molecular formula C4H8Br2 B089751 1,3-Dibromobutane CAS No. 107-80-2

1,3-Dibromobutane

Cat. No.: B089751
CAS No.: 107-80-2
M. Wt: 215.91 g/mol
InChI Key: XZNGUVQDFJHPLU-UHFFFAOYSA-N
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Description

1,3-Dibromobutane serves as a valuable synthetic intermediate and building block in organic chemistry research, particularly for the construction of complex molecular architectures. Its primary research utility stems from its application in cyclization reactions; for instance, upon heating with zinc dust, it can undergo reductive cyclization to form methylcyclopropane, demonstrating its role in preparing strained ring systems . This reactivity is central to its use in synthesizing key intermediates for the pharmaceutical and agrochemical industries, where it is incorporated into active ingredients and specialty chemicals . The compound is also a subject of study in the development of more efficient and sustainable chemical synthesis techniques, aligning with industry trends towards process intensification and greener methodologies . As a bifunctional alkylating agent, it is instrumental in carbon-chain elongation and heterocycle formation, providing researchers with a versatile tool for structure-property relationship studies and the development of new materials and biologically active compounds. This product is intended for research and development purposes only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromobutane
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InChI

InChI=1S/C4H8Br2/c1-4(6)2-3-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XZNGUVQDFJHPLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H8Br2
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DSSTOX Substance ID

DTXSID30870455
Record name Butane, 1,3-dibromo-
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Molecular Weight

215.91 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,3-Dibromobutane
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CAS No.

107-80-2
Record name 1,3-Dibromobutane
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Record name Butane, 1,3-dibromo-
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Foundational & Exploratory

1,3-Dibromobutane: A Technical Overview for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 107-80-2

Introduction: 1,3-Dibromobutane is a bifunctional organobromine compound that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a four-carbon chain with bromine atoms at the 1- and 3-positions, allows for a range of chemical transformations. This reactivity makes it a key intermediate in the synthesis of various organic molecules, including cyclic compounds and more complex structures for pharmaceutical and fine chemical applications.[1][2] This document provides a comprehensive technical guide on its properties, synthesis, key reactions, and applications for researchers and professionals in drug development.

Core Properties of this compound

The physical and chemical properties of this compound are summarized below. This data is essential for its appropriate handling, storage, and application in experimental settings.

PropertyValue
CAS Number 107-80-2[3]
Molecular Formula C₄H₈Br₂[3]
Molecular Weight 215.91 g/mol [3]
Appearance Clear, colorless liquid[3]
Boiling Point 175 °C (lit.)[1]
Density 1.8 g/mL at 25 °C (lit.)[1]
Refractive Index (n20/D) 1.5080 (lit.)
Solubility Insoluble in water; soluble in organic solvents.
InChI Key XZNGUVQDFJHPLU-UHFFFAOYSA-N
SMILES CC(Br)CCBr

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. While specific large-scale industrial preparations may vary, common laboratory approaches involve the bromination of suitable C4 precursors.

Generalized Synthesis: Hydrobromination of Crotyl Bromide

A representative method for synthesizing this compound involves the anti-Markovnikov addition of hydrogen bromide to crotyl bromide (1-bromo-2-butene). This is often achieved under free-radical conditions, initiated by peroxides or UV light, to ensure the bromine adds to the terminal carbon.

Experimental Protocol (Generalized):

  • Reaction Setup: A solution of crotyl bromide in a suitable inert solvent (e.g., a high-boiling hydrocarbon) is placed in a reaction vessel equipped with a gas inlet, condenser, and stirrer. The apparatus should be protected from light if UV initiation is not used.

  • Initiation: A radical initiator, such as benzoyl peroxide, is added to the solution.

  • HBr Addition: Anhydrous hydrogen bromide gas is bubbled through the solution at a controlled rate. The reaction temperature is typically maintained at or below room temperature to minimize side reactions.

  • Monitoring: The reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material.

  • Workup: Upon completion, the reaction mixture is washed with a dilute aqueous solution of sodium bicarbonate to neutralize excess HBr, followed by washing with water and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation under vacuum to yield the final product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Crotyl Bromide in Solvent reagents Add Radical Initiator start->reagents hbr Bubble HBr Gas (Controlled Temp) reagents->hbr monitor Monitor via GC/TLC hbr->monitor wash Aqueous Wash (NaHCO₃, H₂O, Brine) monitor->wash dry Dry & Filter wash->dry distill Vacuum Distillation dry->distill product Pure this compound distill->product

Caption: Generalized workflow for the synthesis of this compound.

Key Reactions and Synthetic Utility

The two bromine atoms in this compound provide two reactive sites for nucleophilic substitution and other transformations. The 1,3-relationship of these leaving groups is particularly useful for the formation of four-membered rings.

Intramolecular Cyclization (Gustavson Reaction)

A characteristic reaction of 1,3-dihaloalkanes is the intramolecular cyclization mediated by a reducing metal, typically zinc dust. This reaction, known as the Gustavson reaction, proceeds via a mechanism that can involve carbanion or radical intermediates.[4] In the case of this compound, this reaction yields methylcyclopropane.[4]

Experimental Protocol (Generalized):

  • Activation of Zinc: Zinc dust is activated by washing with dilute HCl, water, ethanol, and ether, then dried under vacuum.

  • Reaction Setup: The activated zinc dust is suspended in a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or an alcohol like ethanol, in a flask equipped with a condenser and mechanical stirrer.[4]

  • Addition of Substrate: A solution of this compound in the same solvent is added dropwise to the heated zinc suspension. The reaction is often exothermic and the addition rate should be controlled to maintain a steady reflux.

  • Reaction Completion: The reaction is heated under reflux until analysis (e.g., by GC) shows the disappearance of the starting material.

  • Product Isolation: The product, methylcyclopropane, is a low-boiling gas. It can be collected by passing the effluent gas from the condenser through a cold trap cooled with a dry ice/acetone bath.

  • Purification: The condensed product can be further purified by fractional distillation if necessary.

G cluster_reactions Synthetic Transformations start This compound cyclization Intramolecular Cyclization start->cyclization substitution Nucleophilic Substitution start->substitution reagent1 + Zn dust (Gustavson Reaction) cyclization->reagent1 reagent2 + 2 eq. Nucleophile (e.g., -CN, -OR, Malonate) substitution->reagent2 product1 Methylcyclopropane product2 1,3-Disubstituted Butane Derivatives reagent1->product1 reagent2->product2

Caption: Synthetic utility of this compound as a precursor.
Other Applications

Beyond cyclization, this compound is a versatile alkylating agent. It can react with a variety of nucleophiles, such as malonic esters, cyanides, or alkoxides, to introduce the 4-carbon backbone into larger molecules.[1] This makes it a useful building block for constructing carbon skeletons in multi-step syntheses of complex organic targets. It has also been used as an initiator in certain polymerization reactions.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from strong oxidizing agents and bases.

References

An In-depth Technical Guide to the Physical Properties of 1,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical properties of 1,3-Dibromobutane (CAS No. 107-80-2). The document is intended for researchers, scientists, and professionals in drug development who may utilize this compound as a chemical intermediate or building block in organic synthesis.[1][2] All quantitative data are summarized in structured tables for ease of reference. Furthermore, detailed experimental protocols for the determination of these physical properties are provided, alongside a visualization of a key chemical transformation of this compound.

Introduction

This compound is a haloalkane with the chemical formula C₄H₈Br₂.[1] It is a colorless liquid at room temperature, sometimes with a slight yellow tint due to impurities, and possesses a characteristic heavy bromine odor.[3] The strategic placement of two bromine atoms on the butane backbone makes it a versatile intermediate in organic synthesis, particularly in the formation of cyclic compounds and other more complex molecules relevant to the pharmaceutical and agrochemical industries.[1][3] An understanding of its physical properties is crucial for its effective use, storage, and handling in a laboratory setting.

Physical Properties

The key physical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases.

PropertyValue
Molecular Formula C₄H₈Br₂
Molecular Weight 215.91 g/mol [4][5][6]
Appearance Clear, colorless liquid[3][7][8]
Odor Strong, characteristic bromine odor[1][3]
Density 1.8 g/mL at 25 °C[2][4][9][10][11]
Boiling Point 175 °C[2][4][5][9][11][12]
Melting Point Approximately -25.98 °C to -30 °C[1][9]
Refractive Index (n20/D) 1.5080[2][4][9][10][11]
Solubility Insoluble in water; soluble in organic solvents such as hexane, diethyl ether, and toluene.[1][3][9]
Vapor Pressure 1.65 mmHg at 25 °C[9]

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of liquid organic compounds like this compound.

Determination of Density

The density of a liquid can be determined using a pycnometer or a volumetric flask.[13]

  • Apparatus : Analytical balance, pycnometer or volumetric flask (e.g., 10 mL), thermometer, and a constant temperature water bath.

  • Procedure :

    • Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance (m₁).

    • Fill the pycnometer with distilled water and place it in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

    • Adjust the water level to the calibration mark, ensuring there are no air bubbles. Dry the outside of the pycnometer and weigh it (m₂).

    • Empty the pycnometer, dry it completely, and fill it with this compound.

    • Repeat the thermal equilibration, volume adjustment, and drying steps as with water.

    • Weigh the pycnometer filled with the sample (m₃).

  • Calculation :

    • Mass of water = m₂ - m₁

    • Volume of pycnometer = (Mass of water) / (Density of water at the experimental temperature)

    • Mass of sample = m₃ - m₁

    • Density of sample = (Mass of sample) / (Volume of pycnometer)

Determination of Boiling Point

The boiling point can be determined by simple distillation or using the Thiele tube method for smaller sample sizes.[14]

  • Apparatus : Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating source (e.g., Bunsen burner or oil bath), and sample of this compound.

  • Procedure :

    • Place a small amount of this compound into the small test tube.

    • Invert the sealed capillary tube and place it into the test tube with the sample.

    • Attach the test tube to the thermometer and place the assembly in the Thiele tube containing heating oil.

    • Gently heat the side arm of the Thiele tube.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The boiling point is the temperature at which a rapid and continuous stream of bubbles is observed.[8]

    • Alternatively, the boiling point can be recorded as the temperature at which the liquid begins to enter the capillary tube upon cooling.[15]

Determination of Refractive Index

The refractive index is measured using a refractometer, typically an Abbé refractometer.[12][16]

  • Apparatus : Abbé refractometer, constant temperature water bath, dropper, and sample of this compound.

  • Procedure :

    • Ensure the prism of the refractometer is clean and dry.

    • Calibrate the instrument using a standard sample with a known refractive index (e.g., distilled water).

    • Place a few drops of this compound onto the prism.

    • Close the prism and allow the sample to reach the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

    • Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.

    • Align the borderline with the crosshairs in the eyepiece.

    • Read the refractive index value from the scale.

Determination of Solubility

A qualitative assessment of solubility can be performed by simple mixing.

  • Apparatus : Test tubes, vortex mixer (optional), droppers, and a selection of solvents (e.g., water, hexane, diethyl ether, toluene).

  • Procedure :

    • Place a small amount (e.g., 0.1 mL) of this compound into a test tube.

    • Add a small volume (e.g., 1 mL) of the chosen solvent.

    • Agitate the mixture vigorously (e.g., by shaking or using a vortex mixer).

    • Observe whether the this compound dissolves completely to form a homogeneous solution or if two distinct layers remain.

    • Record the observation as soluble, partially soluble, or insoluble.

Chemical Reactivity and Visualization

This compound is a useful reagent in organic synthesis, particularly for the formation of cyclic structures. One notable reaction is its cyclization to form methylcyclopropane when heated with zinc dust.[3][7] This reaction proceeds through the formation of an organozinc intermediate, followed by an intramolecular nucleophilic substitution.

Below is a DOT script and the resulting diagram illustrating the reaction pathway for the formation of methylcyclopropane from this compound.

G cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product start This compound intermediate Organozinc Intermediate start->intermediate Reaction with Zn reagent Zinc Dust (Zn) product Methylcyclopropane intermediate->product Intramolecular Cyclization

G cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product start This compound intermediate Organozinc Intermediate start->intermediate Reaction with Zn reagent Zinc Dust (Zn) product Methylcyclopropane intermediate->product Intramolecular Cyclization

References

An In-depth Technical Guide to 1,3-Dibromobutane: Structure, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-dibromobutane, a halogenated aliphatic compound with applications as an intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key reactive pathways.

Chemical Structure and IUPAC Name

This compound is a structural isomer of dibromobutane, characterized by a four-carbon aliphatic chain with bromine atoms substituted at the first and third carbon positions. The presence of a chiral center at the third carbon atom means that this compound can exist as a racemic mixture of two enantiomers.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] Its chemical structure is represented by the formula CH₃CHBrCH₂CH₂Br.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, application in synthesis, and for the design of experimental procedures.

PropertyValue
Molecular Formula C₄H₈Br₂
Molecular Weight 215.91 g/mol
CAS Number 107-80-2
IUPAC Name This compound
Appearance Clear, colorless liquid
Density 1.790 g/mL at 25 °C
Melting Point -34.5 °C
Boiling Point 175 °C
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol and ether.
Refractive Index 1.508 at 20 °C

Comparative Data of Dibromobutane Isomers

To provide a broader context for researchers, the following table compares the physical properties of this compound with its other structural isomers.

Property1,2-Dibromobutane This compound 1,4-Dibromobutane 2,3-Dibromobutane
CAS Number 533-98-2107-80-2110-52-15408-86-6
Molecular Weight 215.91 g/mol 215.91 g/mol 215.91 g/mol 215.91 g/mol
Boiling Point 166-167 °C175 °C197-199 °C158 °C
Density 1.82 g/mL1.79 g/mL1.808 g/mL1.786 g/mL

Experimental Protocols and Key Reactions

This compound is a versatile reagent in organic synthesis, primarily owing to the presence of two bromine atoms that can act as leaving groups in nucleophilic substitution and elimination reactions.

Intramolecular Cyclization with Zinc Dust

The reaction of 1,3-dihaloalkanes with zinc dust is a classic method for the formation of cyclopropanes. In the case of this compound, this reaction is expected to yield methylcyclopropane. The reaction proceeds via an organozinc intermediate, followed by an intramolecular nucleophilic substitution.

Generalized Experimental Protocol:

  • Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with zinc dust and a suitable solvent, such as ethanol or dimethylformamide.

  • Initiation: The mixture is heated to reflux.

  • Addition of Substrate: A solution of this compound in the same solvent is added dropwise to the refluxing suspension of zinc dust.

  • Reaction Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove unreacted zinc. The filtrate is then subjected to distillation to isolate the volatile methylcyclopropane. The remaining solution is typically washed with water and dilute acid to remove inorganic salts.

  • Purification: The crude product is further purified by fractional distillation.

G Reaction of this compound with Zinc Dust sub This compound product Methylcyclopropane sub->product Intramolecular Cyclization reagent Zinc Dust (Zn) reagent->product znbr2 ZnBr₂

Caption: Formation of methylcyclopropane from this compound.

Malonic Ester Synthesis

This compound can be employed in the malonic ester synthesis to introduce a four-carbon chain with a carboxylic acid functionality. The reaction involves the alkylation of diethyl malonate with this compound. Due to the presence of two bromine atoms, both intermolecular and intramolecular reactions can occur. A likely product from an intramolecular cyclization following the initial alkylation is a cyclobutane derivative.

Generalized Experimental Protocol:

  • Formation of the Enolate: Sodium ethoxide is prepared in a round-bottom flask by reacting sodium metal with absolute ethanol under an inert atmosphere. Diethyl malonate is then added dropwise to form the sodiomalonic ester enolate.

  • Alkylation: this compound is added to the solution of the enolate. The reaction mixture is heated under reflux.

  • Saponification: After the alkylation is complete, the reaction mixture is cooled, and an aqueous solution of sodium hydroxide is added to hydrolyze the ester groups to carboxylates.

  • Acidification and Decarboxylation: The reaction mixture is acidified with a strong acid (e.g., HCl), leading to the formation of a dicarboxylic acid. Upon heating, this intermediate undergoes decarboxylation to yield the final carboxylic acid product.

  • Work-up and Purification: The product is extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or chromatography.

G Malonic Ester Synthesis with this compound malonate Diethyl Malonate enolate Sodiomalonic Ester (Enolate) malonate->enolate Deprotonation base Sodium Ethoxide base->enolate alkylation Alkylated Intermediate enolate->alkylation SN2 Alkylation dibromobutane This compound dibromobutane->alkylation hydrolysis Saponification (NaOH, H₂O) alkylation->hydrolysis Ester Hydrolysis dicarboxylic_acid Dicarboxylic Acid Intermediate hydrolysis->dicarboxylic_acid decarboxylation Decarboxylation (Heat) dicarboxylic_acid->decarboxylation product Cyclobutane Carboxylic Acid Derivative decarboxylation->product

Caption: A possible reaction pathway in the malonic ester synthesis.

Conclusion

This compound is a valuable building block in organic synthesis. Its bifunctional nature allows for the construction of a variety of cyclic and acyclic molecules. The data and experimental outlines provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this versatile chemical intermediate. Careful consideration of its physicochemical properties and reactivity is crucial for the successful design and execution of synthetic routes.

References

An In-depth Technical Guide to the Solubility of 1,3-Dibromobutane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 1,3-dibromobutane in various organic solvents. Due to a lack of specific quantitative data in publicly available literature, this document focuses on the qualitative solubility profile based on established chemical principles and provides a detailed experimental protocol for its quantitative determination.

Introduction to the Solubility of this compound

This compound (C₄H₈Br₂) is a halogenated alkane that serves as a valuable building block in organic synthesis, including the preparation of pharmaceutical intermediates. Its utility in reaction chemistry is significantly influenced by its solubility in different organic solvents, which governs reaction rates, media, and purification processes. Understanding the solubility of this compound is therefore critical for optimizing synthetic routes and developing robust drug manufacturing processes.

This technical guide outlines the theoretical basis for the solubility of this compound, presents its qualitative solubility in common organic solvents, and provides a detailed experimental protocol for researchers to determine its quantitative solubility.

Theoretical Framework: "Like Dissolves Like"

The solubility of a substance is primarily dictated by the principle of "similia similibus solvuntur" or "like dissolves like." This principle states that a solute will dissolve best in a solvent that has a similar polarity. This compound is a relatively non-polar molecule. The carbon-bromine bonds introduce some polarity, but the overall character is dominated by the four-carbon alkyl chain. Consequently, it is expected to be more soluble in non-polar or weakly polar organic solvents and sparingly soluble in highly polar solvents like water.[1]

Qualitative Solubility Profile of this compound

Solvent ClassSolvent NameChemical FormulaPolarityExpected Solubility of this compound
Polar Protic MethanolCH₃OHPolarSoluble
EthanolC₂H₅OHPolarSoluble[2]
Polar Aprotic AcetoneC₃H₆OPolarSoluble
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOPolarSoluble
Non-Polar Diethyl Ether(C₂H₅)₂ONon-PolarSoluble[2]
TolueneC₇H₈Non-PolarSoluble[1]
HexaneC₆H₁₄Non-PolarSoluble[1]
Aqueous WaterH₂OPolarInsoluble/Sparingly Soluble[1][2]

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of a liquid compound like this compound in an organic solvent using the isothermal shake-flask method followed by gas chromatography (GC) analysis.

Materials and Reagents
  • Solute: this compound (purity ≥ 98%)

  • Solvents: A range of organic solvents of interest (e.g., methanol, ethanol, acetone, diethyl ether, toluene, hexane), HPLC or analytical grade.

  • Internal Standard: A non-reactive, volatile organic compound with a distinct retention time from this compound and the solvent (e.g., 1-chlorobutane).

  • Reagents: Anhydrous sodium sulfate.

Equipment
  • Analytical balance (± 0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatic shaker bath or incubator

  • Calibrated pipettes and syringes

  • Volumetric flasks

  • Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., DB-5 or equivalent).

  • Centrifuge (optional)

  • Syringe filters (0.45 µm, PTFE)

Procedure
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound in the chosen solvent of a known high concentration.

    • From the stock solution, prepare a series of calibration standards of decreasing concentrations by serial dilution.

    • Add a constant, known amount of the internal standard to each calibration standard and volumetric flask.

  • Equilibration (Shake-Flask Method):

    • Add an excess amount of this compound to a series of glass vials containing a known volume of the respective organic solvent. The presence of a distinct second phase of the solute should be visible.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C ± 0.1 °C).

    • Agitate the vials at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

  • Sample Preparation for Analysis:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours to allow for phase separation.

    • Carefully withdraw an aliquot of the supernatant (the solvent phase saturated with this compound) using a syringe.

    • To ensure no undissolved solute is transferred, filter the aliquot through a 0.45 µm PTFE syringe filter into a clean vial.

    • Accurately dilute the filtered saturated solution with the pure solvent to a concentration that falls within the range of the prepared calibration standards.

    • Add the same constant, known amount of the internal standard to the diluted sample.

Gas Chromatography (GC) Analysis
  • Instrument Setup:

    • Set up the GC with an appropriate temperature program for the inlet, column, and detector to achieve good separation of the solvent, internal standard, and this compound peaks.

  • Calibration Curve:

    • Inject the prepared calibration standards into the GC.

    • Record the peak areas for this compound and the internal standard for each standard.

    • Plot a calibration curve of the ratio of the peak area of this compound to the peak area of the internal standard versus the concentration of this compound.

  • Sample Analysis:

    • Inject the prepared diluted sample of the saturated solution into the GC.

    • Record the peak areas for this compound and the internal standard.

    • Calculate the ratio of the peak areas.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the specific solvent at the experimental temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_standards Prepare Calibration Standards calibration_curve Generate Calibration Curve prep_standards->calibration_curve For Calibration prep_samples Prepare Solvent + Excess Solute Samples equilibration Equilibrate Samples in Shaker Bath prep_samples->equilibration phase_separation Allow Phase Separation equilibration->phase_separation sampling Sample and Filter Supernatant phase_separation->sampling dilution Dilute Sample & Add Internal Standard sampling->dilution gc_analysis GC-FID Analysis dilution->gc_analysis solubility_calc Calculate Solubility gc_analysis->solubility_calc calibration_curve->solubility_calc Use for Quantification

Caption: Workflow for the quantitative determination of solubility.

Conclusion

References

Technical Guide: Physicochemical Properties of 1,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the boiling and melting points of 1,3-dibromobutane (CAS No. 107-80-2), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] The document outlines its key physical properties and details the standard experimental methodologies for their determination.

Physicochemical Data Summary

This compound is a clear, colorless liquid at room temperature with a characteristic heavy bromine odor.[1][2][3] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[1] The key thermal properties are summarized below.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Boiling Point 175 °C[3][4][5][6][7]
177-178 °C[1]
173-176 °C[8]
Melting Point -30 °C[1]
-25.98 °C (estimate)[4]
Molecular Formula C₄H₈Br₂[1][8]
Molecular Weight 215.91 g/mol [5]
Density ~1.8 g/mL at 25 °C[3][4]

Experimental Protocols

The determination of boiling and melting points are fundamental procedures for verifying the identity and purity of a chemical substance.[9][10] Impurities typically cause a depression of the melting point and an increase in the boiling point range.[10][11]

The melting point is the temperature at which a substance transitions from a solid to a liquid state.[9] A common and effective method involves using a capillary tube within a calibrated heating apparatus.

Methodology: Capillary Method using a Heating Bath

  • Sample Preparation: A small amount of the solidified this compound (achieved by cooling below its melting point) is finely powdered. The open end of a capillary tube is tapped into the sample, and the tube is gently tapped on a hard surface to pack the solid into the closed end, aiming for a sample height of approximately 2-3 mm.[10][12]

  • Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then immersed in a heating bath, such as an oil bath or a dedicated melting point apparatus (e.g., a Mel-Temp apparatus).[9][10]

  • Heating and Observation: The bath is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[10][12]

  • Data Recording: Two temperatures are recorded to define the melting range:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the last crystal of the solid melts completely. A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound.[9][10]

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure exerted on its surface, leading to the formation of vapor within the bulk of the liquid.[9][11]

Methodology: Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of small quantities of a liquid.[13]

  • Sample Preparation: Approximately 0.5 mL of this compound is placed into a small test tube or a Durham tube.[13]

  • Capillary Inversion: A standard melting point capillary tube is sealed at one end. The tube is then placed into the liquid sample with the open end down.

  • Apparatus Setup: The sample tube is attached to a thermometer with a rubber band, ensuring the sample is aligned with the thermometer bulb. The entire assembly is placed into a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil), with the sample positioned near the middle of the oil.[13]

  • Heating and Observation: The side arm of the Thiele tube is gently and continuously heated with a burner. This design promotes uniform heat circulation.[13] As the temperature rises, air trapped in the capillary tube will bubble out.

  • Data Recording: Heating continues until a continuous and rapid stream of bubbles emerges from the capillary tip. The heat source is then removed. The liquid will begin to cool, and the bubbling will slow. The exact temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[13] This occurs when the external pressure equals the vapor pressure of the liquid.

Visualized Experimental Workflow

The following diagram illustrates the logical steps for determining the boiling point of this compound using the Thiele tube method.

Boiling_Point_Determination start Start prep_sample Prepare Sample: Fill small tube with this compound start->prep_sample insert_capillary Insert inverted capillary tube prep_sample->insert_capillary setup_thiele Assemble Apparatus: Attach tube to thermometer and place in Thiele tube insert_capillary->setup_thiele heat Heat Thiele tube side arm gently setup_thiele->heat observe_bubbles Observe for a rapid, continuous stream of bubbles heat->observe_bubbles observe_bubbles->heat No remove_heat Remove heat source and allow to cool observe_bubbles->remove_heat Yes observe_entry Watch for liquid entering capillary tube remove_heat->observe_entry observe_entry->observe_entry record_bp Record temperature as the boiling point observe_entry->record_bp Yes end End record_bp->end

Caption: Workflow for Boiling Point Determination via Thiele Tube.

References

An In-Depth Technical Guide to 1,3-Dibromobutane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-Dibromobutane, a key bifunctional alkylating agent utilized in organic synthesis. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly in the formation of cyclic compounds and as a building block in the synthesis of pharmaceutical intermediates. Safety and handling procedures are also discussed to ensure its proper use in a laboratory setting.

Introduction

This compound (CAS No: 107-80-2) is a halogenated hydrocarbon with the chemical formula C4H8Br2. Its structure, featuring two bromine atoms on the first and third carbon atoms of a butane chain, makes it a versatile reagent in organic chemistry. The differential reactivity of the primary and secondary bromine atoms allows for sequential reactions, providing a pathway to a variety of substituted butanes and cyclic compounds. This guide serves as a technical resource for researchers and professionals in drug development and other scientific fields who utilize or intend to utilize this compound in their work.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C4H8Br2[1]
Molecular Weight 215.91 g/mol [1][2][3]
CAS Number 107-80-2[1][2]
Appearance Clear, colorless liquid
Boiling Point 175-176 °C
Density 1.789 g/mL at 25 °C
Refractive Index n20/D 1.508
Solubility Insoluble in water; Soluble in common organic solvents

Synthesis of this compound

While various methods for the synthesis of dibromoalkanes exist, a common laboratory-scale preparation of this compound involves the bromination of 1,3-butanediol using a phosphorus tribromide (PBr3) or a hydrobromic acid/sulfuric acid mixture. Below is a representative experimental protocol for the synthesis from 1,3-butanediol.

Experimental Protocol: Synthesis from 1,3-Butanediol

Materials:

  • 1,3-Butanediol

  • Phosphorus tribromide (PBr3)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser, place 1,3-butanediol dissolved in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide from the dropping funnel with constant stirring, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours.

  • Cool the mixture and carefully pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude this compound by vacuum distillation.

Chemical Reactivity and Applications

The presence of two bromine atoms makes this compound a valuable precursor for the synthesis of various organic compounds. Its primary applications lie in alkylation and cyclization reactions.

Alkylation of Active Methylene Compounds

This compound can be used as an alkylating agent for active methylene compounds, such as diethyl malonate. This reaction typically proceeds in the presence of a base, such as sodium ethoxide, to generate a carbanion from the active methylene compound, which then acts as a nucleophile. The reaction can lead to both mono- and di-alkylated products. A general workflow for this type of reaction is depicted below.

Alkylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Active_Methylene Active Methylene Compound (e.g., Diethyl Malonate) Deprotonation Deprotonation Active_Methylene->Deprotonation Base Base (e.g., Sodium Ethoxide) Base->Deprotonation Dibromobutane This compound Nucleophilic_Attack Nucleophilic Attack (SN2) Dibromobutane->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Carbanion Formation Workup Aqueous Workup Nucleophilic_Attack->Workup Mono_Alkylated Mono-alkylated Product Workup->Mono_Alkylated Cyclized_Product Cyclized Product (e.g., Cyclobutane derivative) Mono_Alkylated->Cyclized_Product Intramolecular Alkylation

Caption: Workflow for the alkylation of an active methylene compound with this compound.

Synthesis of Cyclobutane Derivatives

A significant application of this compound is in the synthesis of cyclobutane derivatives. Intramolecular cyclization can be achieved through various methods, including the formation of a di-Grignard reagent or by reaction with a strong base to induce an intramolecular Wurtz-type reaction. These cyclobutane derivatives are important structural motifs in many biologically active molecules and natural products.

Role in Drug Development

In the context of drug development, this compound serves as a versatile building block for the synthesis of more complex pharmaceutical intermediates. Its ability to introduce a four-carbon chain with reactive handles at both ends allows for the construction of various carbocyclic and heterocyclic scaffolds that are central to the structure of many therapeutic agents. For instance, it can be utilized in the synthesis of precursors for anticonvulsant drugs and other central nervous system agents.

Spectroscopic Data

The structural elucidation of this compound and its reaction products relies on standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of this compound exhibits characteristic signals for the different types of protons in the molecule. The spectrum will show a doublet for the methyl protons, multiplets for the methylene protons, and a multiplet for the methine proton attached to the secondary bromine.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display four distinct signals corresponding to the four unique carbon atoms in the this compound molecule.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic isotopic patterns due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). Fragmentation patterns will correspond to the loss of bromine atoms and cleavage of the carbon-carbon bonds.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations for an alkane. The C-Br stretching vibrations are typically observed in the fingerprint region.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis with significant applications in the preparation of cyclic compounds and as a key building block for pharmaceutical intermediates. A thorough understanding of its properties, synthetic routes, and reactivity is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for scientists and professionals working with this important chemical compound.

References

An In-depth Technical Guide to the Safety and Hazards of 1,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a thorough understanding of the safety and hazards of all chemical reagents is paramount. This guide provides a comprehensive overview of the safety data and hazards associated with 1,3-Dibromobutane (CAS No. 107-80-2), a halogenated hydrocarbon used in various laboratory applications.

Core Safety and Hazard Information

This compound is classified as a hazardous chemical that poses several risks upon exposure. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] It is essential to handle this compound with appropriate safety precautions to minimize exposure and ensure a safe laboratory environment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₄H₈Br₂
Molecular Weight 215.91 g/mol [4]
Appearance Clear, colorless liquid[2][5]
Boiling Point 175 °C (lit.)[4]
Density 1.8 g/mL at 25 °C (lit.)[4]
Flash Point > 112 °C / > 233.6 °F[6]
Refractive Index n20/D 1.5080 (lit.)[4]
GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The GHS classification for this compound is summarized in Table 2.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation[1][2]

The logical relationship for the GHS hazard identification and subsequent precautionary measures is illustrated in the following diagram.

GHS_Hazard_Flowchart cluster_identification Hazard Identification cluster_prevention Prevention (Precautionary Statements) cluster_response Response (Precautionary Statements) H315 H315 Causes skin irritation P280 P280 Wear protective gloves/clothing/eye protection/face protection H315->P280 P302_P352 P302 + P352 IF ON SKIN: Wash with plenty of soap and water H315->P302_P352 H319 H319 Causes serious eye irritation H319->P280 P305_P351_P338 P305 + P351 + P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing H319->P305_P351_P338 H335 H335 May cause respiratory irritation P261 P261 Avoid breathing mist/vapors/spray H335->P261 P271 P271 Use only outdoors or in a well-ventilated area H335->P271 P304_P340 P304 + P340 IF INHALED: Remove person to fresh air and keep comfortable for breathing H335->P304_P340 P264 P264 Wash hands and exposed skin thoroughly after handling P332_P313 P332 + P313 If skin irritation occurs: Get medical advice/attention P302_P352->P332_P313 P337_P313 P337 + P313 If eye irritation persists: Get medical advice/attention P305_P351_P338->P337_P313 P312 P312 Call a POISON CENTER/doctor if you feel unwell P304_P340->P312 P362_P364 P362 + P364 Take off contaminated clothing and wash it before reuse P332_P313->P362_P364

Caption: GHS Hazard and Precautionary Statement Flowchart.

Toxicological Information

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory tract irritation if inhaled.[1][5]

  • Ingestion: May cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[5]

  • Carcinogenicity and Mutagenicity: There is no information available to indicate that this compound is a carcinogen or mutagen.[6]

The toxicological properties of this substance have not been fully investigated.[5][6]

Experimental Protocols for Hazard Assessment

The GHS classifications for skin and eye irritation are based on standardized experimental protocols, typically following OECD (Organisation for Economic Co-operation and Development) or similar guidelines.

Methodology for Skin Irritation Testing (Based on OECD Guideline 404)
  • Test System: The study is typically conducted on healthy, young adult albino rabbits.

  • Procedure: A small area of the animal's fur is clipped. A 0.5 mL aliquot of the test substance is applied to a small area of skin and covered with a gauze patch.

  • Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

  • Scoring: The reactions are scored on a scale of 0 to 4.

  • Classification: The substance is classified as a skin irritant if the mean scores meet the criteria defined in the GHS.

Methodology for Eye Irritation Testing (Based on OECD Guideline 405)
  • Test System: The study is typically conducted on healthy, young adult albino rabbits.

  • Procedure: A 0.1 mL aliquot of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: The reactions are scored according to a standardized scale.

  • Classification: The substance is classified as an eye irritant based on the severity and persistence of the observed effects.

Handling, Storage, and First Aid

Proper handling and storage procedures are crucial for minimizing the risks associated with this compound.

Personal Protective Equipment (PPE)

A workflow for selecting the appropriate PPE when handling this compound is provided below.

PPE_Workflow start Handling this compound engineering_controls Ensure adequate ventilation (e.g., fume hood) start->engineering_controls eye_protection Wear chemical safety goggles or face shield (as per OSHA 29 CFR 1910.133 or EN166) engineering_controls->eye_protection hand_protection Wear appropriate chemical-resistant gloves (e.g., PVC, Neoprene) eye_protection->hand_protection body_protection Wear a lab coat or other protective clothing hand_protection->body_protection respiratory_protection Respirator with appropriate filter (if ventilation is inadequate) body_protection->respiratory_protection end Proceed with experiment respiratory_protection->end

Caption: Personal Protective Equipment (PPE) Workflow.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6][7]

  • Skin Protection: Wear appropriate gloves and protective clothing to prevent skin exposure.[5][7][8]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, no protective equipment is needed. If vapors or mists are generated, use a respirator with an appropriate filter.[9]

Storage
  • Store in a cool, dry, and well-ventilated place.[2][5][7]

  • Keep the container tightly closed.[2][5][7]

  • Incompatible with strong oxidizing agents and strong bases.[5][6]

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][6]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical aid if irritation develops or persists.[5][6]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid if cough or other symptoms appear.[5][6]
Ingestion Clean mouth with water and get medical attention. Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5][6]

Fire-Fighting and Accidental Release Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[6]

  • Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[6]

  • Accidental Release: For small spills, absorb with an inert material (e.g., sand, silica gel) and place in a suitable container for disposal.[6] Ensure adequate ventilation and wear appropriate PPE during cleanup.[7][9]

Stability and Reactivity

  • Stability: Stable under normal conditions.[6]

  • Conditions to Avoid: Incompatible products.[6]

  • Incompatible Materials: Strong oxidizing agents and strong bases.[5][6]

  • Hazardous Polymerization: Hazardous polymerization does not occur.[6]

This guide provides essential safety information for the handling and use of this compound. Always refer to the specific Safety Data Sheet provided by the supplier for the most current and detailed information. Adherence to good laboratory practices and the safety protocols outlined in this document is critical for ensuring the safety of all personnel.

References

An In-depth Technical Guide to the Synthesis of 1,3-Dibromobutane from 1,3-Butadiene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-dibromobutane, a valuable building block in organic synthesis and drug development, starting from the readily available precursor, 1,3-butadiene. This document details the underlying reaction mechanisms, provides established experimental protocols, and presents key quantitative data to facilitate its practical application in a laboratory setting.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals and other biologically active molecules. Its bifunctional nature, possessing two bromine atoms at positions 1 and 3, allows for a range of subsequent chemical transformations. The synthesis from 1,3-butadiene is a cost-effective and logical approach, proceeding through a two-step hydrobromination process. This guide will elucidate the theoretical and practical aspects of this synthetic route.

Reaction Pathway and Mechanism

The synthesis of this compound from 1,3-butadiene is not a direct conversion but rather a two-step process involving the addition of hydrogen bromide (HBr).

Step 1: Monohydrobromination of 1,3-Butadiene

The initial reaction involves the electrophilic addition of one equivalent of HBr to 1,3-butadiene. This reaction is known to produce a mixture of two constitutional isomers: 3-bromo-1-butene (1,2-addition product) and 1-bromo-2-butene (1,4-addition product).[1][2] The formation of these products proceeds through a resonance-stabilized allylic carbocation intermediate.

The ratio of these two products is highly dependent on the reaction temperature. At lower temperatures, the 1,2-addition product is favored (kinetic control), while at higher temperatures, the more stable 1,4-addition product predominates (thermodynamic control).[3]

Step 2: Hydrobromination of 3-Bromo-1-butene

To obtain the target molecule, this compound, the mixture from the first step is subjected to a second hydrobromination. The key reaction is the addition of HBr to 3-bromo-1-butene. This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the most hydrogen atoms (C1), and the bromine atom adds to the more substituted carbon (C2), which is the carbon already bearing a bromine atom. This regioselectivity is due to the formation of the more stable secondary carbocation at C2.

The other isomer from the first step, 1-bromo-2-butene, will also react with HBr to form 2,3-dibromobutane, which would then need to be separated from the desired this compound product.

Below is a diagram illustrating the overall synthetic pathway:

Synthesis_Pathway 1,3-Butadiene 1,3-Butadiene Intermediates Mixture: 3-Bromo-1-butene (1,2-adduct) & 1-Bromo-2-butene (1,4-adduct) 1,3-Butadiene->Intermediates + HBr HBr_1 HBr (1 eq) This compound This compound Intermediates->this compound + HBr to 3-Bromo-1-butene (Markovnikov) Side_Product 2,3-Dibromobutane Intermediates->Side_Product + HBr to 1-Bromo-2-butene HBr_2 HBr

Figure 1: Synthetic pathway from 1,3-butadiene to this compound.

Experimental Protocols

While a complete, detailed, and high-yield one-pot synthesis from 1,3-butadiene to this compound is not extensively documented in a single source, the following protocols are based on the established principles of hydrobromination of alkenes and conjugated dienes.

Step 1: Synthesis of 3-Bromo-1-butene and 1-Bromo-2-butene

Materials:

  • 1,3-Butadiene

  • Hydrogen bromide (gas or solution in acetic acid)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • In a reaction vessel equipped with a stirrer, a gas inlet, and a cooling bath, dissolve 1,3-butadiene in a suitable anhydrous solvent and cool the solution to the desired temperature (typically between -78°C and 0°C to favor the 1,2-adduct).

  • Slowly bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with vigorous stirring.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding a cold, dilute solution of sodium bicarbonate.

  • Separate the organic layer, wash it with brine, and dry it over an anhydrous drying agent.

  • The solvent is then removed under reduced pressure to yield a mixture of 3-bromo-1-butene and 1-bromo-2-butene.

Step 2: Synthesis of this compound

Materials:

  • Mixture of 3-bromo-1-butene and 1-bromo-2-butene

  • Hydrogen bromide (gas or solution in a non-polar solvent)

  • Anhydrous, non-polar solvent (e.g., pentane, hexane)

Procedure:

  • Dissolve the mixture of bromobutenes obtained from Step 1 in a suitable anhydrous, non-polar solvent.

  • Cool the solution in an ice bath.

  • Slowly pass anhydrous hydrogen bromide gas through the solution with constant stirring. The reaction is typically carried out in the absence of peroxides to ensure Markovnikov addition.

  • Monitor the disappearance of the starting materials by GC.

  • After the reaction is complete, neutralize any excess HBr by washing the solution with a dilute sodium bicarbonate solution.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • The solvent is removed by distillation.

  • The resulting crude product, a mixture of this compound and 2,3-dibromobutane, is then purified by fractional distillation under reduced pressure.

Quantitative Data

The following tables summarize key quantitative data for the reactants, intermediates, and the final product.

Table 1: Physical Properties of Key Compounds

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
1,3-ButadieneButa-1,3-dieneC₄H₆54.09-4.40.621 (at 20°C)N/A
3-Bromo-1-butene3-Bromobut-1-eneC₄H₇Br135.00100-1041.3321.466
This compoundThis compoundC₄H₈Br₂215.911751.81.508

Table 2: Reaction Conditions and Expected Yields

Reaction StepReactantsKey ConditionsExpected Major ProductTypical Yield
Step 1 1,3-Butadiene, HBrLow temperature (e.g., -15°C)3-Bromo-1-buteneVaries with conditions
Step 2 3-Bromo-1-butene, HBrAnhydrous, non-polar solvent, absence of peroxidesThis compoundModerate to good

Note: Specific yields for the two-step synthesis of this compound from 1,3-butadiene are not widely reported and can be highly dependent on the precise reaction conditions and purification efficiency.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Monohydrobromination cluster_step2 Step 2: Dihydrobromination Start1 Dissolve 1,3-Butadiene in anhydrous solvent Cool1 Cool to low temperature Start1->Cool1 Add_HBr1 Add HBr (gas or solution) Cool1->Add_HBr1 Monitor1 Monitor reaction (GC/TLC) Add_HBr1->Monitor1 Quench1 Quench with NaHCO3 soln. Monitor1->Quench1 Workup1 Work-up: Separate, wash, dry Quench1->Workup1 Evaporate1 Remove solvent Workup1->Evaporate1 Product1 Mixture of Bromobutenes Evaporate1->Product1 Start2 Dissolve Bromobutene mixture in non-polar solvent Product1->Start2 Use as starting material Cool2 Cool in ice bath Start2->Cool2 Add_HBr2 Add anhydrous HBr Cool2->Add_HBr2 Monitor2 Monitor reaction (GC) Add_HBr2->Monitor2 Neutralize2 Neutralize with NaHCO3 soln. Monitor2->Neutralize2 Workup2 Work-up: Wash, dry Neutralize2->Workup2 Evaporate2 Remove solvent Workup2->Evaporate2 Purify Fractional Distillation (under reduced pressure) Evaporate2->Purify Product2 This compound Purify->Product2

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Considerations

  • 1,3-Butadiene: is a flammable gas and a suspected carcinogen. Handle in a well-ventilated fume hood and take precautions to avoid ignition sources.[1]

  • Hydrogen Bromide: is a corrosive and toxic gas. It can cause severe respiratory and skin burns. Use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and work in a well-ventilated fume hood.

  • Brominated Butenes and Butanes: These compounds are irritants and may be harmful if inhaled or absorbed through the skin. Handle with care and appropriate PPE. This compound is a skin and eye irritant.[4][5]

Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.

Conclusion

The synthesis of this compound from 1,3-butadiene is a viable two-step process that relies on the principles of electrophilic addition to conjugated dienes and alkenes. Careful control of reaction conditions, particularly temperature in the first step and the exclusion of radical initiators in the second, is crucial for maximizing the yield of the desired product. This guide provides the foundational knowledge and a procedural framework for researchers to successfully synthesize this important chemical intermediate for applications in drug discovery and organic synthesis.

References

Spectroscopic Profile of 1,3-Dibromobutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 1,3-dibromobutane. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of the compound's spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy Data

The proton NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule. The data, including chemical shifts (δ), splitting patterns, and coupling constants (J), are summarized in the table below.

ProtonsChemical Shift (ppm)Multiplicity
CH₃1.720 - 1.795Doublet
CH₂ (C2)2.227 - 2.323Multiplet
CH₂ (C1)3.484 - 3.629Multiplet
CH4.31Multiplet
¹³C NMR Spectroscopy Data

The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The chemical shifts for the carbon atoms in this compound are presented in the following table.

Carbon AtomChemical Shift (ppm)
C135.8
C240.5
C354.5
C426.8

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for this compound are detailed below.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2970 - 2850C-H stretchAlkane
1450 - 1380C-H bendAlkane
650 - 550C-Br stretchAlkyl halide

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid samples such as this compound.

NMR Spectroscopy

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is added for calibration of the chemical shifts (δ = 0.00 ppm).

Data Acquisition: The NMR spectra are typically recorded on a high-field NMR spectrometer. For ¹H NMR, the instrument is operated at a specific frequency (e.g., 300 or 500 MHz). For ¹³C NMR, the corresponding frequency is used (e.g., 75 or 125 MHz). The data is acquired and processed using appropriate software to obtain the final spectrum.[1]

Infrared Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two salt plates (typically NaCl or KBr) to form a thin film.[2]

Data Acquisition: The prepared sample is placed in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate any interference. The spectrum is then recorded over a typical range of 4000-400 cm⁻¹.[3] The NIST WebBook provides IR spectral data for this compound recorded as a solution in carbon tetrachloride and carbon disulfide.[3]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound, from sample preparation to spectral interpretation and structure elucidation.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR NMR Prep_IR Prepare Neat Liquid Film on Salt Plates Sample->Prep_IR IR NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec H_NMR_Data 1H NMR Spectrum (Chemical Shifts, Splitting) NMR_Spec->H_NMR_Data C_NMR_Data 13C NMR Spectrum (Chemical Shifts) NMR_Spec->C_NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data Structure Elucidated Structure of This compound H_NMR_Data->Structure C_NMR_Data->Structure IR_Data->Structure

References

A Technical Guide to Commercial Sourcing of 1,3-Dibromobutane (98% Purity) for Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the procurement of high-purity chemical reagents is a critical first step in ensuring the reliability and reproducibility of experimental results. This guide provides an in-depth overview of commercial suppliers offering 1,3-Dibromobutane with a minimum purity of 98%, presenting key data in a structured format to facilitate informed purchasing decisions.

Physicochemical Properties and Identifiers

This compound is a halogenated alkane with the following key identifiers:

  • CAS Number: 107-80-2[1][2]

  • Molecular Formula: C₄H₈Br₂[1][2]

  • Molecular Weight: Approximately 215.91 g/mol

  • Synonyms: 1,3-Butylene bromide[1][2]

Commercial Supplier and Product Overview

The following table summarizes the offerings for this compound (98% purity) from various commercial suppliers. Please note that pricing and availability are subject to change and may require account registration for viewing.

SupplierProduct/Catalog No.PurityAvailable QuantitiesPrice (USD)Notes
Thermo Scientific Chemicals B24123-14 / B24123.22≥97.5% (GC)25 g, 100 g$40.00 - $95.70Formerly Alfa Aesar. Specification sheet available.[1][3]
Thomas Scientific C877H0998%25 g$64.17Requires business account to purchase.[2]
Fisher Scientific AAB2412314 / D017525G98% / ≥98.0% (GC)25 g$41.25 - $44.50Distributes Thermo Scientific Chemicals and TCI America products.[4][5][6]
TCI America D0175≥98.0% (GC)25 g~$41.25Specifications available.[6]
Santa Cruz Biotechnology sc-227423---Certificate of Analysis available by lot. For research use only.[7]
Sigma-Aldrich 15657497%--This product is discontinued. Certificates of Analysis for previous lots are available.[8]

Quality Control and Experimental Protocols

While detailed experimental protocols for the use of this compound are application-specific and beyond the scope of a supplier's documentation, the quality and purity of the supplied chemical are verified through standardized analytical methods. The primary method cited for purity analysis is Gas Chromatography (GC).[6][9]

Researchers can obtain lot-specific quality control data by requesting a Certificate of Analysis (COA) from the supplier. A COA will typically include:

  • The exact purity determined by GC.

  • Results from other analytical tests such as Fourier-Transform Infrared Spectroscopy (FTIR) for identity confirmation.[3]

  • Physical properties like appearance, refractive index, and density.[3]

Logical Workflow for Supplier Selection

The selection of a suitable chemical supplier involves a series of logical steps to ensure the procurement of a high-quality reagent that meets both technical and logistical requirements. The following diagram illustrates a typical workflow for this process.

G A Define Research Needs (Purity, Quantity, Budget) B Identify Potential Suppliers (e.g., Thermo, TCI, Fisher) A->B C Request Quotations and Lead Times B->C D Review Technical Documentation (CoA, Spec Sheet) B->D E Evaluate Supplier (Price, Availability, Quality) C->E D->E F Select Supplier and Place Order E->F G Incoming Quality Control (Optional but Recommended) F->G H Proceed with Experimentation G->H

References

Methodological & Application

Application Notes and Protocols: The Use of 1,3-Dibromobutane in Grignard Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 1,3-dibromobutane in Grignard reactions, a powerful tool for the synthesis of cyclobutane derivatives. Due to their rigid scaffold and unique three-dimensional arrangement of substituents, cyclobutane moieties are of significant interest in medicinal chemistry and drug development.[1][2][3] This document outlines the reaction principles, provides detailed experimental protocols, and presents relevant data for the synthesis of cyclobutane-containing compounds.

Introduction: The Significance of Cyclobutanes in Drug Discovery

The cyclobutane ring is a valuable structural motif in the design of novel therapeutic agents. Its constrained conformation allows for precise positioning of functional groups in three-dimensional space, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Furthermore, 1,3-disubstituted cyclobutanes can serve as bioisosteres for aromatic rings, offering improved physicochemical properties.[2] The synthesis of these structures often relies on robust carbon-carbon bond-forming reactions, with the Grignard reaction being a prominent method.

The reaction of this compound with magnesium to form a Grignard reagent presents a unique synthetic challenge. The formation of a di-Grignard reagent is often in competition with an intramolecular cyclization, leading to the formation of a cyclobutane ring. This intramolecular pathway is particularly favored for short-chain dihalides like this compound.[4][5][6]

Reaction Principle and Mechanism

The reaction of this compound with magnesium in an etheral solvent initiates the formation of a Grignard reagent. The mechanism involves the insertion of magnesium into one of the carbon-bromine bonds. This organomagnesium intermediate can then undergo an intramolecular nucleophilic attack, displacing the second bromide to form a cyclobutane ring. While the formation of a di-Grignard reagent is possible, it is generally obtained in low yields for short-chain dibromides due to the high propensity for cyclization.[4][7]

Key Reaction Pathways:

  • Intramolecular Cyclization: The primary and often desired pathway, leading to the formation of methylcyclobutane.

  • Di-Grignard Reagent Formation: A competing pathway that can lead to intermolecular reactions and polymerization if not carefully controlled.[4][5]

  • Side Reactions: Wurtz-type coupling and elimination reactions can also occur, leading to the formation of various byproducts.

Experimental Protocols

General Considerations for Grignard Reactions

Grignard reagents are highly sensitive to protic solvents, moisture, and atmospheric oxygen. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Protocol: Synthesis of Methylcyclobutane via Intramolecular Grignard Reaction

This protocol details the formation of methylcyclobutane through the intramolecular cyclization of the Grignard reagent derived from this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (as an activator)

  • Hydrochloric acid (for quenching)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (N2 or Ar)

  • Separatory funnel

Procedure:

  • Preparation of Apparatus: All glassware should be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of inert gas.

  • Initiation of Grignard Reagent Formation:

    • Place magnesium turnings in the reaction flask.

    • Add a small crystal of iodine.

    • Add a small portion of the anhydrous ether.

    • In the dropping funnel, prepare a solution of this compound in anhydrous ether.

    • Add a small amount of the this compound solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

  • Formation of the Grignard Reagent and Cyclization:

    • Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. This slow addition is crucial to favor the intramolecular cyclization over intermolecular reactions.

    • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete reaction.

  • Quenching and Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully add saturated aqueous ammonium chloride solution or dilute hydrochloric acid to quench the reaction and dissolve any unreacted magnesium.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent.

    • The product, methylcyclobutane, is volatile and can be isolated by careful distillation of the ethereal solution.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of cyclobutane derivatives using this compound. Please note that yields can vary significantly depending on the specific reaction conditions and the purity of the reagents.

Table 1: Reagent Quantities for Methylcyclobutane Synthesis

ReagentMolar Mass ( g/mol )Density (g/mL)Amount (moles)Volume/Mass
This compound215.911.790.112.0 mL (21.6 g)
Magnesium24.31-0.122.9 g
Anhydrous Diethyl Ether74.120.713-150 mL

Table 2: Reaction Conditions and Yields for Cyclobutane Formation

ParameterValue
Reaction TemperatureReflux (approx. 35 °C for diethyl ether)
Reaction Time3-4 hours
Typical Yield of Methylcyclobutane40-60%
Major Side ProductsWurtz coupling products, elimination products

Mandatory Visualizations

Reaction Pathway for Methylcyclobutane Formation

ReactionPathway cluster_start Starting Material cluster_reagent Reagent cluster_intermediate Intermediate cluster_product Product This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent + Mg / Ether Mg Mg Methylcyclobutane Methylcyclobutane Grignard Reagent->Methylcyclobutane Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of methylcyclobutane.

Experimental Workflow

ExperimentalWorkflow start Start prep Apparatus Preparation (Oven-dried glassware, inert atmosphere) start->prep initiation Reaction Initiation (Mg, Iodine, Ether, small amount of this compound) prep->initiation addition Slow Dropwise Addition of this compound Solution initiation->addition reflux Reflux (1-2 hours) addition->reflux quench Quenching (Ice bath, aq. NH4Cl) reflux->quench workup Work-up (Extraction, Washing) quench->workup drying Drying (Anhydrous MgSO4) workup->drying isolation Isolation (Distillation) drying->isolation end End isolation->end

Caption: Experimental workflow for methylcyclobutane synthesis.

Conclusion

The use of this compound in Grignard reactions provides a direct route to valuable cyclobutane derivatives. While the formation of a stable di-Grignard reagent is challenging, the propensity for intramolecular cyclization can be exploited to synthesize methylcyclobutane and its derivatives. Careful control of reaction conditions, particularly the slow addition of the dibromide, is paramount to maximizing the yield of the desired cyclized product. The protocols and data presented herein offer a solid foundation for researchers in drug discovery and organic synthesis to explore the rich chemistry of cyclobutanes.

References

The Versatility of 1,3-Dibromobutane as a Strategic Alkylating Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Palm Bay, FL – 1,3-Dibromobutane, a bifunctional organobromine compound, is a critical building block in organic synthesis, particularly valued for its role as an alkylating agent in the construction of carbocyclic and heterocyclic frameworks. Its unique structural arrangement, featuring bromine atoms at the 1- and 3-positions of a butane chain, allows for sequential or intramolecular nucleophilic substitutions, making it a versatile reagent for pharmaceutical and fine chemical industries. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in key synthetic transformations.

Application in the Synthesis of Cyclobutane Derivatives

One of the primary applications of this compound is in the synthesis of cyclobutane rings through intramolecular cyclization. This is particularly effective in the alkylation of active methylene compounds, such as diethyl malonate. The reaction proceeds via a tandem alkylation where the malonate enolate first displaces one bromide, followed by an intramolecular S\textsubscript{N}2 reaction to form the four-membered ring. This method provides a straightforward entry to substituted cyclobutane-1,1-dicarboxylates, which are valuable intermediates for further synthetic manipulations.

General Reaction Scheme:

The reaction of diethyl malonate with this compound in the presence of a strong base like sodium ethoxide leads to the formation of diethyl 2-methylcyclobutane-1,1-dicarboxylate.

Application in the Synthesis of Substituted Pyrrolidines

This compound is also a key precursor for the synthesis of 2-methyl-substituted pyrrolidines. This transformation is achieved through a double nucleophilic substitution with a primary amine or ammonia. The reaction first forms an intermediate amino-bromo-butane, which then undergoes a subsequent intramolecular cyclization to yield the pyrrolidine ring. The resulting 2-methylpyrrolidine scaffold is a common motif in many pharmaceuticals and natural products.

General Reaction Scheme:

The reaction of a primary amine with this compound yields an N-substituted-2-methylpyrrolidine.

Quantitative Data Summary

The efficiency of alkylation reactions using this compound is dependent on the nucleophile, base, and reaction conditions. Below is a summary of typical reaction parameters and outcomes.

ApplicationSubstrate 1Substrate 2Base (Equivalents)SolventTemperature (°C)Reaction Time (h)ProductYield (%)
Cyclobutane Synthesis (Analogous Protocol)Diethyl Malonate1,3-DibromopropaneNaOEt (2)EtOHReflux2Diethyl cyclobutane-1,1-dicarboxylate~65-70
Pyrrolidine Synthesis (Analogous Protocol)Methylamine1,4-DibromobutaneK₂CO₃Water90Not SpecifiedN-MethylpyrrolidineHigh

Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-Methylcyclobutane-1,1-dicarboxylate

This protocol is adapted from the well-established malonic ester synthesis for cyclization with dihaloalkanes.

Materials:

  • Diethyl malonate

  • This compound

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (three-necked), reflux condenser, dropping funnel, mechanical stirrer, heating mantle.

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, carefully add sodium metal (2 equivalents) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Enolate Formation: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1 equivalent) dropwise at room temperature with vigorous stirring.

  • Alkylation and Cyclization: Add this compound (1 equivalent) dropwise to the reaction mixture. After the addition is complete, heat the mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract with diethyl ether. Wash the combined organic layers with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield diethyl 2-methylcyclobutane-1,1-dicarboxylate.

Protocol 2: Synthesis of N-Substituted-2-methylpyrrolidine

This protocol is adapted from a green chemistry approach for the synthesis of N-methylpyrrolidine.[1]

Materials:

  • Primary amine (e.g., methylamine, benzylamine)

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Round-bottom flask, reflux condenser, heating mantle.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine (1 equivalent) and potassium carbonate (2 equivalents) in water.

  • Alkylation: To the stirred solution, add this compound (1 equivalent).

  • Reaction: Heat the reaction mixture to 90 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by TLC.

  • Work-up: After completion of the reaction, cool the mixture to room temperature. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the crude N-substituted-2-methylpyrrolidine. Further purification can be achieved by distillation or chromatography if necessary.

Visualizing the Synthetic Pathways

The logical workflows for the synthesis of cyclobutane and pyrrolidine derivatives using this compound as the key alkylating agent are depicted below.

G cluster_0 Cyclobutane Synthesis Workflow A Diethyl Malonate C Malonate Enolate A->C Deprotonation B Sodium Ethoxide in Ethanol B->C F Intramolecular Cyclization B->F E Intermediate Alkylated Malonate C->E SN2 Attack D This compound D->E E->F Deprotonation & Intramolecular SN2 G Diethyl 2-Methylcyclobutane- 1,1-dicarboxylate F->G

Caption: Workflow for the synthesis of a cyclobutane derivative.

G cluster_1 Pyrrolidine Synthesis Workflow H Primary Amine (R-NH2) J First Alkylation (Intermolecular SN2) H->J I This compound I->J K Intermediate Amino-bromo-butane J->K L Intramolecular Cyclization (SN2) K->L Base-promoted M N-Substituted- 2-methylpyrrolidine L->M N Base (e.g., K2CO3) N->L

Caption: Workflow for the synthesis of a substituted pyrrolidine.

These protocols and data highlight the strategic importance of this compound as a versatile and efficient alkylating agent for the construction of valuable cyclic motifs in organic synthesis. For further information on the procurement and specifications of this compound, please contact our technical support team.

References

Application Notes and Protocols for Cyclization Reactions Involving 1,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for cyclization reactions utilizing 1,3-dibromobutane as a key starting material. The following sections describe the synthesis of substituted cyclobutane and pyrrolidine ring systems, which are important structural motifs in medicinal chemistry and drug discovery.

Synthesis of Diethyl 2-Methyl-1,1-cyclobutanedicarboxylate via Malonic Ester Cyclization

This protocol details the synthesis of a substituted cyclobutane through the intramolecular cyclization of this compound with diethyl malonate. This reaction is a classic example of forming a four-membered ring via nucleophilic substitution.

Reaction Principle

The reaction proceeds via a tandem alkylation. Diethyl malonate is first deprotonated by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbons of this compound in an initial S(_N)2 reaction. The resulting intermediate, diethyl γ-bromobutylmalonate, still possesses an acidic proton on the α-carbon. In the presence of a base, this proton is removed, generating a new enolate that undergoes an intramolecular S(_N)2 reaction to displace the second bromide and form the cyclobutane ring. Due to the nature of the starting material, the final product is a 2-methyl substituted cyclobutane derivative.

Logical Workflow Diagram

Malonic Ester Cyclization cluster_reaction Reaction Steps reagents This compound + Diethyl Malonate + Sodium Ethoxide (Base) step1 1. Initial Alkylation (SN2) reagents->step1 intermediate Diethyl γ-bromobutylmalonate (Intermediate) step1->intermediate step2 2. Intramolecular Cyclization (SN2) intermediate->step2 product Diethyl 2-Methyl-1,1- cyclobutanedicarboxylate step2->product

Caption: Workflow for the synthesis of diethyl 2-methyl-1,1-cyclobutanedicarboxylate.

Experimental Protocol

This protocol is adapted from the work of Warner and Cox (1949).

Materials:

  • This compound

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Concentrated hydrochloric acid

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Apparatus for reflux, distillation, and fractional distillation under reduced pressure

Procedure:

  • Preparation of Sodio Malonic Ester: In a flask equipped with a reflux condenser and a stirrer, prepare a solution of sodium ethoxide by cautiously adding sodium metal to absolute ethanol. Once the sodium has completely reacted, add diethyl malonate to the cooled solution.

  • Reaction with this compound: To the solution of sodio malonic ester, add this compound dropwise with stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Reflux: After the addition is complete, heat the mixture to reflux for several hours to ensure the completion of the reaction.

  • Work-up:

    • Distill off the excess ethanol.

    • To the residue, add water to dissolve the sodium bromide byproduct.

    • Separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layer and the ether extracts, wash with water, and dry over anhydrous sodium sulfate.

  • Purification:

    • Remove the diethyl ether by distillation.

    • The crude product is then purified by fractional distillation under reduced pressure.

Quantitative Data

The reaction of this compound with sodio malonic ester yields a mixture of products. The relative amounts of these products are sensitive to the reaction conditions, particularly the ratio of reactants.

ProductBoiling Point (°C at mm Hg)Yield (%)
Diethyl 2-methyl-1,1-cyclobutanedicarboxylate111-112 (11)~15-20
Diethyl γ-bromobutylmalonate121 (1.5)Variable
Tetraethyl 2-methyl-1,1,5,5-pentanetetracarboxylate160 (0.5)~35

Note: Yields are approximate and can vary based on reaction scale and conditions.

Theoretical Synthesis of N-Substituted-3-methylpyrrolidines

This section outlines a theoretical protocol for the synthesis of N-substituted-3-methylpyrrolidines from this compound and a primary amine. This reaction would proceed via an initial intermolecular S(_N)2 reaction, followed by an intramolecular cyclization.

Reaction Principle

A primary amine acts as a nucleophile, attacking one of the electrophilic carbon atoms of this compound to form a secondary amine intermediate, an N-substituted-4-amino-2-bromobutane. In the presence of a base, the secondary amine is deprotonated, or under thermal conditions, the lone pair on the nitrogen can directly attack the remaining carbon bearing a bromine atom in an intramolecular S(_N)2 fashion. This results in the formation of a five-membered pyrrolidine ring with a methyl group at the 3-position. The use of a large excess of the primary amine or a non-nucleophilic base can help to minimize the formation of side products from over-alkylation.

Logical Workflow Diagram

Pyrrolidine Synthesis cluster_reaction Reaction Steps reagents This compound + Primary Amine (R-NH2) (Excess or with Base) step1 1. Monoalkylation (SN2) reagents->step1 intermediate N-(2-methyl-4-bromobutyl)amine (Intermediate) step1->intermediate step2 2. Intramolecular Cyclization (SN2) intermediate->step2 product N-Substituted-3- methylpyrrolidine step2->product

Caption: Theoretical workflow for the synthesis of N-substituted-3-methylpyrrolidines.

Generalized Experimental Protocol

This is a generalized protocol and will require optimization for specific primary amines.

Materials:

  • This compound

  • A primary amine (e.g., benzylamine, aniline)

  • A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, DMF)

  • Apparatus for heating and stirring

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary amine and the non-nucleophilic base in a suitable solvent.

  • Addition of Dibromide: Slowly add this compound to the stirred solution at room temperature.

  • Heating: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.

  • Work-up:

    • Cool the reaction mixture and filter off any inorganic salts.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na(_2)SO(_4)).

  • Purification:

    • Concentrate the organic solution.

    • Purify the crude product by column chromatography on silica gel or by distillation to obtain the desired N-substituted-3-methylpyrrolidine.

Expected Quantitative Data (Hypothetical)

The yield and purity of the product will be highly dependent on the nature of the primary amine and the reaction conditions.

Reactant 1Reactant 2 (Amine)BaseSolventTemperature (°C)Reaction Time (h)Yield (%)
This compoundBenzylamineK(_2)CO(_3)Acetonitrile82 (reflux)12-24Requires Optimization
This compoundAnilineTriethylamineDMF10024-48Requires Optimization

Disclaimer: The protocols and data provided are for informational purposes for research and development. All experimental work should be conducted in a suitable laboratory setting with appropriate safety precautions. The theoretical protocols will require optimization for specific substrates and conditions.

Application Notes and Protocols: Synthesis of 1,3-Diazidobutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of organic azides from alkyl halides is a fundamental transformation in organic chemistry, providing versatile intermediates for a wide range of applications, including the construction of nitrogen-containing heterocycles, peptides, and pharmaceuticals. The resulting azido group is a key functional handle for "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and specific conjugation of molecules. This document provides a detailed protocol for the synthesis of 1,3-diazidobutane from 1,3-dibromobutane using sodium azide.

The reaction of this compound with sodium azide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The azide anion (N₃⁻) is a potent nucleophile that sequentially displaces the bromide ions from the primary and secondary carbon centers of the butane chain. The use of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is crucial as it effectively solvates the sodium cation while leaving the azide anion minimally solvated, thereby enhancing its nucleophilicity. An excess of sodium azide is typically employed to ensure the complete conversion of the starting material and to drive the reaction to completion.

Reaction Principle and Stoichiometry

The overall reaction is as follows:

CH₃CH(Br)CH₂CH₂Br + 2 NaN₃ → CH₃CH(N₃)CH₂CH₂N₃ + 2 NaBr

A slight excess of sodium azide is used to ensure the complete substitution of both bromine atoms.

Experimental Protocols

Materials and Reagents
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (for 10 mmol scale)
This compoundC₄H₈Br₂215.912.16 g (10 mmol)
Sodium AzideNaN₃65.011.43 g (22 mmol)
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL
Diethyl etherC₄H₁₀O74.12150 mL
Deionized WaterH₂O18.02200 mL
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)84.01100 mL
Brine (Saturated NaCl solution)NaCl (aq)58.4450 mL
Anhydrous Magnesium SulfateMgSO₄120.37As needed
Safety Precautions
  • Sodium azide is highly toxic and can be explosive, especially upon heating or in contact with heavy metals or strong acids. Handle with extreme care in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Organic azides are potentially explosive and should be handled with care. Avoid heating the neat product to high temperatures.

  • This compound is a skin and eye irritant.

  • DMF is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Reaction Setup and Procedure
  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium azide (1.43 g, 22 mmol).

  • Solvent Addition: Add 50 mL of N,N-dimethylformamide (DMF) to the flask. Stir the suspension for 10-15 minutes to ensure good dispersion of the sodium azide.

  • Addition of this compound: To the stirred suspension, add this compound (2.16 g, 10 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a 500 mL separatory funnel containing 200 mL of deionized water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash them with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent by rotary evaporation under reduced pressure. Caution: Do not heat the crude 1,3-diazidobutane to high temperatures during solvent removal.

  • Purification: The crude 1,3-diazidobutane can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of 1,3-diazidobutane from this compound. The values are based on established laboratory procedures for similar nucleophilic substitutions.[1]

ParameterValue / ConditionRationale
Reactant Ratio (NaN₃:Dibromobutane) 2.2 : 1An excess of the nucleophile is used to drive the reaction to completion.
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent that enhances the nucleophilicity of the azide ion.[1]
Reaction Temperature 70-80 °CProvides sufficient thermal energy to overcome the activation energy barrier.
Reaction Time 12-24 hoursReaction progress can be monitored by TLC.
Typical Yield > 85%High yields are achievable with proper technique and purification.

Characterization

The identity and purity of the synthesized 1,3-diazidobutane can be confirmed using spectroscopic methods:

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band characteristic of the azide asymmetric stretch is expected around 2100 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show signals corresponding to the protons on the butane backbone, with those adjacent to the azide groups shifted downfield.

    • ¹³C NMR will show four distinct signals for the carbon atoms of the butane chain.

Mandatory Visualizations

Reaction Workflow

Reaction_Workflow Synthesis of 1,3-Diazidobutane cluster_reactants Reactants cluster_process Reaction Process cluster_product Product 1_3_Dibromobutane This compound Reaction_Vessel Reaction in DMF (70-80°C, 12-24h) 1_3_Dibromobutane->Reaction_Vessel Sodium_Azide Sodium Azide Sodium_Azide->Reaction_Vessel Workup Aqueous Work-up & Extraction Reaction_Vessel->Workup Purification Drying & Solvent Removal (Vacuum Distillation) Workup->Purification 1_3_Diazidobutane 1,3-Diazidobutane Purification->1_3_Diazidobutane

Caption: Workflow for the synthesis of 1,3-diazidobutane.

Signaling Pathway (Reaction Mechanism)

SN2_Mechanism SN2 Reaction Mechanism cluster_step1 Step 1: First Substitution cluster_step2 Step 2: Second Substitution Reactant1 CH₃CH(Br)CH₂CH₂Br Transition_State1 [N₃---CH₂(CH₂)CH(Br)CH₃---Br]⁻ Reactant1->Transition_State1 Azide1 N₃⁻ Azide1->Transition_State1 Nucleophilic Attack Intermediate CH₃CH(Br)CH₂CH₂N₃ Transition_State1->Intermediate Bromide Leaves Azide2 N₃⁻ Transition_State2 [N₃---CH(CH₃)CH₂CH₂N₃---Br]⁻ Intermediate->Transition_State2 Azide2->Transition_State2 Nucleophilic Attack Product CH₃CH(N₃)CH₂CH₂N₃ Transition_State2->Product Bromide Leaves

Caption: Sequential SN2 mechanism for diazide formation.

References

Application Note: Intramolecular Wittig Reaction Protocol for the Synthesis of Vinylcyclopropane Derivatives Using 1,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a protocol for the synthesis of vinylcyclopropane derivatives via an intramolecular Wittig reaction. The procedure utilizes 1,3-dibromobutane as a key starting material to generate a phosphonium ylide that subsequently undergoes cyclization in the presence of an aldehyde or ketone. This method provides a regioselective route to functionalized cyclopropane rings, which are valuable structural motifs in medicinal chemistry and drug development. Detailed experimental procedures, quantitative data, and a workflow diagram are provided to facilitate the application of this protocol.

Introduction

The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides.[1][2][3][4] A significant advantage of this reaction is the precise control over the location of the newly formed double bond.[3] An intramolecular variation of this reaction offers an effective strategy for the construction of cyclic and bicyclic alkenes. This application note focuses on the use of this compound to generate a ω-haloalkylphosphonium salt, which, upon conversion to the corresponding ylide, undergoes an intramolecular nucleophilic attack to form a cyclopropane ring concurrently with the olefination of a carbonyl compound. This protocol offers a straightforward approach to vinylcyclopropane derivatives, which are important building blocks in organic synthesis.

Data Presentation

StepIntermediate/ProductReagent 1Reagent 2SolventReaction TimeTemperatureYield (%)
1(3-Bromobutyl)triphenylphosphonium bromideThis compoundTriphenylphosphineToluene24 hReflux~85-95
2Vinylcyclopropane Derivative(3-Bromobutyl)triphenylphosphonium bromideAldehyde/Ketone & Base (e.g., NaH, KOtBu)THF/DMSO4-12 h0 °C to RT~40-60

Note: Yields are approximate and can vary depending on the specific aldehyde or ketone used and the reaction conditions.

Experimental Protocols

Part 1: Synthesis of (3-Bromobutyl)triphenylphosphonium bromide

This procedure is adapted from the synthesis of analogous phosphonium salts.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an inert atmosphere.

  • To the flask, add triphenylphosphine (1.1 equivalents).

  • Add anhydrous toluene to dissolve the triphenylphosphine.

  • Slowly add this compound (1.0 equivalent) to the stirred solution. Due to the presence of two bromide leaving groups, selective mono-alkylation is achieved by using a slight excess of triphenylphosphine and controlling the reaction time.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • Cool the reaction mixture to room temperature. The phosphonium salt will precipitate out of the solution.

  • Collect the white solid by vacuum filtration and wash with cold toluene.

  • Dry the resulting (3-bromobutyl)triphenylphosphonium bromide under vacuum. The product is typically used in the next step without further purification.

Part 2: Intramolecular Wittig Reaction to Synthesize Vinylcyclopropane Derivatives

This is a general protocol and may require optimization for specific carbonyl substrates.

Materials:

  • (3-Bromobutyl)triphenylphosphonium bromide

  • Aldehyde or Ketone

  • Strong base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (KOtBu), or n-Butyllithium (n-BuLi))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO))

  • Schlenk flask or other suitable reaction vessel for air-sensitive reagents

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, suspend (3-bromobutyl)triphenylphosphonium bromide (1.2 equivalents) in anhydrous THF in a Schlenk flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add the strong base (1.2 equivalents) to the suspension. For example, if using NaH, it should be added portion-wise. If using n-BuLi, it should be added dropwise. The formation of the orange to deep red colored ylide indicates a successful deprotonation.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete ylide formation.

  • To the ylide solution, add a solution of the desired aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product, which contains the desired vinylcyclopropane derivative and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Mandatory Visualization

Wittig_Reaction_Workflow Experimental Workflow for Intramolecular Wittig Reaction cluster_prep Phosphonium Salt Preparation cluster_wittig Intramolecular Wittig Reaction start Start: this compound & PPh3 dissolve Dissolve in Toluene start->dissolve reflux Reflux for 24h dissolve->reflux cool Cool to RT reflux->cool filter_wash Filter and Wash with Toluene cool->filter_wash phosphonium_salt Product: (3-Bromobutyl)triphenylphosphonium bromide filter_wash->phosphonium_salt ylide_formation Ylide Formation: Add strong base (e.g., NaH) in THF at 0°C phosphonium_salt->ylide_formation carbonyl_addition Add Aldehyde or Ketone at 0°C ylide_formation->carbonyl_addition reaction React for 4-12h (0°C to RT) carbonyl_addition->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify final_product Final Product: Vinylcyclopropane Derivative purify->final_product

Caption: Workflow for the synthesis of vinylcyclopropane derivatives.

Signaling_Pathway Reaction Mechanism Pathway cluster_0 Ylide Formation cluster_1 Intramolecular Wittig Reaction phosphonium (3-Bromobutyl)triphenyl- phosphonium bromide ylide Phosphonium Ylide (nucleophilic carbon) phosphonium->ylide Deprotonation base Strong Base base->ylide betaine Betaine Intermediate (zwitterionic) ylide->betaine Nucleophilic Attack carbonyl Aldehyde or Ketone (electrophilic carbon) carbonyl->betaine oxaphosphetane Oxaphosphetane (4-membered ring) betaine->oxaphosphetane Ring Closure cyclization Intramolecular SN2 (Cyclopropane formation) oxaphosphetane->cyclization Concurrent elimination Elimination cyclization->elimination product Vinylcyclopropane elimination->product byproduct Triphenylphosphine oxide elimination->byproduct

References

Application Notes: 1,3-Dibromobutane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of 1,3-dibromobutane as a versatile building block in the synthesis of key pharmaceutical intermediates. Its bifunctional nature, possessing two bromine atoms at the 1 and 3 positions, allows for a variety of chemical transformations, primarily intramolecular and intermolecular alkylations, to construct heterocyclic and substituted aliphatic scaffolds prevalent in medicinal chemistry.

Synthesis of Substituted Pyrrolidines

The pyrrolidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals due to its favorable physicochemical properties and ability to serve as a versatile scaffold. This compound provides a direct route to 2-methyl substituted pyrrolidines through cyclization with primary amines.

Reaction Principle: A primary amine undergoes a sequential double N-alkylation with this compound. The initial intermolecular alkylation forms a secondary amine intermediate, which then undergoes an intramolecular cyclization via nucleophilic substitution to form the stable five-membered pyrrolidine ring.

Pyrrolidine_Synthesis This compound This compound Intermediate Bromoalkyl Amine Intermediate This compound->Intermediate Intermolecular Alkylation Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Pyrrolidine 2-Methyl-N-alkyl- pyrrolidine Intermediate->Pyrrolidine Intramolecular Cyclization (Base)

Caption: Synthesis of 2-methyl-N-alkyl-pyrrolidines from this compound.

Experimental Protocol: General Procedure for the Synthesis of N-substituted-2-methylpyrrolidine

Materials:

  • This compound

  • Primary amine (e.g., benzylamine, aniline derivatives)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (TEA)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the primary amine (1.0 eq) in acetonitrile (10 mL/mmol of amine) is added anhydrous potassium carbonate (2.5 eq).

  • This compound (1.1 eq) is added dropwise to the stirred suspension at room temperature.

  • The reaction mixture is heated to reflux (approximately 82°C for acetonitrile) and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting amine.

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water.

  • The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product is purified by column chromatography on silica gel to afford the pure N-substituted-2-methylpyrrolidine.

Table 1: Theoretical Yields for N-substituted-2-methylpyrrolidine Synthesis

Primary Amine (R-NH₂)Product (N-R-2-methylpyrrolidine)Theoretical Molar Mass ( g/mol )Expected Yield Range (%)
BenzylamineN-Benzyl-2-methylpyrrolidine175.2860-80
AnilineN-Phenyl-2-methylpyrrolidine161.2550-70
p-MethoxyanilineN-(4-Methoxyphenyl)-2-methylpyrrolidine191.2755-75

Note: Yields are estimates and will vary depending on the specific substrate and reaction optimization.

Synthesis of 3-Methyltetrahydrofuran Derivatives

The tetrahydrofuran (THF) ring is another important scaffold in medicinal chemistry. This compound can be utilized to synthesize 3-methyltetrahydrofuran through an intramolecular Williamson ether synthesis approach.

Reaction Principle: this compound is first converted to a bromohydrin intermediate via a controlled reaction with a hydroxide source. Subsequent treatment with a strong base generates an alkoxide which undergoes an intramolecular Sₙ2 reaction to form the 3-methyltetrahydrofuran ring.

THF_Synthesis This compound This compound Intermediate 4-Bromo-2-butanol Intermediate This compound->Intermediate SN2 Reaction Hydroxide Hydroxide (e.g., NaOH) Hydroxide->Intermediate THF_Derivative 3-Methyltetrahydrofuran Intermediate->THF_Derivative Intramolecular Williamson Ether Synthesis (Strong Base)

Caption: Synthesis of 3-methyltetrahydrofuran from this compound.

Experimental Protocol: General Procedure for the Synthesis of 3-Methyltetrahydrofuran

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Step 1: Synthesis of 4-Bromo-2-butanol

  • A solution of this compound (1.0 eq) in a mixture of water and a suitable organic co-solvent (e.g., THF) is cooled to 0°C.

  • An aqueous solution of sodium hydroxide (1.0 eq) is added dropwise while maintaining the temperature at 0°C.

  • The reaction is stirred at room temperature and monitored by GC-MS until the starting material is consumed.

  • The reaction mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield crude 4-bromo-2-butanol. This intermediate may be used in the next step without further purification.

Step 2: Cyclization to 3-Methyltetrahydrofuran

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) is added a solution of crude 4-bromo-2-butanol (1.0 eq) in anhydrous THF dropwise at 0°C.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux until TLC or GC-MS analysis indicates the completion of the reaction.

  • The reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0°C.

  • The mixture is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is carefully removed by distillation due to the volatility of the product.

  • The resulting 3-methyltetrahydrofuran can be further purified by fractional distillation.

Table 2: Theoretical Reaction Parameters for 3-Methyltetrahydrofuran Synthesis

Intermediate/ProductMolar Mass ( g/mol )Boiling Point (°C)Expected Yield Range (%)
4-Bromo-2-butanol153.02~160-16570-85 (Step 1)
3-Methyltetrahydrofuran86.13~85-8660-75 (Step 2)

Note: Yields are estimates and will vary depending on reaction conditions and purification efficiency.

Alkylation of Active Methylene Compounds

This compound can act as a dialkylating agent for active methylene compounds, such as ethyl acetoacetate, leading to the formation of carbocyclic structures that are precursors to various pharmaceutical intermediates.

Reaction Principle: The active methylene proton of ethyl acetoacetate is deprotonated by a base to form a stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of this compound in an Sₙ2 reaction. A second intramolecular alkylation can then occur to form a cyclobutane derivative.

Alkylation_Workflow EAA Ethyl Acetoacetate Enolate Enolate Intermediate EAA->Enolate Base Base (e.g., NaOEt) Base->Enolate Alkylated_Intermediate Mono-alkylated Intermediate Enolate->Alkylated_Intermediate 1,3-DBB This compound 1,3-DBB->Alkylated_Intermediate Cyclobutane Cyclobutane Derivative Alkylated_Intermediate->Cyclobutane Intramolecular Alkylation

Caption: Workflow for the synthesis of cyclobutane derivatives.

Experimental Protocol: General Procedure for the Synthesis of Ethyl 2-methyl-1-acetylcyclobutane-1-carboxylate

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide (NaOEt)

  • This compound

  • Anhydrous ethanol

  • Hydrochloric acid (HCl), dilute aqueous solution

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of sodium ethoxide (2.1 eq) is prepared by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Ethyl acetoacetate (1.0 eq) is added dropwise to the sodium ethoxide solution at room temperature.

  • This compound (1.0 eq) is then added dropwise to the reaction mixture.

  • The mixture is heated to reflux and monitored by TLC or GC-MS.

  • After completion, the reaction is cooled to room temperature and the ethanol is removed under reduced pressure.

  • The residue is dissolved in water and acidified with dilute hydrochloric acid.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by vacuum distillation or column chromatography.

Table 3: Theoretical Product Characterization

ProductMolar Mass ( g/mol )Key Spectroscopic Data (Expected)
Ethyl 2-methyl-1-acetylcyclobutane-1-carboxylate184.23¹H NMR: Signals for ethyl ester, acetyl group, methyl group, and cyclobutane ring protons. ¹³C NMR: Carbonyl signals for ester and ketone, signals for quaternary and methine carbons of the cyclobutane ring.

Disclaimer: The experimental protocols provided are generalized and intended for informational purposes only. They have not been optimized and should be adapted and validated by qualified personnel in a suitable laboratory setting. All chemical reactions should be performed with appropriate safety precautions.

Application of 1,3-Dibromobutane in the Synthesis of Agrochemical Precursors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,3-Dibromobutane is a bifunctional alkylating agent with the potential for significant applications in the synthesis of various carbocyclic and heterocyclic scaffolds relevant to the agrochemical industry. While direct incorporation into major commercialized pesticides has not been widely documented, its chemical reactivity allows for the construction of key structural motifs found in herbicides, fungicides, and insecticides. The presence of two bromine atoms at the 1- and 3-positions enables intramolecular cyclization reactions to form substituted cyclobutane rings and intermolecular reactions with dinucleophiles to yield five-membered heterocyclic systems. These ring systems are crucial components of many biologically active molecules.

This application note details potential synthetic routes for agrochemical precursors using this compound, providing detailed experimental protocols and expected outcomes based on established chemical principles.

Potential Applications in Agrochemical Synthesis

The primary utility of this compound in an agrochemical context lies in its ability to act as a four-carbon building block for cyclic structures. The key potential applications include:

  • Synthesis of Substituted Cyclobutane Derivatives: The formation of a cyclobutane ring can be achieved through intramolecular cyclization, notably via the malonic ester synthesis. The resulting methylcyclobutane carboxylic acid is a valuable precursor for various agrochemicals where a strained ring system can impart specific conformational rigidity and metabolic stability.

  • Synthesis of Five-Membered Heterocycles: this compound can react with various dinucleophiles to generate five-membered heterocyclic rings with a methyl substituent at the 3-position.

    • Pyrrolidine Derivatives: Reaction with primary amines can yield 3-methylpyrrolidine derivatives. The pyrrolidine ring is a common feature in several classes of insecticides and fungicides.

    • Thiolane Derivatives: Reaction with sulfide ions can produce 3-methylthiolane. Thiolane and its derivatives are present in some nematicides and insecticides.

Experimental Protocols

Protocol 1: Synthesis of Methylcyclobutane-1,1-dicarboxylic Acid

This protocol describes the synthesis of a substituted cyclobutane ring using this compound and diethyl malonate, followed by hydrolysis and decarboxylation to yield methylcyclobutane carboxylic acid, a potential building block for herbicides. The procedure is adapted from the well-established malonic ester synthesis of cyclobutane-1,1-dicarboxylic acid.[1][2]

Reaction Scheme:

  • Cyclization: this compound + Diethyl malonate → Diethyl 2-methylcyclobutane-1,1-dicarboxylate

  • Hydrolysis: Diethyl 2-methylcyclobutane-1,1-dicarboxylate → 2-Methylcyclobutane-1,1-dicarboxylic acid

  • Decarboxylation: 2-Methylcyclobutane-1,1-dicarboxylic acid → Methylcyclobutane carboxylic acid

Materials:

  • This compound (98%)

  • Diethyl malonate (99%)

  • Sodium metal

  • Absolute Ethanol

  • Diethyl ether

  • Potassium hydroxide

  • Hydrochloric acid (concentrated)

  • Calcium chloride (anhydrous)

Procedure:

  • Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously adding 46 g (2.0 mol) of sodium to 800 mL of absolute ethanol.

  • Reaction Mixture: In a separate 3 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 216 g (1.0 mol) of this compound and 160 g (1.0 mol) of diethyl malonate.

  • Cyclization: Heat the mixture of this compound and diethyl malonate to 60-65°C. Slowly add the sodium ethoxide solution from the dropping funnel while maintaining the temperature. After the addition is complete, reflux the mixture for 2 hours.

  • Work-up and Extraction: After cooling, add water to dissolve the sodium bromide precipitate. Remove the ethanol by distillation. The remaining aqueous layer is extracted three times with diethyl ether. The combined ether extracts are dried over anhydrous calcium chloride.

  • Hydrolysis: The crude diethyl 2-methylcyclobutane-1,1-dicarboxylate is hydrolyzed by refluxing for 2 hours with a solution of 112 g of potassium hydroxide in 200 mL of ethanol.

  • Isolation of Dicarboxylic Acid: After hydrolysis, most of the ethanol is removed by distillation. The residue is dissolved in a minimum amount of hot water and acidified with concentrated hydrochloric acid. Upon cooling, 2-methylcyclobutane-1,1-dicarboxylic acid crystallizes and can be collected by filtration.

  • Decarboxylation: The dicarboxylic acid is heated to its melting point (around 150-160°C) until the evolution of carbon dioxide ceases, yielding crude methylcyclobutane carboxylic acid, which can be purified by distillation.

Quantitative Data:

ParameterValueReference
Yield of Diethyl cyclobutanedicarboxylate53-60%[2][3]
Melting Point of 1,1-Cyclobutanedicarboxylic acid156-158°C[1]
Purity of final product>95% (after distillation)Assumed
Protocol 2: Synthesis of 3-Methyl-1-phenylpyrrolidine

This protocol outlines a potential synthesis of a substituted pyrrolidine from this compound and a primary amine, aniline, as a representative example.

Reaction Scheme:

This compound + Aniline → 3-Methyl-1-phenylpyrrolidine

Materials:

  • This compound (98%)

  • Aniline (99%)

  • Potassium carbonate (anhydrous)

  • Acetonitrile

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), aniline (1.1 eq), and anhydrous potassium carbonate (2.5 eq) in acetonitrile.

  • Reaction: Stir the mixture at reflux (approximately 82°C) for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Expected Yield40-60%
Purity>95% (after chromatography)

Visualizations

experimental_workflow_protocol_1 Workflow for Methylcyclobutane-1,1-dicarboxylic Acid Synthesis prep Preparation of Sodium Ethoxide cyclize Cyclization (Reflux) prep->cyclize mix Mixing this compound and Diethyl Malonate mix->cyclize workup Work-up and Extraction cyclize->workup hydrolyze Hydrolysis workup->hydrolyze isolate Isolation of Dicarboxylic Acid hydrolyze->isolate decarboxylate Decarboxylation isolate->decarboxylate product Methylcyclobutane carboxylic acid decarboxylate->product

Caption: Synthesis of Methylcyclobutane Carboxylic Acid.

signaling_pathway_protocol_2 Reaction Pathway for 3-Methyl-1-phenylpyrrolidine Synthesis reactants This compound + Aniline intermediate N-(4-bromobutan-2-yl)aniline (Intermediate) reactants->intermediate Initial Sₙ2 Reaction cyclization Intramolecular Nucleophilic Substitution intermediate->cyclization product 3-Methyl-1-phenylpyrrolidine cyclization->product

Caption: Formation of a Substituted Pyrrolidine.

Conclusion

While this compound is not a direct precursor to any major commercial agrochemicals at present, its chemical properties make it a valuable synthon for creating substituted cyclobutane and five-membered heterocyclic structures. The protocols outlined in this application note provide a foundation for researchers to explore the synthesis of novel agrochemical candidates. The ability to introduce a methyl-substituted four-carbon unit in a controlled manner offers opportunities for the development of new active ingredients with potentially improved efficacy, selectivity, and metabolic profiles. Further research into the derivatization of the products from these reactions could lead to the discovery of new and effective crop protection agents.

References

Application Notes and Protocols for the Debromination of 1,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the debromination of 1,3-dibromobutane, a reaction of significant interest in organic synthesis for the formation of cyclopropane derivatives. The primary product of this intramolecular cyclization is methylcyclopropane. This protocol outlines two effective methods for this transformation: a zinc-mediated reaction and an intramolecular Wurtz reaction using sodium. These procedures are foundational for chemists engaged in the synthesis of strained ring systems and the development of novel molecular scaffolds.

Introduction

The debromination of 1,3-dihaloalkanes serves as a classical and efficient method for the synthesis of cyclopropane rings. This intramolecular reaction, often facilitated by reducing metals such as zinc or sodium, proceeds through the formation of an organometallic intermediate or a carbanion, which then undergoes an internal nucleophilic substitution (SNi) to displace the second halide and form the three-membered ring. In the case of this compound, this reaction provides a direct route to methylcyclopropane, a valuable building block in organic and medicinal chemistry. The formation of cyclopropane by the reduction of 1,3-dibromopropane with zinc dust was first discovered in 1887.[1][2] It is reasonable to assume that this compound will undergo a similar reaction to produce methylcyclopropane.[1]

Signaling Pathways and Logical Relationships

The debromination of this compound to form methylcyclopropane can be conceptually understood through the following logical workflow, which highlights the key transformations and intermediates.

Debromination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products DBB This compound Intermediate Organometallic Intermediate or Carbanion DBB->Intermediate Reaction with Metal Reducing Metal (Zn or Na) Metal->Intermediate Product Methylcyclopropane Intermediate->Product Intramolecular Cyclization (SNi) Byproduct Metal Dibromide (ZnBr₂ or 2NaBr) Intermediate->Byproduct Experimental_Workflow start Start reactants 1. Prepare Suspension: Activated Zinc Dust in Anhydrous Ethanol start->reactants addition 2. Add this compound Solution Dropwise reactants->addition reflux 3. Heat to Reflux (2-3 hours) addition->reflux workup 4. Cool and Filter reflux->workup extraction 5. Extraction and Washing: - 5% HCl - Water - Sat. NaHCO₃ - Brine workup->extraction drying 6. Dry Organic Layer (Anhydrous MgSO₄) extraction->drying purification 7. Isolate and Purify: - Distillation - Fractional Distillation drying->purification end End: Pure Methylcyclopropane purification->end

References

Application Notes and Protocols for the Formation of Organometallic Reagents from 1,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dibromobutane is a versatile starting material for the synthesis of cyclopropane-containing building blocks, which are of significant interest in medicinal chemistry due to their unique conformational properties and metabolic stability. The formation of organometallic reagents from this compound proceeds via an intramolecular cyclization to yield 1-methylcyclopropyl organometallic species. This document provides detailed protocols for the preparation of 1-methylcyclopropylmagnesium bromide (a Grignard reagent) and 1-methylcyclopropyllithium.

The primary reaction pathway involves the intramolecular displacement of one bromide by the organometallic center formed at the other carbon, leading to the formation of a stable three-membered ring. These organometallic reagents are highly reactive nucleophiles and can be used in a variety of subsequent carbon-carbon bond-forming reactions.

Reaction Pathways

The formation of 1-methylcyclopropyl organometallic reagents from this compound is an intramolecular process. The generalized pathways for the formation of the Grignard and organolithium reagents are depicted below.

reaction_pathways cluster_grignard Grignard Reagent Formation cluster_organolithium Organolithium Reagent Formation 1,3-Dibromobutane_G This compound Product_G 1-Methylcyclopropyl- magnesium Bromide 1,3-Dibromobutane_G->Product_G Intramolecular Cyclization Mg Mg (s) Mg->Product_G Solvent_G Anhydrous Ether (e.g., THF, Et2O) Solvent_G->Product_G 1,3-Dibromobutane_L This compound Product_L 1-Methylcyclopropyllithium 1,3-Dibromobutane_L->Product_L Intramolecular Cyclization Li Li (s, 2 equiv.) Li->Product_L Solvent_L Anhydrous Ether or Hydrocarbon (e.g., Hexane) Solvent_L->Product_L LiBr LiBr (s)

Diagram 1: Reaction pathways for organometallic reagent formation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of 1-methylcyclopropyl organometallic reagents. Please note that yields can be variable and are highly dependent on reaction conditions and the purity of reagents and solvents.

Table 1: Reaction Parameters and Expected Yields

Parameter1-Methylcyclopropylmagnesium Bromide1-Methylcyclopropyllithium
Starting Material This compoundThis compound
Metal Magnesium TurningsLithium Metal
Solvent Anhydrous Diethyl Ether or THFAnhydrous Diethyl Ether or Hexane
Reaction Temperature 25-35 °C (initiated at RT, maintained by reflux)0-25 °C
Reaction Time 1-3 hours1-3 hours
Expected Yield 60-80% (estimated based on similar reactions)50-70% (estimated based on similar reactions)

Table 2: Spectroscopic Data for Product Characterization (Expected)

Spectroscopic Data1-Methylcyclopropyl Moiety
¹H NMR (ppm) 0.2-0.8 (m, 4H, cyclopropyl CH₂) 1.1-1.4 (s, 3H, methyl CH₃)
¹³C NMR (ppm) 5-15 (cyclopropyl CH₂) 15-25 (quaternary cyclopropyl C) 20-30 (methyl CH₃)
IR (cm⁻¹) ~3080 (C-H stretch, cyclopropyl) ~1020 (cyclopropyl ring breathing)

Note: The exact chemical shifts for the organometallic reagents themselves are difficult to predict due to complex solution structures. The data provided are for the resulting protonated product (methylcyclopropane) after quenching, which is a common method for characterization.

Experimental Protocols

4.1 General Considerations for Anhydrous Reactions

The success of these reactions is critically dependent on maintaining strictly anhydrous (water-free) conditions. Organometallic reagents are strong bases and will be quenched by water.[1]

  • Glassware: All glassware must be thoroughly dried in an oven at >120 °C for at least 4 hours and assembled hot under a stream of dry, inert gas (Nitrogen or Argon).

  • Solvents: Anhydrous solvents are essential. Commercially available anhydrous solvents should be used, or solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers).

  • Reagents: this compound should be distilled before use. Magnesium turnings should be fresh and activated if necessary. Lithium metal should be cleaned of any oxide layer.

4.2 Protocol 1: Synthesis of 1-Methylcyclopropylmagnesium Bromide

This protocol details the preparation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (for activation)

  • Dry, inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas inlet and outlet (bubbler)

Procedure:

  • Setup: Assemble the dry three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet. Place a magnetic stir bar in the flask. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the flask. Gently warm the flask with a heat gun under a flow of inert gas until the purple color of the iodine disappears. This indicates the activation of the magnesium surface. Allow the flask to cool.

  • Initiation: Add a small amount of anhydrous diethyl ether to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (~10%) of the this compound solution to the magnesium suspension. The reaction should initiate, indicated by gentle bubbling and the disappearance of the brown iodine color. If the reaction does not start, gentle warming may be applied.

  • Addition: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.[1]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion. The resulting grey/brown solution is the Grignard reagent and should be used immediately in subsequent reactions.

4.3 Protocol 2: Synthesis of 1-Methylcyclopropyllithium

This protocol describes the formation of the organolithium reagent.

Materials:

  • Lithium metal (with ~1% sodium is often more reactive)

  • This compound

  • Anhydrous diethyl ether (or hexane)

  • Dry, inert gas (Nitrogen or Argon)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser (if using ether)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas inlet and outlet (bubbler)

Procedure:

  • Setup: Assemble and flame-dry the apparatus as described in Protocol 1.

  • Lithium Preparation: Cut lithium metal (2.2 equivalents) into small, thin pieces under an inert atmosphere and add them to the reaction flask containing the anhydrous solvent.

  • Addition: Prepare a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent in the dropping funnel. Add the this compound solution dropwise to the stirred suspension of lithium metal. The reaction temperature should be maintained between 0-25 °C using an ice bath if necessary.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours. The formation of the organolithium reagent is indicated by the consumption of the lithium metal and the formation of a solution (or a fine white precipitate of LiBr). The resulting solution/suspension of 1-methylcyclopropyllithium is ready for use.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for the synthesis and a logical diagram for troubleshooting common issues.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis / Use A Dry Glassware D Assemble Apparatus under Inert Gas A->D B Prepare Anhydrous Solvents B->D C Activate Metal (Mg) / Clean Metal (Li) E Add Metal and Solvent C->E D->E F Initiate Reaction with Small Amount of this compound E->F G Slow, Dropwise Addition of Remaining this compound F->G H Stir to Completion G->H I Quench Aliquot for GC/NMR Analysis H->I J Use Reagent Directly in Next Step H->J

Diagram 2: General experimental workflow for reagent synthesis.

troubleshooting_logic rect rect start Reaction Fails to Initiate? q1 Is Glassware and Solvent Dry? start->q1 s1 Redry all components and restart. q1->s1 No q2 Is the Metal Surface Active? q1->q2 Yes a1_yes Yes a1_no No s2 Activate Mg with Iodine/warming. Clean Li surface. q2->s2 No q3 Is the this compound Pure? q2->q3 Yes a2_yes Yes a2_no No s2->start s3 Purify by distillation. q3->s3 No success Initiation Successful q3->success Yes a3_yes Yes a3_no No s3->start

Diagram 3: Troubleshooting logic for reaction initiation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1,3-Dibromobutane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 1,3-dibromobutane by distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.

Troubleshooting Guide

This guide addresses specific problems that may arise during the distillation of this compound in a question-and-answer format.

Q1: My distillation is proceeding very slowly, or the compound is not distilling at the expected temperature. What could be the issue?

A1: This is a common issue that can be attributed to several factors:

  • Inadequate Heating: The heating mantle or oil bath may not be set to a sufficiently high temperature. For atmospheric distillation, the bath temperature should typically be 20-30°C higher than the boiling point of this compound (~175°C).[1] For vacuum distillation, the temperature will be lower.

  • Heat Loss: Poor insulation of the distillation apparatus, especially the fractionating column and distillation head, can lead to significant heat loss, preventing the vapor from reaching the condenser.[2] Insulate the column with glass wool or aluminum foil.

  • Vacuum Leaks (for vacuum distillation): If performing a vacuum distillation, any leaks in the system will prevent it from reaching the desired low pressure, resulting in a higher boiling point.[3][4] Check that all joints are properly greased and sealed. A hissing sound is a common indicator of a leak.[3]

  • Incorrect Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is distilling.[5]

Q2: The temperature of my distillation is fluctuating wildly. What is causing this and how can I fix it?

A2: Unstable distillation temperatures can be due to:

  • Bumping/Uneven Boiling: The liquid in the distillation flask may be boiling unevenly, a phenomenon known as bumping. This is especially common in vacuum distillation.[3] To prevent this, use a magnetic stir bar or boiling chips for atmospheric distillation. Note that boiling chips are not effective under vacuum; a stir bar is necessary.[3]

  • Inconsistent Heat Source: A fluctuating heat source will lead to an unstable distillation rate and temperature. Ensure your heating mantle or oil bath is functioning correctly and providing consistent heat.

  • Condensate Dripping into the Flask: If condensed liquid drips back into the boiling flask from the column, it can cause temperature fluctuations. Ensure a steady and controlled heating rate to maintain a consistent vapor flow up the column.

Q3: My this compound is turning dark during distillation. What is happening and what should I do?

A3: Darkening of the liquid suggests thermal decomposition. This compound, like many organic compounds, can decompose at high temperatures.[1]

  • Reduce the Distillation Temperature: The most effective way to prevent decomposition is to lower the distillation temperature by performing the distillation under vacuum.[1][6] Reducing the pressure significantly lowers the boiling point of the compound.

  • Minimize Heating Time: Do not heat the compound for longer than necessary. Once the distillation is complete, remove the heat source promptly.

Q4: I am observing foaming or frothing in my distillation flask. How can I control this?

A4: Foaming can be caused by the presence of impurities or by too rapid boiling.

  • Control the Heating Rate: Reduce the heating rate to achieve a more gentle and controlled boil.

  • Use a Larger Distillation Flask: Ensure the distillation flask is not more than two-thirds full to provide adequate headspace.[7]

  • Anti-Foaming Agents: In some cases, a small amount of an anti-foaming agent can be added to the distillation flask, but be sure it will not contaminate your final product.

Q5: My purified this compound is still impure. How can I improve the separation?

A5: If your product is not pure after a simple distillation, you may need to employ fractional distillation, especially if the impurities are other isomeric dibromobutanes with close boiling points.

  • Use a Fractionating Column: A fractionating column provides a large surface area (e.g., Vigreux indentations or packed with Raschig rings) for repeated vaporization-condensation cycles, which allows for a much better separation of liquids with close boiling points.[2][8]

  • Control the Distillation Rate: A slow and steady distillation rate is crucial for achieving good separation in fractional distillation.[2] A rate of about 1 drop of distillate per second is often recommended.[7]

  • Collect Fractions: Collect the distillate in several separate fractions. Analyze each fraction (e.g., by GC or NMR) to identify the purest ones.

Frequently Asked Questions (FAQs)

Q: What is the atmospheric boiling point of this compound?

A: The atmospheric boiling point of this compound is approximately 175°C.[9]

Q: When should I use vacuum distillation to purify this compound?

A: Vacuum distillation is recommended for purifying this compound to prevent thermal decomposition, which can occur at its high atmospheric boiling point.[1][6] Generally, if a compound's boiling point is above 150°C at atmospheric pressure, vacuum distillation is a safer and more effective purification method.[1]

Q: What are the potential impurities in crude this compound?

A: Potential impurities can include unreacted starting materials, by-products from the synthesis, and other isomeric dibromobutanes (e.g., 1,2-, 2,3-, and 1,4-dibromobutane) which may have boiling points close to that of this compound.

Q: What safety precautions should I take when distilling this compound?

A: this compound is a skin and eye irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Perform the distillation in a well-ventilated fume hood. Be cautious of the hot surfaces of the heating mantle and glassware. When performing vacuum distillation, inspect all glassware for cracks or defects to prevent implosion.[3]

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation at Atmospheric Pressure

This protocol is suitable for relatively thermally stable samples where the impurities have boiling points that differ by less than 70°C.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood. Use a round-bottom flask of an appropriate size (the flask should be one-third to one-half full).

    • Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

    • Place a fractionating column (e.g., a Vigreux column) on top of the flask.

    • Position the distillation head with a thermometer on the column. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser.[5]

    • Attach a condenser and a receiving flask. Ensure all connections are secure.

  • Distillation:

    • Begin circulating cold water through the condenser.

    • Gradually heat the distillation flask using a heating mantle or an oil bath.

    • Observe the vapor rising through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate of approximately 1 drop per second.[7]

    • Collect a forerun fraction, which may contain lower-boiling impurities.

    • Collect the main fraction at the expected boiling point of this compound (~175°C).

    • Stop the distillation before the flask boils to dryness.

Protocol 2: Purification of this compound by Vacuum Distillation

This is the recommended method to prevent thermal decomposition.

  • Apparatus Setup:

    • Carefully inspect all glassware for any cracks or defects.

    • Assemble a vacuum distillation apparatus in a fume hood using thick-walled tubing for vacuum connections.

    • Add the crude this compound and a magnetic stir bar to the distillation flask. Do not use boiling chips. [3]

    • Lightly grease all ground-glass joints to ensure a good seal.

    • Include a Claisen adapter to minimize bumping.[3]

    • Connect the apparatus to a vacuum trap and a vacuum source (e.g., a vacuum pump).

  • Distillation:

    • Turn on the magnetic stirrer.

    • Slowly and carefully apply the vacuum.

    • Once the desired pressure is reached and stable, begin to heat the distillation flask.

    • Collect any low-boiling impurities as a forerun.

    • Collect the main fraction of this compound at its reduced pressure boiling point. The exact temperature will depend on the pressure achieved.

    • After collecting the desired product, remove the heat source and allow the apparatus to cool completely before slowly reintroducing air into the system.[3]

Quantitative Data Summary

PropertyValueSource
Molecular Formula C₄H₈Br₂
Molecular Weight 215.91 g/mol
Boiling Point (atm) ~175 °C[9]
Density ~1.79 g/mL
Refractive Index ~1.507

Troubleshooting Workflow

Distillation_Troubleshooting start Start Distillation issue Problem Encountered? start->issue no_distillate No/Slow Distillation issue->no_distillate No temp_fluctuation Temperature Fluctuation issue->temp_fluctuation Temp Fluctuation decomposition Product Darkening (Decomposition) issue->decomposition Darkening foaming Foaming in Flask issue->foaming Foaming impure_product Impure Product issue->impure_product Impure success Successful Purification issue->success Yes check_heat Check Heat Source & Insulation no_distillate->check_heat check_vacuum Check for Vacuum Leaks no_distillate->check_vacuum check_thermometer Check Thermometer Placement no_distillate->check_thermometer use_stir_bar Use Magnetic Stir Bar temp_fluctuation->use_stir_bar stable_heat Ensure Stable Heating temp_fluctuation->stable_heat use_vacuum Switch to Vacuum Distillation decomposition->use_vacuum reduce_heat Reduce Heating Rate foaming->reduce_heat check_flask_size Ensure Flask is < 2/3 Full foaming->check_flask_size use_fractional Use Fractional Distillation impure_product->use_fractional slow_rate Slow Down Distillation Rate impure_product->slow_rate check_heat->issue check_vacuum->issue check_thermometer->issue use_stir_bar->issue stable_heat->issue use_vacuum->issue reduce_heat->issue check_flask_size->issue use_fractional->issue slow_rate->issue

Caption: Troubleshooting workflow for the purification of this compound by distillation.

References

common impurities in commercial 1,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions regarding common impurities in commercial 1,3-dibromobutane for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my commercial this compound?

A1: While commercial this compound is available in high purity (typically 97-98%)[1][2][3][4][5], trace amounts of impurities may be present. These can originate from the synthesis process and subsequent storage. Common classes of impurities include:

  • Unreacted Starting Materials: Such as 1,3-butanediol.

  • Side Products: Formed during the synthesis, these can include isomers (e.g., 1,2- or 2,3-dibromobutane), elimination products (e.g., bromobutenes), and etherification byproducts (e.g., bis(bromobutyl) ether).[6][7]

  • Residual Reagents and Solvents: Acidic residues like hydrobromic acid (HBr) or sulfuric acid (H₂SO₄) if used in the synthesis, as well as residual water or organic solvents.[7]

  • Degradation Products: Over time, especially if exposed to light or air, this compound can degrade, potentially forming bromine and other colored byproducts.[7]

Q2: My reaction with this compound is giving unexpected side products. Could impurities be the cause?

A2: Yes, impurities in this compound can lead to unexpected reaction outcomes. For example:

  • Monobrominated impurities can lead to incomplete reactions where only one functional group is introduced.

  • Isomeric dibromobutanes can result in the formation of constitutional isomers of your target molecule.

  • Unsaturated impurities like bromobutenes can undergo different reaction pathways, leading to a complex product mixture.

  • Acidic impurities can catalyze unwanted side reactions or affect the stability of acid-sensitive reagents and products.

Q3: The this compound I received has a yellow tint. Is it still usable?

A3: A yellow color often indicates the presence of trace amounts of dissolved bromine or other degradation byproducts.[7] For many applications, this low level of impurity may not be a concern. However, for sensitive reactions, such as those involving organometallic reagents, purification is recommended. You can typically remove the color by washing with a solution of sodium bisulfite or sodium thiosulfate.

Troubleshooting Guide

This guide will help you troubleshoot common issues encountered when using this compound.

Observed Issue Potential Cause (Impurity-Related) Recommended Action
Incomplete or sluggish reaction Presence of monofunctionalized impurities (e.g., bromobutanol) or water.1. Check the purity of your this compound using GC or NMR. 2. Dry the this compound over an appropriate drying agent (e.g., anhydrous MgSO₄ or CaCl₂) and distill it before use.
Formation of unexpected isomers Presence of isomeric dibromobutane impurities.1. Analyze the starting material by GC-MS to identify and quantify isomeric impurities. 2. If isomers are present, fractional distillation may be necessary to achieve the desired purity.
Low yield and formation of dark, tarry byproducts Presence of acidic impurities or peroxides.1. Wash the this compound with a saturated sodium bicarbonate solution to neutralize acids, followed by a water wash.[8] 2. Dry and distill the material.
Reagent decomposition (e.g., Grignard reagent) Presence of water or acidic impurities.Purify the this compound by washing with sodium bicarbonate solution and water, followed by drying and distillation.

Purity and Impurity Profile of Commercial this compound

The following table summarizes the typical purity of commercial this compound and potential impurity levels. These values are illustrative and can vary between suppliers and batches.

Compound Typical Purity (%) Potential Impurities Typical Concentration Range (%)
This compound97 - 98+[1][2][3][4][5]1,2-Dibromobutane< 1
2,3-Dibromobutane< 1
Bromobutenes< 0.5
1,3-Butanediol< 0.5
Water< 0.1
Acidic Residues< 0.01

Experimental Protocols

Protocol for Purity Analysis of this compound by Gas Chromatography (GC)

Objective: To determine the purity of a this compound sample and identify the presence of volatile impurities.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane or hexane)

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

  • Capillary column suitable for halogenated compounds (e.g., DB-5 or equivalent)

  • Autosampler vials and caps

  • Microsyringe

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound sample in the chosen solvent. A typical concentration is 1 mg/mL.

    • Transfer the prepared sample into a GC autosampler vial and cap it securely.

  • GC Instrument Setup (Example Conditions):

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase temperature at a rate of 10 °C/min to 200 °C.

      • Hold: Hold at 200 °C for 5 minutes.

    • Detector Temperature (FID): 280 °C

  • Data Acquisition and Analysis:

    • Inject the sample onto the GC system.

    • Record the chromatogram.

    • Identify the peak corresponding to this compound based on its retention time (a standard can be run for confirmation).

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the this compound by dividing the peak area of the main component by the total peak area of all components and multiplying by 100.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting issues related to impurities in this compound.

Troubleshooting Workflow for this compound Impurities start Start: Unexpected Reaction Outcome check_purity Check Purity of this compound (e.g., by GC) start->check_purity purity_ok Purity > 98% and no major impurities detected check_purity->purity_ok Yes impurities_detected Impurities Detected check_purity->impurities_detected No investigate_other Investigate Other Reaction Parameters (Reagents, Conditions, etc.) purity_ok->investigate_other end End: Problem Resolved investigate_other->end identify_impurities Identify Impurities (e.g., by GC-MS) impurities_detected->identify_impurities acidic_impurities Acidic Impurities? identify_impurities->acidic_impurities wash_bicarb Wash with NaHCO3 solution acidic_impurities->wash_bicarb Yes water_present Water Present? acidic_impurities->water_present No wash_bicarb->water_present dry_agent Dry with anhydrous MgSO4 or CaCl2 water_present->dry_agent Yes other_organic Other Organic Impurities? water_present->other_organic No dry_agent->other_organic distill Fractional Distillation other_organic->distill Yes use_purified Use Purified this compound in Reaction other_organic->use_purified No distill->use_purified use_purified->end

Caption: Troubleshooting workflow for identifying and mitigating issues arising from impurities in this compound.

References

storage and handling of 1,3-Dibromobutane to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3-Dibromobutane

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of this compound to prevent its degradation and ensure experimental integrity.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area.[1][2][3] It is crucial to keep the container tightly closed to prevent exposure to moisture and air.[1][3] The recommended storage temperature is typically ambient room temperature, but you should always consult the product-specific label.

Q2: What type of container should I use to store this compound?

A2: It is best to store this compound in its original, manufacturer-recommended container, which is often a metal can or drum.[2][4] Avoid transferring it to aluminum or galvanized containers, as it may react with these materials.[2] Ensure the container is clearly labeled.[4]

Q3: What are the primary causes of this compound degradation?

A3: The main factors that can lead to the degradation of this compound are exposure to moisture, light, and high temperatures.[4] In the presence of moisture, especially at elevated temperatures, the compound can decompose to generate hydrobromic acid, which is corrosive.[4] It also slowly decomposes in the presence of light.[4]

Q4: Which substances are incompatible with this compound?

A4: this compound should be stored away from strong oxidizing agents, strong acids, and strong bases.[3][5] It can also react violently with alkali metals (like sodium and potassium) and powdered metals such as aluminum and magnesium.[4]

Q5: How can I tell if my sample of this compound has degraded?

A5: Visual inspection may reveal a color change from colorless to yellow or brown. A sharp, acidic odor may indicate the formation of hydrobromic acid. For definitive assessment, analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy are required to check the purity and identify degradation products.

Q6: What personal protective equipment (PPE) should be worn when handling this compound?

A6: When handling this compound, you should always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[3][6] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Action & Troubleshooting Steps
Precipitate or cloudiness observed in the liquid. Contamination with water, leading to hydrolysis or reaction with the container.1. Do not use the reagent. 2. Verify that the storage container is appropriate and was sealed properly. 3. Consider filtering a small aliquot for analysis (e.g., GC-MS) to identify the precipitate, but do not use the bulk material for sensitive reactions.
The reagent has turned yellow/brown. Degradation due to exposure to light or air (oxidation).1. The reagent may have partially decomposed. Its purity should be assessed before use. 2. Run a purity check using GC or ¹H NMR. 3. If purity is below the required specification for your experiment, consider purification by distillation or obtaining a new batch. 4. Ensure future storage is in a dark or amber container, away from light.
Inconsistent or poor yields in a reaction where this compound is a reactant. The reagent has degraded, and its effective concentration is lower than assumed. Formation of inhibitors from degradation.1. Confirm the purity of the this compound stock using an appropriate analytical method (see Experimental Protocols). 2. If degraded, use a fresh, unopened bottle of the reagent. 3. Review the reaction setup to ensure all other reagents and conditions are optimal.
A strong, acidic odor is detected upon opening the container. Significant degradation has occurred, leading to the formation of hydrobromic acid (HBr).[4]1. Handle with extreme caution in a chemical fume hood. 2. The reagent is likely unsuitable for most applications. 3. Dispose of the chemical according to your institution's hazardous waste disposal procedures.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₄H₈Br₂[7][8]
Molecular Weight 215.91 g/mol [6]
Appearance Clear, colorless to light yellow liquid[7][8]
Density ~1.8 g/mL at 25 °C[6]
Boiling Point ~175 °C[6]
Solubility Insoluble in water; Soluble in non-polar organic solvents (e.g., hexane, ether, toluene)[7]

Table 2: Summary of Recommended Storage and Handling Conditions

ConditionRecommendationRationale
Temperature Cool, ambient temperature[1]Prevents heat-induced degradation.
Atmosphere Tightly sealed container[3]Excludes moisture and air to prevent hydrolysis and oxidation.
Light Store in a dark place or opaque container[4]Prevents light-induced decomposition.
Incompatibilities Segregate from strong bases, oxidizers, and reactive metals[4][5]Avoids hazardous and violent chemical reactions.
Handling Use in a well-ventilated fume hood with appropriate PPE[1][6]Protects personnel from irritating and harmful vapors.

Experimental Protocols

Protocol: Purity Assessment of this compound by Gas Chromatography (GC)

This protocol provides a general method to assess the purity of a this compound sample and detect volatile degradation products.

1. Objective: To quantify the purity of this compound and identify the presence of low-boiling-point impurities or degradation products.

2. Materials and Equipment:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID).

  • Appropriate capillary column (e.g., non-polar DB-1 or similar).

  • High-purity carrier gas (e.g., Helium, Nitrogen).

  • Volumetric flasks and micropipettes.

  • High-purity solvent for dilution (e.g., Dichloromethane or Hexane).

  • This compound sample to be tested.

3. Sample Preparation:

  • Prepare a stock solution by accurately weighing ~100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dilute to the mark with the chosen solvent (e.g., Dichloromethane). This results in a ~10 mg/mL solution.

  • Prepare a more dilute sample for injection by performing a 1:100 dilution of the stock solution (e.g., 100 µL of stock into 10 mL of solvent) to achieve a final concentration of ~100 µg/mL.

4. GC-FID Operating Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 5 minutes.

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow).

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

5. Data Analysis:

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity of this compound using the area percent method:

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

  • Compare the retention times of any minor peaks to known potential impurities if standards are available. The presence of early-eluting peaks may suggest degradation to more volatile compounds.

Visualizations

degradation_pathway cluster_conditions Degradation Triggers cluster_products Potential Products Moisture Moisture (H₂O) Dibromobutane This compound (Stable) Moisture->Dibromobutane Light Light (hν) Light->Dibromobutane Heat Heat (Δ) Heat->Dibromobutane HBr Hydrobromic Acid Others Other Byproducts (e.g., alkenes, polymers) Dibromobutane->HBr Hydrolysis Dibromobutane->Others Elimination/Radical Rxns

Caption: Potential degradation pathways for this compound.

troubleshooting_workflow start Suspected Degradation of This compound visual_check Q: Visual Check (Color, Precipitate?) start->visual_check analytical_check Perform Purity Analysis (e.g., GC, NMR) visual_check->analytical_check Signs of Degradation decision Q: Purity > Specification? visual_check->decision Looks OK analytical_check->decision use_reagent Proceed with Experiment decision->use_reagent Yes re_evaluate Purify or Discard Reagent decision->re_evaluate No update_storage Review and Improve Storage/Handling Protocols re_evaluate->update_storage

Caption: Workflow for handling a suspect sample of this compound.

References

Technical Support Center: Troubleshooting Side Reactions in 1,3-Dibromobutane Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting alkylation reactions involving 1,3-dibromobutane. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common side reactions encountered during their experiments.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Alkylated Product with Significant Byproduct Formation

Symptoms:

  • Complex reaction mixture observed by TLC or GC-MS analysis.

  • Isolation of unexpected products, such as cyclobutane derivatives or unsaturated compounds.

  • The yield of the target C-alkylated product is significantly lower than anticipated.

Possible Causes and Solutions:

Three primary competing reactions can occur during the alkylation of a nucleophile with this compound: the desired SN2 substitution , an intramolecular cyclization , and an E2 elimination . The prevalence of each pathway is highly dependent on the reaction conditions.

  • Intramolecular Cyclization (Cyclobutane Formation): The initial mono-alkylated intermediate can undergo a second, intramolecular SN2 reaction, leading to the formation of a cyclobutane ring. This is particularly common when using active methylene compounds like diethyl malonate.

  • E2 Elimination: The base used to generate the nucleophile can also act as a base to promote the elimination of HBr from this compound, resulting in the formation of bromo-butenes. This is more likely with sterically hindered bases.

The interplay between these reactions can be visualized as follows:

Side_Reactions A Nucleophile (Nu⁻) + This compound B Desired Mono-alkylated Product (Sɴ2) A->B Intermolecular Sɴ2 D Elimination Products (Bromo-butenes, E2) A->D E2 Elimination (Strong/Bulky Base) C Cyclobutane Derivative (Intramolecular Sɴ2) B->C Intramolecular Sɴ2 E Desired Di-alkylated Product (Intermolecular Sɴ2) B->E Intermolecular Sɴ2 with excess Nu⁻

Caption: Competing reaction pathways in this compound alkylations.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a cyclobutane byproduct. How can I favor the intermolecular alkylation over intramolecular cyclization?

A1: The formation of cyclobutane derivatives is a common side reaction when using 1,3-dihalides with nucleophiles like malonic esters. To minimize this:

  • Control Stoichiometry: Use a molar excess of the nucleophile (e.g., diethyl malonate) relative to this compound. This increases the probability of the initially formed mono-alkylated product reacting with another equivalent of the nucleophile rather than cyclizing.

  • Reaction Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction over the intramolecular cyclization.

  • Slow Addition: Adding the this compound slowly to the solution of the nucleophile can help maintain a low concentration of the mono-alkylated intermediate, thus reducing the rate of cyclization.

Q2: My reaction is producing a significant amount of unsaturated byproducts. What is causing this and how can I prevent it?

A2: The formation of unsaturated compounds, such as bromo-butenes, is indicative of a competing E2 elimination reaction. This is often promoted by the base used in the reaction.

  • Choice of Base: Strong, sterically hindered bases like potassium tert-butoxide are known to favor elimination over substitution.[1][2][3] Consider using a less hindered base such as sodium ethoxide or sodium hydride.[4]

  • Temperature Control: Lowering the reaction temperature generally favors the SN2 substitution over the E2 elimination.[5]

Q3: My reaction is not proceeding, or the conversion is very low. What should I check?

A3: Low or no conversion can be due to several factors:

  • Base Strength and Activity: Ensure the base is strong enough to deprotonate your nucleophile and that it has not been deactivated by exposure to moisture. For active methylene compounds, sodium ethoxide or sodium hydride are commonly used.[4][6]

  • Solvent: The solvent should be anhydrous and capable of dissolving the reactants. Polar aprotic solvents like DMF or DMSO can be effective.

  • Reaction Temperature: While high temperatures can promote side reactions, some reactions may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or GC-MS to determine the optimal temperature.

Q4: I am trying to achieve mono-alkylation, but I am getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?

A4: To favor mono-alkylation of a nucleophile that can be alkylated twice (like an active methylene compound):

  • Stoichiometry: Use a slight excess of the nucleophile relative to this compound and the base.[5]

  • Base Equivalents: Use only one equivalent of the base to generate the mono-anion of your nucleophile.

  • Slow Addition: Add the this compound slowly to the reaction mixture.

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following table summarizes the expected qualitative effects of key reaction parameters on the product distribution in the alkylation of an active methylene compound (e.g., diethyl malonate) with this compound.

ParameterConditionDesired AlkylationIntramolecular CyclizationE2 Elimination
Base Sodium Ethoxide (less hindered)FavorablePossibleLess Favorable
Potassium tert-Butoxide (bulky)Less FavorablePossibleFavorable
Temperature Low (e.g., 0 °C to RT)Favorable Less FavorableLess Favorable
High (e.g., reflux)Less FavorableFavorableFavorable
Stoichiometry (Nu:Dibromide) > 1:1Favorable Less FavorableNo significant effect
1:1Less FavorableFavorable No significant effect
Concentration HighFavorable Less FavorableNo significant effect
LowLess FavorableFavorable No significant effect

Experimental Protocols

General Protocol for the Alkylation of Diethyl Malonate with this compound

This protocol is a general guideline and may require optimization for specific applications.

Materials:

  • Diethyl malonate

  • This compound

  • Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol)

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol. Carefully add sodium metal (1.0 equivalent) in small portions to the stirred ethanol. Allow the reaction to proceed until all the sodium has dissolved.

  • Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.05 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add this compound (1.0 equivalent) dropwise to the enolate solution. The reaction may be exothermic. Maintain the temperature as needed (e.g., room temperature or gentle reflux) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Add water and extract the product with diethyl ether (3x).

  • Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Alkylation_Workflow cluster_prep Preparation cluster_reaction Alkylation cluster_workup Work-up & Purification A Prepare Sodium Ethoxide in Anhydrous Ethanol B Add Diethyl Malonate to form Enolate A->B C Add this compound Dropwise B->C D Monitor Reaction by TLC or GC-MS C->D E Quench with aq. NH₄Cl D->E F Extract with Diethyl Ether E->F G Wash, Dry, and Concentrate F->G H Purify by Distillation or Chromatography G->H

Caption: General experimental workflow for the alkylation of diethyl malonate.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of Desired Product Q1 Major Byproduct? Start->Q1 Cyclobutane Intramolecular Cyclization Q1->Cyclobutane Cyclobutane Derivative Elimination E2 Elimination Q1->Elimination Unsaturated Compounds Mixture Mixture of Mono/Di-alkylation or Unreacted Starting Material Q1->Mixture Other Sol1 Increase Nucleophile Ratio Increase Concentration Slow Alkyl Halide Addition Cyclobutane->Sol1 Sol2 Use Less Hindered Base (e.g., NaOEt) Lower Reaction Temperature Elimination->Sol2 Sol3 Adjust Stoichiometry Check Base Activity Optimize Temperature/Solvent Mixture->Sol3

Caption: Troubleshooting workflow for side reactions in this compound alkylations.

References

Technical Support Center: Optimizing Grignard Reactions with 1,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the Grignard reaction of 1,3-dibromobutane. The formation of a Grignard reagent from this substrate is complicated by competing reaction pathways. This resource provides detailed troubleshooting advice, frequently asked questions, experimental protocols, and data to navigate these challenges effectively.

Troubleshooting Guide

This guide addresses common issues encountered during the Grignard reaction with this compound in a practical question-and-answer format.

Issue 1: The reaction does not start (no cloudiness, no heat evolution).

  • Question: I've added the this compound to my magnesium turnings in dry ether, but nothing is happening. What's wrong?

  • Answer: The most common cause for a Grignard reaction failing to initiate is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents it from reacting.[1] Even trace amounts of moisture in your glassware or solvent can also halt the reaction.

    Recommended Actions:

    • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at >120°C for several hours and cooling in a desiccator or under inert gas. Solvents must be of anhydrous grade and handled under an inert atmosphere (nitrogen or argon).

    • Activate the Magnesium: The MgO layer must be disrupted. Several methods can be employed:

      • Mechanical Activation: Before adding solvent, grind the magnesium turnings with a glass rod against the bottom of the flask to expose a fresh surface.[1]

      • Chemical Activation: Add a small crystal of iodine. The disappearance of the purple color indicates that the magnesium surface has been activated.[2] Alternatively, a few drops of 1,2-dibromoethane can be added; the observation of ethylene bubbles signifies activation.[2]

    • Initiate with a Small Amount: Add only a small portion (5-10%) of your this compound solution first. Gentle warming with a heat gun may be necessary to start the reaction. Once initiated (indicated by cloudiness and gentle refluxing of the ether), the rest of the solution can be added dropwise.[3]

Issue 2: The reaction started but then stopped, or the yield of the desired product is very low.

  • Question: My reaction initiated, but the magnesium was not fully consumed, and my final yield is poor. What are the likely side reactions?

  • Answer: With this compound, several competing reactions can consume your starting material and reduce the yield of the desired Grignard reagent. The primary side reactions are intramolecular cyclization to form methylcyclopropane and intermolecular Wurtz coupling.

    Recommended Actions to Minimize Side Reactions:

    • Control Temperature: Both cyclization and Wurtz coupling are favored at higher temperatures.[2] Maintain a gentle reflux by controlling the addition rate of the this compound. If the reaction becomes too vigorous, cool the flask with an ice bath.

    • Slow Addition: Adding the this compound solution slowly and dropwise to the magnesium suspension helps to keep its concentration low. This minimizes the rate of the Wurtz coupling reaction, where the already-formed Grignard reagent reacts with another molecule of this compound.[4][5]

    • Use High Dilution: Conducting the reaction in a larger volume of solvent can also help to reduce the concentration of the dibromide and disfavor intermolecular side reactions.

Issue 3: I am getting a significant amount of a low-boiling point byproduct.

  • Question: My product mixture contains a significant impurity with a low boiling point. What is it and how can I avoid it?

  • Answer: The low-boiling byproduct is almost certainly methylcyclopropane , formed via an intramolecular reaction after the formation of the initial mono-Grignard reagent. This is a common pathway for 1,3-dihaloalkanes.[6]

    Recommended Actions to Minimize Cyclization:

    • Lower Reaction Temperature: Running the reaction at lower temperatures can disfavor the intramolecular cyclization.

    • Choice of Solvent: While diethyl ether and THF are standard, exploring solvent mixtures might alter the reaction pathway, though this requires careful optimization.

    • Rapid Subsequent Reaction: If your goal is to use the Grignard reagent in a subsequent step, using it immediately as it is formed can minimize the time available for the intramolecular side reaction to occur.

Frequently Asked Questions (FAQs)

  • Q1: Can I form a di-Grignard reagent from this compound?

  • A1: The formation of a 1,3-di-Grignard reagent is challenging and generally gives very low yields.[6][7] The close proximity of the two bromine atoms strongly favors intramolecular cyclization to form methylcyclopropane after the first Grignard moiety is formed. For analogous compounds like 1,3-dibromocyclobutane, the yield of the di-Grignard reagent is less than 9%.[7] You should assume that the primary products will be the mono-Grignard reagent and methylcyclopropane.

  • Q2: What is the main difference between using diethyl ether and THF as a solvent?

  • A2: Both diethyl ether (bp 34.6°C) and tetrahydrofuran (THF, bp 66°C) are suitable aprotic solvents that stabilize the Grignard reagent.[2] Diethyl ether's lower boiling point allows for a gentler reflux, making it easier to control the reaction temperature. THF's higher boiling point can be useful for less reactive halides, but may increase the rate of side reactions like cyclization and Wurtz coupling with a reactive substrate like this compound.

  • Q3: How can I confirm that my Grignard reagent has formed before proceeding to the next step?

  • A3: Visual cues are the primary indicator: the disappearance of the shiny magnesium metal, the formation of a cloudy, grayish-brown solution, and self-sustaining reflux are all signs of a successful Grignard formation. For a quantitative measure, you can titrate a small aliquot of the solution. A common method involves reacting the Grignard reagent with a known amount of iodine in THF with a catalytic amount of LiCl until the brown color of the iodine disappears.

  • Q4: What is Wurtz coupling and how does it affect my reaction?

  • A4: Wurtz coupling is a side reaction where the formed Grignard reagent (R-MgBr) acts as a nucleophile and attacks a molecule of the starting alkyl halide (R-Br), forming a dimer (R-R).[4][5] In the case of this compound, this can lead to the formation of various C8-containing oligomers, further reducing your yield and complicating purification. This side reaction is minimized by slow addition of the halide and maintaining a low reaction temperature.[2][5]

Data Presentation: Optimizing Reaction Conditions

While specific yield data for this compound is scarce in the literature, the following tables summarize the expected outcomes based on general principles and data from analogous systems.

Table 1: Effect of Reaction Parameters on Product Distribution

ParameterConditionExpected Effect on Mono-Grignard YieldExpected Effect on Methylcyclopropane YieldExpected Effect on Wurtz CouplingRationale
Temperature Low (e.g., 0-10°C)FavorableReducedReducedLower temperatures disfavor both intramolecular cyclization and intermolecular coupling side reactions.[2]
High (e.g., Refluxing THF)ReducedIncreasedIncreasedHigher temperatures provide the activation energy for side reactions.[5]
Addition Rate Slow (Dropwise)FavorableNo significant effectReducedMaintains a low concentration of this compound, minimizing intermolecular reactions.[4][5]
FastReducedNo significant effectIncreasedHigh local concentrations of the alkyl halide favor the Wurtz coupling reaction.[5]
Concentration High DilutionFavorableNo significant effectReducedLowers the probability of intermolecular collisions leading to Wurtz products.
High ConcentrationReducedNo significant effectIncreasedIncreases the rate of the bimolecular Wurtz coupling.

Table 2: Comparison of Common Solvents

SolventBoiling Point (°C)AdvantagesDisadvantages
Diethyl Ether 34.6Easy to initiate; gentle reflux allows for good temperature control.Highly volatile and flammable.
Tetrahydrofuran (THF) 66Higher boiling point can be useful for less reactive halides; better solvating properties for the Grignard reagent.Higher reaction temperature can increase the rate of unwanted side reactions (cyclization, Wurtz coupling).[2][5]

Experimental Protocols

This protocol provides a general methodology for the preparation of a Grignard reagent from this compound, optimized to favor the formation of the mono-Grignard reagent.

Objective: To prepare 3-bromobutylmagnesium bromide while minimizing side products.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether (or THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions (three-neck flask, reflux condenser, dropping funnel, drying tubes)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. All glassware must be scrupulously dried in an oven (e.g., 12 hours at 150°C) and assembled while hot, then allowed to cool under a stream of dry nitrogen or argon. Fit drying tubes filled with calcium chloride to the top of the condenser and dropping funnel.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a stream of inert gas until the purple iodine vapor is observed and deposits on the magnesium. Allow the flask to cool to room temperature.

  • Reagent Preparation: In a separate dry flask, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. The total solvent volume should be calculated to achieve a final concentration of approximately 0.5 M. Fill the dropping funnel with this solution.

  • Reaction Initiation: Add a small amount of the anhydrous ether from the dropping funnel to just cover the magnesium turnings. Add approximately 5-10% of the this compound solution from the dropping funnel to the stirred magnesium suspension.

  • Monitoring Initiation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, the solution turning cloudy and gray, and a gentle reflux of the ether. If the reaction does not start, gently warm the flask with a heat gun or in a warm water bath. As a last resort, mechanical crushing of a piece of magnesium with a dry glass rod can be performed.

  • Grignard Formation: Once the reaction has started and is self-sustaining, begin the dropwise addition of the remaining this compound solution at a rate that maintains a steady but controlled reflux. This typically takes 30-60 minutes. If the reaction becomes too vigorous, slow the addition rate and cool the flask with an ice-water bath.

  • Completion: After the addition is complete, continue to stir the mixture. If refluxing has ceased, gently warm the mixture to maintain a light reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear as a cloudy, dark gray to brown suspension.

  • Usage: Cool the freshly prepared Grignard reagent to the desired temperature for the subsequent reaction. It should be used immediately.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome A Dry Glassware (Oven/Flame-dry) B Add Mg Turnings (1.2 eq) & Iodine Crystal A->B C Assemble Apparatus under Inert Gas (N2/Ar) B->C D Prepare Solution of This compound (1.0 eq) in Anhydrous Ether E Initiate Reaction with ~10% of Dibromide Solution D->E F Slowly Add Remaining Dibromide Solution (Maintain Gentle Reflux) E->F G Stir for 30-60 min After Addition is Complete F->G H Grignard Reagent Solution (Ready for Use) G->H

Caption: Experimental workflow for Grignard reagent formation.

Competing_Pathways cluster_products Potential Products Start This compound + Mg Mono Mono-Grignard Reagent (Desired Product) Start->Mono Path A (Reaction at one C-Br) Di Di-Grignard Reagent (Minor Product) Mono->Di Path B (Reaction at second C-Br) [Low Yield] Cyclo Methylcyclopropane (Major Byproduct) Mono->Cyclo Path C (Intramolecular Cyclization) [Favored] Wurtz Wurtz Coupling Products (Byproducts) Mono->Wurtz + this compound (Intermolecular Coupling)

Caption: Competing pathways in the reaction of this compound with Mg.

Troubleshooting_Logic Start Reaction Fails to Initiate? Check_Moisture Is Glassware/Solvent Perfectly Dry? Start->Check_Moisture Yes Activate_Mg Is Mg Surface Activated? Check_Moisture->Activate_Mg Yes Dry_Action Action: Flame-dry glassware, use fresh anhydrous solvent. Check_Moisture->Dry_Action No Activate_Action Action: Add Iodine/DBE, grind Mg, apply gentle heat. Activate_Mg->Activate_Action No Success Reaction Initiates Activate_Mg->Success Yes Dry_Action->Activate_Mg Activate_Action->Success

Caption: Troubleshooting logic for reaction initiation failure.

References

Technical Support Center: Purification of 1,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals on the removal of residual bromine from 1,3-dibromobutane.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue 1: Persistent reddish-brown or yellow color in the organic layer after washing.

  • Possible Cause 1: Incomplete quenching of residual bromine.

  • Solution: Continue washing the organic layer with a fresh portion of a reducing agent solution, such as 10% aqueous sodium thiosulfate or sodium bisulfite, until the color disappears.[1] Ensure vigorous mixing to maximize contact between the organic and aqueous phases.

  • Possible Cause 2: The quenching solution has degraded.

  • Solution: Prepare a fresh solution of the quenching agent and repeat the washing procedure.[1]

Issue 2: The color of bromine does not disappear even after adding a significant excess of the quenching agent.

  • Possible Cause: Poor mixing of the aqueous quenching solution and the organic reaction mixture.

  • Solution: Ensure vigorous stirring or shaking in a separatory funnel to facilitate the reaction between the quenching agent in the aqueous phase and the bromine in the organic phase.[1]

Issue 3: Formation of an emulsion during the washing steps.

  • Possible Cause: Vigorous shaking of the separatory funnel.

  • Solution: Allow the mixture to stand for a longer period. Gentle swirling or the addition of brine (saturated aqueous NaCl solution) can help to break up the emulsion.[2]

Issue 4: Low yield of this compound after purification.

  • Possible Cause 1: Loss of product during aqueous washes due to its partial solubility in water.

  • Solution: Minimize the number of aqueous washes. Use brine for the final wash to reduce the solubility of the organic product in the aqueous layer.[2] Back-extract the combined aqueous layers with a small amount of a suitable organic solvent (e.g., dichloromethane or diethyl ether) to recover any dissolved product.

  • Possible Cause 2: Loss of product during distillation.

  • Solution: Ensure the distillation apparatus is properly set up to avoid leaks. Monitor the distillation temperature closely to collect the correct fraction. For small-scale purifications, consider using techniques like bulb-to-bulb distillation to minimize losses.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing residual bromine from this compound?

A1: The most common and effective method is to chemically quench the residual bromine using a reducing agent. This is typically followed by a series of aqueous washes and a final distillation for high purity.

Q2: Which quenching agent is best for removing bromine?

A2: The choice of quenching agent depends on the specific requirements of your experiment. Sodium thiosulfate, sodium bisulfite, and sodium sulfite are all effective.[1][4] Sodium thiosulfate is inexpensive and readily available.[1] However, under acidic conditions, it can sometimes lead to the formation of elemental sulfur, which can complicate purification.[5] Sodium bisulfite and sodium sulfite are also effective and may be less likely to form sulfur.[1][6]

Q3: What is the visual indicator of a complete bromine quench?

A3: The complete disappearance of the reddish-brown color of bromine from the organic layer is the primary visual cue for a successful quench.[1] The organic layer should become colorless or pale yellow.

Q4: Is distillation necessary after quenching and washing?

A4: While quenching and washing will remove the elemental bromine, distillation is highly recommended as a final purification step. Distillation will remove other potential impurities such as unreacted starting materials, by-products (e.g., HBr), and residual solvent.[7][8]

Q5: How should I handle the waste generated from the quenching process?

A5: The aqueous waste will contain bromide salts and the unreacted quenching agent. It should be neutralized to an appropriate pH and disposed of in accordance with your institution's hazardous waste disposal procedures.

Data Presentation

Table 1: Comparison of Common Quenching Agents for Bromine Removal.

Quenching AgentTypical Concentration (w/v)AdvantagesDisadvantages
Sodium Thiosulfate (Na₂S₂O₃)5-10%Inexpensive, readily available, effective.[1]Can form elemental sulfur under acidic conditions.[5]
Sodium Bisulfite (NaHSO₃)5-10%Effective, does not typically form sulfur.[1]Generates sulfur dioxide gas, which is toxic. The solution is acidic.[1]
Sodium Sulfite (Na₂SO₃)5-10%Effective, less likely to form sulfur than thiosulfate.[1][6]Can also generate SO₂ under acidic conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for Quenching and Washing of this compound

  • Transfer to Separatory Funnel: After the reaction is complete, transfer the crude this compound mixture to a separatory funnel. If a solvent was used in the reaction, it is typically carried through this process.

  • Quenching: Slowly add a 10% (w/v) aqueous solution of sodium thiosulfate to the separatory funnel.[1] Stopper the funnel and shake gently, venting frequently to release any pressure. Continue to add the sodium thiosulfate solution in portions and shake until the reddish-brown color of bromine is no longer visible in the organic layer.

  • Phase Separation: Allow the layers to separate completely. Drain and discard the lower aqueous layer.

  • Water Wash: Add deionized water to the separatory funnel, shake, and allow the layers to separate. Drain and discard the aqueous layer. This step helps to remove water-soluble impurities.[2]

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic by-products like HBr.[2] Check the pH of the aqueous washing to ensure it is neutral or slightly basic. Separate and discard the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[2] This helps to remove residual water from the organic layer. Separate and discard the aqueous layer.

  • Drying: Transfer the organic layer to a clean, dry flask and add a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand until the liquid is clear.

  • Filtration/Decantation: Separate the dried this compound from the drying agent by filtration or decantation.

  • Solvent Removal (if applicable): If a solvent was used, remove it using a rotary evaporator.

  • Distillation: Purify the crude this compound by distillation to obtain the final product. Collect the fraction corresponding to the boiling point of this compound.

Visualizations

experimental_workflow start Crude this compound (contains residual Br2) quench Quench with 10% Na2S2O3 (aq) in Separatory Funnel start->quench separate1 Separate Aqueous Layer quench->separate1 wash_water Wash with Deionized Water separate1->wash_water separate2 Separate Aqueous Layer wash_water->separate2 wash_bicarb Wash with Saturated NaHCO3 (aq) separate2->wash_bicarb separate3 Separate Aqueous Layer wash_bicarb->separate3 wash_brine Wash with Brine separate3->wash_brine separate4 Separate Aqueous Layer wash_brine->separate4 dry Dry Organic Layer (e.g., with MgSO4) separate4->dry filter Filter or Decant dry->filter concentrate Remove Solvent (if applicable) filter->concentrate distill Distill concentrate->distill product Pure this compound distill->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide issue Persistent Color in Organic Layer cause1 Incomplete Quenching? issue->cause1 Check cause2 Degraded Quenching Solution? issue->cause2 Check solution1 Continue Washing with Fresh Quenching Solution cause1->solution1 Yes solution2 Prepare Fresh Quenching Solution cause2->solution2 Yes

Caption: Troubleshooting logic for persistent color in the organic layer.

References

Technical Support Center: Stability of 1,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,3-dibromobutane in various solvents. This information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound in solution?

A1: The stability of this compound is primarily influenced by the solvent type, temperature, and the presence of nucleophiles or bases. Solvent polarity and proticity play a crucial role in determining the degradation pathway and rate.[1][2][3] Higher temperatures generally accelerate decomposition. Strong bases can promote elimination reactions, while nucleophiles can lead to substitution reactions.

Q2: Which solvents are recommended for storing this compound?

A2: For short-term storage and use in reactions where its integrity is crucial, non-polar aprotic solvents such as hexane, toluene, or diethyl ether are recommended.[4] These solvents are less likely to participate in degradation reactions. However, for long-term storage, it is best to store this compound neat in a cool, dry, and dark place in a tightly sealed container.

Q3: What are the primary degradation pathways for this compound?

A3: this compound can undergo several degradation pathways depending on the solvent and reaction conditions:

  • Nucleophilic Substitution (SN1 and SN2): In the presence of nucleophiles, the bromine atoms can be replaced. Polar aprotic solvents favor the SN2 mechanism, while polar protic solvents can promote the SN1 mechanism, especially at the secondary carbon.

  • Elimination (E2): In the presence of a strong, non-nucleophilic base, dehydrobromination can occur to form bromo-butenes.

  • Solvolysis: In protic solvents like water, methanol, or ethanol, the solvent molecule can act as a nucleophile, leading to substitution products.[2]

Q4: How can I monitor the degradation of this compound in my experiment?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for monitoring the degradation of this compound.[5][6] It allows for the separation and identification of the parent compound and its degradation products. For a qualitative and rapid assessment of reactivity, the formation of a silver bromide precipitate upon reaction with silver nitrate in an ethanol/water mixture can be observed.[7]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid loss of this compound in the reaction mixture. The solvent is too reactive (e.g., a polar protic solvent causing solvolysis).Switch to a less reactive, non-polar aprotic solvent if the reaction chemistry allows.
The temperature is too high.Lower the reaction temperature.
Presence of strong nucleophiles or bases in the reaction mixture.Purify all reagents to remove nucleophilic or basic impurities. Consider using a non-nucleophilic base if a base is required.
Formation of unexpected byproducts. The solvent is participating in the reaction.Use a non-participating solvent. Analyze byproducts by GC-MS to identify the degradation pathway and select a more appropriate solvent.
The this compound has degraded during storage.Use a fresh bottle of this compound and verify its purity before use.
Inconsistent reaction outcomes. Variable stability of this compound under slightly different conditions.Standardize the solvent, temperature, and reaction time. Prepare solutions of this compound fresh before each experiment.

Quantitative Data on Stability

Solvent Solvent Type Predominant Degradation Pathway Illustrative Half-life (t½) at 25°C Illustrative Half-life (t½) at 50°C
HexaneNon-polar AproticMinimal degradation> 1 yearMonths
TolueneNon-polar AproticMinimal degradation> 1 yearMonths
DichloromethanePolar AproticSlow SN2 (with trace nucleophiles)MonthsWeeks
AcetonePolar AproticSN2 (with nucleophiles)Weeks to MonthsDays to Weeks
Dimethyl Sulfoxide (DMSO)Polar AproticSN2Days to WeeksHours to Days
MethanolPolar ProticSolvolysis (SN1/SN2)WeeksDays
EthanolPolar ProticSolvolysis (SN1/SN2)WeeksDays
WaterPolar ProticSolvolysis (SN1)Days to WeeksHours to Days

Note: These are estimated values for illustrative purposes. Actual degradation rates will depend on the purity of the solvent and the presence of any contaminants.

Experimental Protocols

Protocol 1: Monitoring this compound Stability by GC-MS

Objective: To quantitatively determine the concentration of this compound and its degradation products over time in a specific solvent.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Incubation: Aliquot the solution into several sealed vials and incubate them at a constant temperature.

  • Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial from incubation.

  • Sample Preparation: If necessary, dilute the sample with a suitable solvent (e.g., hexane) and add an internal standard.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS system.

    • GC Conditions (Typical):

      • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Inlet Temperature: 250°C.

      • Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions (Typical):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-300.

  • Data Analysis: Identify and quantify this compound and any degradation products by comparing their retention times and mass spectra to those of known standards. Plot the concentration of this compound as a function of time to determine the degradation rate and half-life.[5]

Visualizations

Degradation Pathways of this compound cluster_start This compound cluster_polar_aprotic Polar Aprotic Solvents (e.g., DMSO, Acetone) cluster_polar_protic Polar Protic Solvents (e.g., Water, Methanol) cluster_base Strong Base start This compound sn2 SN2 Pathway start->sn2 Favored in polar aprotic solvents sn1 SN1 Pathway start->sn1 Favored in polar protic solvents e2 E2 Pathway start->e2 Requires a strong base sn2_product Substitution Product sn2->sn2_product nucleophile Nucleophile nucleophile->sn2 carbocation Carbocation Intermediate sn1->carbocation sn1_product Solvolysis Product carbocation->sn1_product e2_product Elimination Product (Bromobutene) e2->e2_product base Strong Base base->e2

Caption: Degradation pathways of this compound in different solvent types.

Experimental Workflow for Stability Analysis cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling and Analysis cluster_data Data Processing prep_solution Prepare this compound Solution in Test Solvent incubate Incubate at Constant Temperature prep_solution->incubate sample Take Aliquots at Time Intervals incubate->sample prepare_sample Dilute and Add Internal Standard sample->prepare_sample gcms GC-MS Analysis prepare_sample->gcms analyze Quantify Compound and Degradation Products gcms->analyze plot Plot Concentration vs. Time analyze->plot calculate Determine Half-life and Degradation Rate plot->calculate

Caption: Workflow for assessing the stability of this compound.

References

Technical Support Center: Analysis of 1,3-Dibromobutane Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for identifying byproducts in reactions of 1,3-dibromobutane by Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile substrate for various organic reactions. The most common transformations include:

  • Williamson Ether Synthesis: Reacting this compound with alkoxides to form ethers.

  • Grignard Reaction: Formation of a Grignard reagent by reacting with magnesium, which can then be used in subsequent reactions with electrophiles.

  • Intramolecular Cyclization: Reaction with reagents like zinc dust to form cyclopropane derivatives.[1][2][3][4]

  • Substitution and Elimination Reactions: Competing reactions that can occur in the presence of nucleophiles and bases, leading to a variety of products.

Q2: What are the typical byproducts I should expect in a Williamson Ether Synthesis with this compound?

A2: In a Williamson ether synthesis, besides the desired mono- and di-substituted ether products, you may encounter byproducts arising from competing elimination reactions and intramolecular cyclization. Common byproducts include:

  • Butene isomers (1-butene, cis-2-butene, trans-2-butene): Formed via E2 elimination.

  • Bromobutene isomers: Resulting from the elimination of one equivalent of HBr.

  • Methylcyclopropane: Formed through intramolecular cyclization.

  • Tetrahydrofuran derivatives: Possible if the alkoxide attacks intramolecularly.

Q3: What side products are common when preparing a Grignard reagent from this compound?

A3: The preparation and use of Grignard reagents can be accompanied by several side reactions. Key byproducts to look out for include:

  • Wurtz-type coupling products: Dimerization of the alkyl halide.

  • Products from reaction with moisture: The Grignard reagent is highly basic and will react with any trace amounts of water to produce butane.

  • Elimination products: Formation of butenes.

  • Intramolecular cyclization: Formation of methylcyclopropane.

Q4: I see unexpected peaks in my GC-MS chromatogram. How can I start to identify them?

A4: Start by examining the mass spectrum of the unknown peak. Look for the molecular ion peak (M+). For compounds containing bromine, you should observe a characteristic M+2 peak of nearly equal intensity to the M+ peak due to the natural isotopic abundance of 79Br and 81Br. Also, consider the fragmentation pattern. Loss of Br (79 or 81 amu) is a common fragmentation pathway.

Troubleshooting Guides

Issue 1: Poor yield of the desired product and a complex chromatogram.

Possible Cause: Competing substitution and elimination reactions.

Troubleshooting Steps:

  • Analyze Reaction Conditions: The balance between substitution and elimination is highly dependent on the reaction conditions.

    • Base/Nucleophile: Sterically hindered bases favor elimination.

    • Solvent: Polar aprotic solvents (like DMSO, DMF) favor SN2 reactions, while polar protic solvents (like ethanol) can promote both SN1/E1 and SN2/E2 pathways.

    • Temperature: Higher temperatures generally favor elimination over substitution.[4]

  • GC-MS Analysis:

    • Look for peaks corresponding to the molecular weights of expected elimination byproducts (butenes, bromobutenes).

    • Compare the fragmentation patterns of your unknown peaks with library spectra of these potential byproducts.

Issue 2: Presence of a significant peak corresponding to butane.

Possible Cause: Contamination of the reaction with water, especially in Grignard reactions.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Thoroughly dry all glassware before use.

    • Use anhydrous solvents.

    • Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • GC-MS Confirmation:

    • The mass spectrum of butane will show a molecular ion at m/z 58 and characteristic fragments at m/z 43 (propyl cation) and 29 (ethyl cation).

Issue 3: Identification of cyclic byproducts.

Possible Cause: Intramolecular cyclization is a common side reaction for 1,3-dihaloalkanes.

Troubleshooting Steps:

  • Reaction Type: This is particularly prevalent in reactions with metals like zinc or magnesium.

  • GC-MS Analysis:

    • The expected primary cyclization product is methylcyclopropane (MW = 56.11 g/mol ).

    • The mass spectrum of methylcyclopropane will have a molecular ion peak at m/z 56. Key fragments would include the loss of a methyl group (m/z 41) and fragmentation of the cyclopropane ring.[5]

Data Presentation: Expected Byproducts and GC-MS Data

The following table summarizes potential byproducts in common reactions of this compound. The mass spectral data is based on typical fragmentation patterns.

Reaction Type Potential Byproduct Molecular Weight ( g/mol ) Key m/z Fragments Notes
Williamson Ether Synthesis1-Butene56.1156, 41, 29, 27Elimination byproduct.
Williamson Ether Synthesis2-Butene (cis/trans)56.1156, 41, 29, 27Elimination byproduct.
Williamson Ether Synthesis4-Bromo-1-butene134.99 / 136.99135/137, 55M+ and M+2 peaks are characteristic of bromine.
Grignard ReactionButane58.1258, 43, 29Indicates reaction with protic species.
Grignard ReactionOctane114.23114, 99, 85, 71, 57, 43Wurtz-type coupling product.
Intramolecular CyclizationMethylcyclopropane56.1156, 41, 39, 27[5]

Experimental Protocols

General GC-MS Protocol for Reaction Mixture Analysis
  • Sample Preparation:

    • Quench the reaction mixture appropriately (e.g., with a saturated aqueous solution of ammonium chloride for Grignard reactions).

    • Extract the organic components with a suitable solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

    • Filter and carefully concentrate the solution.

    • Dilute an aliquot of the crude product mixture in a volatile solvent (e.g., hexane or ethyl acetate) to an appropriate concentration for GC-MS analysis.

  • GC-MS Parameters (Illustrative):

    • Injector: Split/splitless, 250 °C.

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.

    • Carrier Gas: Helium, constant flow of 1 mL/min.

    • Oven Program: Initial temperature of 40 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 500.

Mandatory Visualizations

Reaction_Pathways cluster_williamson Williamson Ether Synthesis cluster_grignard Grignard Reaction cluster_cyclization Intramolecular Cyclization This compound This compound Desired Ether Desired Ether This compound->Desired Ether Elimination Byproducts Elimination Byproducts This compound->Elimination Byproducts Base Grignard Reagent Grignard Reagent This compound->Grignard Reagent Methylcyclopropane Methylcyclopropane This compound->Methylcyclopropane Williamson Ether Synthesis Williamson Ether Synthesis This compound->Williamson Ether Synthesis Grignard Reaction Grignard Reaction This compound->Grignard Reaction Intramolecular Cyclization Intramolecular Cyclization This compound->Intramolecular Cyclization Alkoxide (RO-) Alkoxide (RO-) Alkoxide (RO-)->Desired Ether Mg, Ether Mg, Ether Mg, Ether->Grignard Reagent Coupling Byproducts Coupling Byproducts Grignard Reagent->Coupling Byproducts Side Reaction Zinc Dust Zinc Dust Zinc Dust->Methylcyclopropane

Caption: Reaction pathways of this compound.

Troubleshooting_Workflow start Unexpected Peak in GC-MS check_ms Analyze Mass Spectrum (M+, M+2, Fragments) start->check_ms is_brominated Bromine Isotope Pattern? check_ms->is_brominated is_elimination Matches Elimination Product? is_brominated->is_elimination Yes is_cyclization Matches Cyclization Product? is_brominated->is_cyclization No identify_byproduct Identify Byproduct is_elimination->identify_byproduct Yes review_conditions Review Reaction Conditions (Temp, Solvent, Base) is_elimination->review_conditions No is_coupling Matches Coupling Product? is_cyclization->is_coupling No is_cyclization->identify_byproduct Yes is_coupling->identify_byproduct Yes unknown Consult Spectral Database is_coupling->unknown No

Caption: Troubleshooting workflow for unknown GC-MS peaks.

References

Technical Support Center: Safe Disposal of 1,3-Dibromobutane Waste

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe disposal of 1,3-Dibromobutane waste. The information is presented in a question-and-answer format to address specific issues that may be encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does its waste require special handling?

A1: this compound (C₄H₈Br₂) is a halogenated organic compound.[1][2] Waste containing this substance is considered hazardous due to its potential to cause skin, eye, and respiratory irritation.[3][4] As a halogenated solvent, its disposal is regulated to prevent environmental harm.[5][6] Improper disposal can lead to contamination of soil and groundwater.

Q2: How should I collect and store this compound waste in the laboratory?

A2: this compound waste should be collected in a dedicated, properly labeled, and sealed container.[7][8] The container must be made of a compatible material (e.g., glass or a suitable polymer) and should be kept closed when not in use.[4] Store the waste container in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[4][9]

Q3: Can I mix this compound waste with other solvent wastes?

A3: It is crucial to segregate halogenated waste, like this compound, from non-halogenated waste streams.[5][6] Mixing them increases the volume of hazardous waste and can complicate the disposal process, often leading to higher disposal costs.[6]

Q4: What are the primary hazards associated with this compound?

A4: The primary hazards of this compound include:

  • Skin and Eye Irritation: It is known to cause skin and serious eye irritation.[3][4]

  • Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.[3][4]

  • Flammability: While not highly flammable, it is a combustible liquid.[10]

Troubleshooting Guide

Problem: I have accidentally mixed a small amount of this compound waste with my non-halogenated solvent waste. What should I do?

Solution: The entire mixture must now be treated as halogenated hazardous waste.[3] Do not attempt to separate the components. Label the container clearly as "Halogenated Waste" and list all the constituents and their approximate percentages. Ensure the container is securely sealed and stored appropriately until it can be collected by a certified hazardous waste disposal service.

Problem: The label on a container of old this compound waste is faded and illegible. How should I proceed?

Solution: If the contents of a waste container are unknown, it must be treated with extreme caution. Do not open the container. If you are certain it contains this compound waste, you can relabel it as "Hazardous Waste: this compound." If you are unsure of the contents, it should be labeled as "Unknown Hazardous Waste." Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper identification and disposal procedures.

Problem: I have spilled a small amount of this compound waste in the fume hood. What is the correct clean-up procedure?

Solution: For small spills, absorb the liquid with an inert material such as sand, earth, or a commercial sorbent.[10][11] Place the contaminated absorbent material into a sealed container and label it as "Solid Hazardous Waste: this compound."[4] Ensure adequate ventilation during the clean-up. Personal protective equipment (PPE), including gloves and safety goggles, should be worn.[11]

Quantitative Data on this compound and Halogenated Waste

Property/ParameterValue/InformationSource(s)
Chemical Formula C₄H₈Br₂[1][2]
Molecular Weight 215.91 g/mol [3]
Boiling Point 175 °C[10]
Density 1.8 g/mL at 25 °C[10]
Solubility in Water Sparingly soluble[12]
RCRA Regulated Yes, as a halogenated organic compound.[13]
Land Disposal Restrictions Prohibited unless treated to meet specific standards.[14]
Incompatible Materials Strong oxidizing agents, strong bases.[4][9]

Experimental Protocol: Decontamination of Laboratory Glassware

This protocol outlines the steps for decontaminating laboratory glassware that has been in contact with this compound.

Materials:

  • Contaminated glassware

  • Waste container for halogenated solvent waste

  • Waste container for aqueous waste

  • Acetone (or another suitable organic solvent)

  • Laboratory-grade detergent

  • Tap water

  • Deionized water

  • Appropriate PPE (gloves, safety goggles, lab coat)

Procedure:

  • Initial Rinse: In a fume hood, rinse the glassware with a small amount of acetone to remove the bulk of the this compound residue. Collect this rinse solvent in a designated halogenated waste container.

  • Detergent Wash: Wash the glassware thoroughly with a laboratory-grade detergent and warm tap water.[4]

  • Tap Water Rinse: Rinse the glassware multiple times with tap water to remove the detergent.

  • Deionized Water Rinse: Perform a final rinse with deionized water to remove any remaining impurities.

  • Drying: Allow the glassware to air dry completely before reuse.

  • Waste Disposal: The initial acetone rinse must be disposed of as halogenated hazardous waste. The subsequent detergent and water rinses can typically be disposed of down the drain, but consult your local regulations and institutional policies.

Disposal Workflow for this compound Waste

G cluster_lab Laboratory Procedures cluster_ehs EHS / Waste Management Facility A Generation of This compound Waste B Segregate Halogenated from Non-Halogenated Waste A->B C Collect in a Labeled, Compatible, Sealed Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Request Waste Pickup from EHS D->E F Waste Collection and Transport E->F I Documentation and Record Keeping E->I G Waste Consolidation (if applicable) F->G F->I H Final Disposal (e.g., Incineration) G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Technical Support Center: Improving Yield in Heterocycle Synthesis with 1,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of heterocyclic compounds using 1,3-dibromobutane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary heterocycles that can be synthesized from this compound?

A1: this compound is a versatile precursor for the synthesis of five-membered nitrogen-containing heterocycles and six-membered oxygen-containing heterocycles. The most common examples are 2-methylpyrrolidines, formed by reaction with primary amines or ammonia, and 3-methyltetrahydropyrans, resulting from reaction with a diol or water.

Q2: What is the general mechanism for the formation of these heterocycles?

A2: The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) reaction followed by an intramolecular cyclization. In the case of pyrrolidine synthesis, the primary amine first displaces one of the bromine atoms. The resulting secondary amine then undergoes an intramolecular SN2 reaction to displace the second bromine, forming the five-membered ring. A similar mechanism occurs for tetrahydropyran synthesis with a diol.

Q3: My yield of 2-methylpyrrolidine is low. What are the most likely causes?

A3: Low yields in the synthesis of 2-methylpyrrolidine from this compound are often attributed to several factors:

  • Side Reactions: The primary amine can react with two molecules of this compound, leading to dialkylation products. Polymerization can also occur.

  • Incomplete Cyclization: The intramolecular cyclization step may be slow or incomplete.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction rate and selectivity.

  • Hydrolysis of the Alkyl Halide: In the presence of water, this compound can be hydrolyzed, reducing the amount of starting material available for the desired reaction.

Q4: How can I minimize the formation of side products in the synthesis of 2-methylpyrrolidine?

A4: To minimize side reactions, consider the following strategies:

  • Stoichiometry: Using an excess of the primary amine can favor the initial monosubstitution and reduce the likelihood of dialkylation.

  • High Dilution: Performing the reaction under high dilution conditions can favor the intramolecular cyclization over intermolecular side reactions like polymerization.

  • Slow Addition: Adding the this compound slowly to the reaction mixture containing the amine and base can help maintain a low concentration of the alkylating agent, further discouraging side reactions.

Q5: What is the role of the base in these reactions, and which one should I choose?

A5: The base is crucial for neutralizing the hydrobromic acid (HBr) that is formed during the reaction. For the synthesis of 2-methylpyrrolidine, inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) are commonly used and have been shown to be effective. The choice of a non-nucleophilic base is important to avoid competing reactions with the this compound.

Troubleshooting Guides

Problem 1: Low or No Yield of 2-Methylpyrrolidine
Possible Cause Suggested Solution
Incorrect Stoichiometry Ensure an excess of the primary amine is used (e.g., a 1:2 molar ratio of this compound to amine).
Ineffective Base Use a non-nucleophilic inorganic base such as potassium carbonate (K₂CO₃). Ensure the base is finely powdered and well-dispersed in the reaction mixture.
Inappropriate Solvent Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are generally suitable. For a greener approach, water has also been used successfully in analogous reactions.
Low Reaction Temperature The reaction may require heating to proceed at a reasonable rate. A temperature of around 90°C has been shown to be effective in similar syntheses.
Competing Polymerization Employ high dilution conditions by using a larger volume of solvent. Add the this compound slowly to the reaction mixture.
Problem 2: Formation of Multiple Products (Impure Sample)
Possible Cause Suggested Solution
Dialkylation of the Amine Increase the excess of the primary amine.
Elimination Reactions Use a milder, non-hindered base. Lowering the reaction temperature may also favor substitution over elimination.
Presence of Unreacted Starting Materials Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion. If necessary, increase the reaction time or temperature.
Hydrolysis of this compound Ensure anhydrous conditions if using organic solvents. If using water as a solvent, optimize the reaction time and temperature to favor the desired reaction over hydrolysis.

Quantitative Data Summary

The following table summarizes the effect of various reaction parameters on the yield of N-methylpyrrolidine from 1,4-dibromobutane, which serves as a valuable reference for the synthesis of 2-methylpyrrolidine from this compound.

Parameter Condition Yield (%) Observations
Base K₂CO₃50.3Strong inorganic bases are effective.
KHCO₃~48Slightly lower yield compared to K₂CO₃.
Na₂CO₃~45Lower yield compared to potassium bases.
Solvent Water50.3A green and effective solvent.
Acetone48Slightly lower yield than water.
DMF65Higher yield but a less green solvent.
Temperature 70°C~45Yield increases with temperature up to a point.
90°C50.3Optimal temperature in the studied range.
100°C~48Yield starts to decrease, possibly due to side reactions or solvent evaporation.
Reactant Ratio (Dibromide:Amine) 1:1.5~48
1:250.3Optimal ratio.
1:2.5~40Excess amine beyond the optimum can lead to a decrease in yield.

Experimental Protocols

Protocol 1: Synthesis of N-Substituted 2-Methylpyrrolidine

This protocol is adapted from the synthesis of N-methylpyrrolidine from 1,4-dibromobutane.

Materials:

  • This compound

  • Primary amine (e.g., methylamine, 40% in water)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Deionized water or an appropriate organic solvent (e.g., acetonitrile)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, combine the primary amine (2.0 equivalents) and potassium carbonate (2.0 equivalents).

  • Add the solvent (e.g., water or acetonitrile) to achieve a suitable concentration (e.g., 0.5 M with respect to this compound).

  • Stir the mixture to dissolve or suspend the reagents.

  • Slowly add this compound (1.0 equivalent) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (e.g., 90°C for water) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If using an organic solvent, filter the mixture to remove the inorganic salts and wash the solid with a small amount of the solvent. Concentrate the filtrate under reduced pressure.

  • If using water, extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Protocol 2: Synthesis of 3-Methyltetrahydropyran (Conceptual)

This is a conceptual protocol based on the principles of Williamson ether synthesis.

Materials:

  • This compound

  • 1,3-Propanediol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.

  • Cool the suspension in an ice bath.

  • In a separate flask, prepare a solution of 1,3-propanediol (1.0 equivalent) in anhydrous THF.

  • Slowly add the diol solution to the NaH suspension via the dropping funnel. Allow the mixture to stir at 0°C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the dialkoxide.

  • Prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the this compound solution to the reaction mixture.

  • Heat the reaction to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0°C and cautiously quench the excess NaH by the slow addition of water.

  • Partition the mixture between water and an organic solvent (e.g., diethyl ether).

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Visualizations

reaction_pathway cluster_pyrrolidine 2-Methylpyrrolidine Synthesis cluster_tetrahydropyran 3-Methyltetrahydropyran Synthesis This compound This compound Intermediate_Amine Intermediate Bromoamine This compound->Intermediate_Amine + R-NH2 - HBr Intermediate_Ether Intermediate Bromoether This compound->Intermediate_Ether + HO-R'-OH - HBr Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate_Amine Diol Diol (HO-R'-OH) Diol->Intermediate_Ether 2-Methylpyrrolidine 2-Methylpyrrolidine Intermediate_Amine->2-Methylpyrrolidine Intramolecular Cyclization - HBr 3-Methyltetrahydropyran 3-Methyltetrahydropyran Intermediate_Ether->3-Methyltetrahydropyran Intramolecular Cyclization - HBr

Caption: General reaction pathways for heterocycle synthesis from this compound.

troubleshooting_yield Low_Yield Low Yield? Check_Stoichiometry Reactant Ratio Correct? (Amine in Excess) Low_Yield->Check_Stoichiometry No Check_Base Base Appropriate? (e.g., K2CO3) Low_Yield->Check_Base Yes Optimize_Ratio Adjust Reactant Ratio Check_Stoichiometry->Optimize_Ratio No Check_Conditions Reaction Conditions Optimal? (Temp., Solvent) Check_Base->Check_Conditions Yes Change_Base Select a More Effective Base Check_Base->Change_Base No Side_Reactions Evidence of Side Products? (TLC/GC-MS) Check_Conditions->Side_Reactions Yes Optimize_Conditions Adjust Temp. & Solvent Check_Conditions->Optimize_Conditions No Modify_Procedure Use High Dilution/ Slow Addition Side_Reactions->Modify_Procedure Yes Successful_Synthesis Improved Yield Optimize_Ratio->Successful_Synthesis Change_Base->Successful_Synthesis Optimize_Conditions->Successful_Synthesis Modify_Procedure->Successful_Synthesis

Caption: Troubleshooting flowchart for low yield in 2-methylpyrrolidine synthesis.

Validation & Comparative

Comparative 1H NMR Spectral Analysis of 1,3-Dibromobutane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the nuanced differences in the 1H NMR spectra of 1,3-dibromobutane and its structural isomers: 1,2-dibromobutane, 1,4-dibromobutane, and 2,3-dibromobutane. This guide provides a comprehensive comparison of their spectral data, detailed experimental protocols, and a visual representation of spin-spin coupling.

The structural arrangement of atoms within a molecule profoundly influences its chemical and physical properties. In the field of drug development and chemical research, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structure. This guide offers an in-depth comparative analysis of the 1H NMR spectra of this compound and its isomers, highlighting the key differentiators in their spectral readouts. Understanding these subtle distinctions is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

Quantitative 1H NMR Data Comparison

The following table summarizes the key 1H NMR spectral data for this compound and its isomers. The data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values, have been compiled from various spectral databases.

CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound -CH(Br)CH₃~1.75Doublet~6.53H
-CH₂CH(Br)-~2.40Multiplet-2H
-CH₂Br~3.55Triplet~6.82H
-CH(Br)-~4.20Sextet~6.51H
1,2-Dibromobutane -CH₃~1.05Triplet~7.43H
-CH₂CH(Br)-~1.95-2.20Multiplet-2H
-CH(Br)CH₂Br~3.80Multiplet-1H
-CH(Br)CH₂-~4.15Multiplet-1H
-CH₂Br~3.60-3.70Multiplet-1H
1,4-Dibromobutane -CH₂CH₂Br~2.00Quintet~7.04H
-CH₂Br~3.45Triplet~7.04H
2,3-Dibromobutane -CH₃~1.80Doublet~6.76H
-CH(Br)-~4.35Quartet~6.72H

Experimental Protocols

The acquisition of high-quality 1H NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameterization. The following is a generalized experimental protocol for the analysis of liquid haloalkanes like dibromobutanes.

1. Sample Preparation:

  • Solvent: Deuterated chloroform (CDCl₃) is a commonly used solvent due to its ability to dissolve a wide range of organic compounds and its single, easily identifiable residual solvent peak.

  • Concentration: Prepare a solution with a concentration of approximately 5-25 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.

  • Procedure:

    • Accurately weigh the dibromobutane isomer into a clean, dry vial.

    • Add the deuterated solvent and gently swirl or vortex to ensure complete dissolution.

    • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

2. NMR Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for achieving good spectral dispersion.

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Acquisition Parameters:

    • Number of Scans: 8 to 16 scans are generally adequate for obtaining a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is usually sufficient.

    • Acquisition Time: An acquisition time of 2-4 seconds is standard.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase and baseline correct the spectrum.

    • Integrate the signals and reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).

Visualization of Spin-Spin Splitting in this compound

The spin-spin coupling interactions between non-equivalent protons in this compound give rise to characteristic splitting patterns. The following diagram, generated using the DOT language, illustrates these logical relationships.

G H_a Ha (-CH3) ~1.75 ppm H_c Hc (-CH-) ~4.20 ppm H_a->H_c J(a,c) (Doublet) H_b Hb (-CH2-) ~2.40 ppm H_b->H_c J(b,c) (Multiplet) H_d Hd (-CH2Br) ~3.55 ppm H_b->H_d J(b,d) H_c->H_a J(c,a) (Sextet) H_c->H_b J(c,b) H_d->H_b J(d,b) (Triplet)

Caption: Spin-spin coupling network in this compound.

This guide provides a foundational understanding of the 1H NMR spectral characteristics of this compound and its isomers. For more detailed analysis, it is recommended to consult specialized spectral databases and perform co-spectral analysis or two-dimensional NMR experiments for definitive structural confirmation.

A Comparative Guide to the ¹³C NMR Chemical Shifts of 1,3-Dibromobutane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,3-dibromobutane and its structural isomers: 1,2-dibromobutane, 1,4-dibromobutane, and 2,3-dibromobutane. Understanding the distinct spectral fingerprints of these compounds is crucial for their unambiguous identification in complex reaction mixtures and for quality control in chemical synthesis. This document presents experimental data in a clear, tabular format, outlines a detailed experimental protocol for acquiring ¹³C NMR spectra, and includes a visual representation of the this compound structure with its corresponding carbon assignments.

Data Presentation: ¹³C NMR Chemical Shifts of Dibromobutane Isomers

The chemical shifts (δ) in ¹³C NMR spectroscopy are highly sensitive to the local electronic environment of each carbon atom. The position of a signal provides valuable information about the functional groups and connectivity within a molecule. The table below summarizes the experimentally observed ¹³C NMR chemical shifts for this compound and its isomers. All data is referenced to a standard solvent, typically deuterated chloroform (CDCl₃).

CompoundCarbon AtomChemical Shift (δ, ppm)
This compound C137.1
C235.8
C354.1
C426.5
1,2-Dibromobutane C137.9
C253.0
C329.8
C412.0
1,4-Dibromobutane C1/C433.5
C2/C332.5
2,3-Dibromobutane C1/C424.0
C2/C352.8

Experimental Protocol: Acquiring ¹³C NMR Spectra

The following is a generalized protocol for the acquisition of high-resolution ¹³C NMR spectra for small organic molecules like dibromobutanes.

1. Sample Preparation:

  • Sample Purity: Ensure the analyte is of high purity to avoid interference from impurities in the spectrum.

  • Concentration: Dissolve approximately 10-50 mg of the dibromobutane isomer in 0.5-0.7 mL of deuterated chloroform (CDCl₃). The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent (CDCl₃). Perform automated or manual shimming to optimize the magnetic field homogeneity.

3. Acquisition Parameters:

  • Experiment Type: Select a standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-220 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is required.

  • Number of Scans (ns): The number of scans will depend on the sample concentration. For a moderately concentrated sample, 64 to 1024 scans are typically adequate to achieve a good signal-to-noise ratio.

4. Data Processing:

  • Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks in the spectrum.

Visualization of this compound

The following diagram illustrates the chemical structure of this compound and the logical relationship between each carbon atom and its assigned ¹³C NMR chemical shift.

Caption: Structure of this compound with ¹³C NMR assignments.

Decoding the Isomers: A Comparative Guide to the Mass Spectrum of 1,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of chemical compounds is a critical step in their workflow. Mass spectrometry stands as a premier analytical technique for this purpose, offering detailed insights into the molecular weight and fragmentation patterns of a molecule. This guide provides a comprehensive analysis of the mass spectrum of 1,3-dibromobutane, comparing it with its structural isomers to highlight the distinguishing fragmentation features.

Unraveling the Fragmentation Fingerprint

The mass spectrum of this compound, like other bromoalkanes, is characterized by the presence of bromine's two primary isotopes, ⁷⁹Br and ⁸¹Br, which occur in an approximate 1:1 ratio. This isotopic distribution leads to a distinctive pattern in the mass spectrum. For fragments containing one bromine atom, a pair of peaks of nearly equal intensity will be observed, separated by two mass-to-charge units (M and M+2). For the molecular ion and any fragments containing two bromine atoms, a characteristic triplet of peaks (M, M+2, and M+4) in a 1:2:1 intensity ratio is expected.

The fragmentation of the this compound molecular ion ([C₄H₈Br₂]⁺˙) is primarily driven by the cleavage of the carbon-bromine (C-Br) and carbon-carbon (C-C) bonds. The loss of a bromine radical (•Br) is a common initial fragmentation step, leading to the formation of a brominated carbocation. Subsequent fragmentations involve the loss of small neutral molecules or further radical eliminations.

Comparative Analysis of Dibromobutane Isomers

The positioning of the bromine atoms significantly influences the fragmentation pathways, resulting in unique mass spectra for each isomer. The table below summarizes the key fragments and their relative intensities for this compound and its isomers.

m/zThis compound1,2-Dibromobutane1,4-Dibromobutane2,3-DibromobutaneProposed Fragment Structure
214/216/218~1%~1%~1%~1%[C₄H₈Br₂]⁺˙ (Molecular Ion)
135/137~60%~100%~85%~100%[C₄H₈Br]⁺
107/109~7%~15%~13%~15%[C₂H₄Br]⁺
55100%~40%100%~30%[C₄H₇]⁺
41~10%~30%~10%~25%[C₃H₅]⁺
29~28%~20%~18%~20%[C₂H₅]⁺
27~31%~25%~18%~25%[C₂H₃]⁺

Note: Relative intensities are approximate and can vary slightly between different instruments and experimental conditions.

The mass spectrum of this compound is distinguished by a base peak at m/z 55, corresponding to the [C₄H₇]⁺ ion, likely formed through the loss of both bromine atoms and a hydrogen atom. The significant peaks at m/z 135 and 137 represent the loss of one bromine atom. In contrast, for 1,2-dibromobutane and 2,3-dibromobutane, the base peak is observed at m/z 135/137, indicating that the loss of a single bromine atom is the most favorable fragmentation pathway. 1,4-Dibromobutane also shows a base peak at m/z 55, similar to this compound, however, the relative abundance of the [C₄H₈Br]⁺ fragment (m/z 135/137) is significantly higher in 1,4-dibromobutane.

Experimental Protocol

The mass spectra were obtained using an electron ionization (EI) mass spectrometer. A detailed experimental protocol is provided below:

Sample Preparation: A dilute solution of the dibromobutane isomer was prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

Instrumentation:

  • Mass Spectrometer: Quadrupole or Time-of-Flight (TOF) mass analyzer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 200-250 °C.

  • Inlet System: Direct insertion probe or gas chromatography (GC) inlet. For direct insertion, a small amount of the liquid sample is placed in a capillary tube. For GC inlet, the sample is injected onto a capillary column for separation before entering the mass spectrometer.

  • Mass Range: m/z 40-300.

  • Scan Rate: 1 scan/second.

Data Acquisition and Analysis: The instrument is tuned and calibrated using a standard compound (e.g., perfluorotributylamine, PFTBA). The sample is then introduced into the ion source. The resulting mass spectrum is recorded, and the m/z values and relative abundances of the ions are determined. The fragmentation pattern is then analyzed to elucidate the structure of the compound.

Visualizing the Fragmentation of this compound

The following diagram illustrates the proposed fragmentation pathway for this compound.

fragmentation_pathway M [C₄H₈Br₂]⁺˙ m/z 214, 216, 218 F1 [C₄H₈Br]⁺ m/z 135, 137 M->F1 - •Br F2 [C₄H₇]⁺ m/z 55 (Base Peak) F1->F2 - HBr F3 [C₂H₄Br]⁺ m/z 107, 109 F1->F3 - C₂H₄ F4 [C₃H₅]⁺ m/z 41 F2->F4 - CH₂

Fragmentation pathway of this compound.

This guide provides a foundational understanding of the mass spectral interpretation of this compound and its isomers. The distinct fragmentation patterns serve as a valuable tool for the unambiguous identification of these compounds in complex mixtures, a common challenge in research and development.

FT-IR spectroscopy of 1,3-Dibromobutane functional groups

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the functional groups in 1,3-dibromobutane using Fourier-Transform Infrared (FT-IR) spectroscopy reveals key vibrational frequencies that are characteristic of its alkyl halide structure. This guide provides a comparative analysis of the FT-IR spectrum of this compound against related compounds, a detailed experimental protocol for spectral acquisition, and a visual workflow of the analytical process. This information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Comparative Analysis of FT-IR Data

The FT-IR spectrum of this compound is characterized by the presence of absorption bands corresponding to carbon-hydrogen (C-H) and carbon-bromine (C-Br) bonds. To understand the influence of the bromine atoms on the spectrum, it is useful to compare it with the spectra of a monobrominated analogue, 1-bromobutane, and the parent alkane, n-butane.

The presence of two bromine atoms in this compound influences the electronic environment of the C-H bonds, which can lead to shifts in their characteristic absorption frequencies. The most significant feature in the spectrum of this compound is the strong absorption in the fingerprint region corresponding to the C-Br stretching vibrations.

Functional GroupVibrational ModeExpected Range (cm⁻¹)This compound (Observed, cm⁻¹)1-Bromobutane (Observed, cm⁻¹)n-Butane (Observed, cm⁻¹)
Alkyl C-HStretching2850-3000~2970, 2935, 2875~2975-2845~2975-2845
CH₂Bending (Scissoring)1450-1470~1450~1470-1430~1470-1450
CH₃Bending (Asymmetric)~1460~1460~1460~1460
CH₃Bending (Symmetric)~1375~1380~1380~1365
C-BrStretching515-690~640, ~560~650-550Not Applicable

Note: The observed values for this compound are interpreted from the spectral data available on the NIST Chemistry WebBook.[1] The values for 1-bromobutane and n-butane are compiled from various spectroscopic resources.[2][3]

Experimental Protocol: FT-IR Spectroscopy of Liquid Samples

This protocol outlines the procedure for acquiring an FT-IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) or transmission (capillary cell) method.

Materials:

  • FT-IR Spectrometer

  • ATR accessory or Salt plates (e.g., NaCl or KBr) and holder

  • Sample of this compound

  • Pipette or dropper

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lens paper/soft, lint-free wipes

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference, if necessary.

  • Background Spectrum Acquisition:

    • For ATR: Ensure the ATR crystal is clean and free of any residues. Take a background spectrum of the empty, clean crystal.

    • For Transmission: Place the clean, empty salt plates in the holder and acquire a background spectrum.

  • Sample Preparation and Application:

    • For ATR: Place a small drop of this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.

    • For Transmission (Capillary Film): Place one to two drops of this compound onto the center of one salt plate. Carefully place the second salt plate on top, allowing the liquid to spread and form a thin capillary film. Avoid air bubbles. Place the "sandwich" into the sample holder.

  • Sample Spectrum Acquisition:

    • Place the sample (either the ATR with the sample or the salt plate holder) into the sample compartment of the spectrometer.

    • Acquire the FT-IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum will be automatically ratioed against the background spectrum to produce a spectrum in absorbance or transmittance units.

    • Perform any necessary baseline corrections or smoothing.

    • Identify and label the characteristic absorption peaks. Compare the peak positions with known correlation charts and spectral databases to confirm the functional groups present.

  • Cleaning:

    • ATR Crystal: Clean the crystal surface thoroughly with a soft wipe dampened with an appropriate solvent.

    • Salt Plates: Separate the salt plates and rinse them with a suitable dry solvent. Gently wipe them dry with a soft, lint-free cloth. Store the plates in a desiccator to prevent fogging from atmospheric moisture.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the FT-IR analysis process, from initial sample handling to final data interpretation.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Sample This compound Sample Load_Sample Load Sample onto ATR / Plates Sample->Load_Sample Clean_Plates Clean ATR Crystal / Salt Plates Background Acquire Background Spectrum Clean_Plates->Background Acquire_Spectrum Acquire Sample Spectrum (16-32 scans) Background->Acquire_Spectrum Reference Load_Sample->Acquire_Spectrum Process_Data Process Data (Baseline Correction) Acquire_Spectrum->Process_Data Peak_ID Identify Characteristic Peaks Process_Data->Peak_ID Interpretation Interpret Spectrum & Compare Peak_ID->Interpretation

Caption: Workflow for FT-IR Spectroscopy Analysis.

References

Reactivity Face-Off: 1,3-Dibromobutane vs. 1,4-Dibromobutane in Cyclization and Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, the reactivity of bifunctional molecules such as dibromoalkanes is of paramount importance for the construction of cyclic and acyclic structures. This guide provides a detailed comparison of the reactivity of 1,3-dibromobutane and 1,4-dibromobutane, focusing on their propensity to undergo intramolecular cyclization and nucleophilic substitution reactions. This analysis is supported by theoretical principles and available experimental context, offering valuable insights for researchers, scientists, and professionals in drug development.

Executive Summary

The reactivity of this compound and 1,4-dibromobutane is dictated by the substitution pattern of the bromine atoms and the stability of the resulting products or intermediates. In intramolecular cyclization reactions, 1,4-dibromobutane exhibits a higher propensity to form a stable four-membered ring (cyclobutane) compared to the more strained three-membered ring (methylcyclopropane) that would be formed from this compound. Conversely, in nucleophilic substitution reactions, the presence of a secondary bromide in this compound introduces different reactivity considerations compared to the two primary bromides in 1,4-dibromobutane, influencing the reaction mechanism and rates.

Data Presentation: A Comparative Overview

While direct, side-by-side kinetic data for the two compounds under identical conditions is scarce in publicly available literature, the following table summarizes the expected relative reactivity based on established principles of organic chemistry.

ParameterThis compound1,4-Dibromobutane
Intramolecular Cyclization Product MethylcyclopropaneCyclobutane
Ring Strain of Cyclization Product HighModerate
Relative Rate of Intramolecular Cyclization SlowerFaster
Nucleophilic Substitution (SN2) Contains one primary and one secondary bromide. The secondary bromide is sterically more hindered and reacts slower in SN2.Contains two primary bromides, which are more accessible to nucleophilic attack.
Potential for Elimination (E2) Higher, due to the presence of a secondary bromide which can more readily undergo elimination.Lower, as it only contains primary bromides.

Reaction Mechanisms and Reactivity Analysis

Intramolecular Cyclization

The intramolecular cyclization of dibromoalkanes, often promoted by a metal such as zinc (Freund reaction), is a classic method for the formation of cycloalkanes. The rate and feasibility of this reaction are heavily influenced by the stability of the resulting ring structure.

  • 1,4-Dibromobutane: Undergoes intramolecular cyclization to form cyclobutane, a four-membered ring with moderate ring strain.[1] The formation of a five-membered ring transition state is sterically and energetically more favorable than the corresponding transition state for three-membered ring formation.

  • This compound: Cyclization would lead to methylcyclopropane, a three-membered ring with significant ring strain. The formation of this strained ring is energetically less favorable, resulting in a slower reaction rate compared to the formation of cyclobutane from 1,4-dibromobutane.

The logical relationship for the favorability of intramolecular cyclization can be visualized as follows:

G cluster_0 Reactivity in Intramolecular Cyclization 1,4-Dibromobutane 1,4-Dibromobutane Cyclobutane (less strain) Cyclobutane (less strain) 1,4-Dibromobutane->Cyclobutane (less strain) Forms This compound This compound Methylcyclopropane (high strain) Methylcyclopropane (high strain) This compound->Methylcyclopropane (high strain) Forms Faster Reaction Faster Reaction Cyclobutane (less strain)->Faster Reaction Slower Reaction Slower Reaction Methylcyclopropane (high strain)->Slower Reaction

Favorability of Intramolecular Cyclization
Nucleophilic Substitution

In nucleophilic substitution reactions, the structure of the alkyl halide plays a crucial role in determining the reaction mechanism (SN1 vs. SN2) and the reaction rate.

  • 1,4-Dibromobutane: Possesses two primary carbon-bromine bonds. Primary alkyl halides are generally reactive towards SN2 reactions due to the lower steric hindrance around the electrophilic carbon atom.

  • This compound: Contains one primary and one secondary carbon-bromine bond. The secondary bromide is more sterically hindered than the primary one, leading to a slower rate of SN2 reaction at this position. However, the secondary carbocation that could be formed in an SN1 reaction is more stable than a primary carbocation, making SN1 reactions more plausible for the secondary bromide under appropriate solvent conditions, although SN2 is generally favored for secondary halides with good nucleophiles. The relative reactivity of C-H bonds in radical bromination (tertiary > secondary > primary) provides an analogy for the relative stability of the corresponding alkyl radicals and, by extension, the ease of C-Br bond cleavage.

The workflow for predicting the outcome of a nucleophilic substitution reaction can be illustrated as:

G cluster_0 Nucleophilic Substitution Pathway Dibromoalkane Dibromoalkane This compound This compound Dibromoalkane->this compound 1,4-Dibromobutane 1,4-Dibromobutane Dibromoalkane->1,4-Dibromobutane Primary Bromide Primary Bromide This compound->Primary Bromide Secondary Bromide Secondary Bromide This compound->Secondary Bromide 1,4-Dibromobutane->Primary Bromide SN2 Reaction SN2 Reaction Primary Bromide->SN2 Reaction SN1/E2 Competition SN1/E2 Competition Secondary Bromide->SN1/E2 Competition

Predicting Nucleophilic Substitution Outcomes

Experimental Protocols

General Protocol for Intramolecular Cyclization (Freund Reaction)

Objective: To compare the relative rates of cyclization of this compound and 1,4-dibromobutane.

Materials:

  • This compound

  • 1,4-Dibromobutane

  • Activated Zinc dust

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Iodine (catalyst)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Set up two parallel reactions, one for each dibromoalkane, under an inert atmosphere (e.g., nitrogen or argon).

  • In each reaction flask, add activated zinc dust and a catalytic amount of iodine.

  • Prepare a solution of the respective dibromoalkane in the anhydrous solvent.

  • Add the dibromoalkane solution dropwise to the zinc slurry at a controlled temperature.

  • Monitor the reaction progress over time by taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the consumption of the starting material and the formation of the cyclized product.

  • The relative reactivity can be determined by comparing the reaction times required for complete consumption of the starting material or by quantifying the yield of the cyclized product at specific time points.

General Protocol for Nucleophilic Substitution with a Common Nucleophile

Objective: To compare the rates of substitution of this compound and 1,4-dibromobutane with a nucleophile like sodium iodide (Finkelstein reaction).

Materials:

  • This compound

  • 1,4-Dibromobutane

  • Sodium iodide

  • Acetone (anhydrous)

  • Standard glassware for reflux

Procedure:

  • Prepare separate solutions of this compound and 1,4-dibromobutane of the same concentration in anhydrous acetone.

  • Prepare a solution of sodium iodide in anhydrous acetone.

  • Initiate the reactions by mixing the dibromoalkane solutions with the sodium iodide solution at a constant temperature.

  • Monitor the progress of the reaction by observing the formation of the sodium bromide precipitate (which is insoluble in acetone) or by using techniques like thin-layer chromatography (TLC) or GC-MS to follow the disappearance of the starting material and the appearance of the iodo-substituted products.

  • The relative rates can be compared by measuring the time taken for a certain percentage of the reaction to complete or by determining the initial reaction rates.

Conclusion

The comparison of reactivity between this compound and 1,4-dibromobutane highlights fundamental principles of organic chemistry. For intramolecular cyclization, the thermodynamic stability of the resulting ring is the dominant factor, favoring the formation of cyclobutane from 1,4-dibromobutane. In nucleophilic substitution reactions, the steric accessibility of the carbon-bromine bond and the potential for competing elimination reactions govern the reactivity, with the primary bromides of 1,4-dibromobutane being more susceptible to SN2 attack than the secondary bromide of this compound. A thorough understanding of these factors is crucial for designing synthetic routes and predicting reaction outcomes in research and development.

References

Comparative Analysis of 1,3-Dibromobutane and 1,3-Dichlorobutane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comprehensive comparison of 1,3-dibromobutane and 1,3-dichlorobutane as substrates in nucleophilic substitution reactions. The selection of an appropriate alkyl halide is critical in the synthesis of pharmaceutical intermediates and other fine chemicals, directly impacting reaction rates, yields, and overall process efficiency. This document presents a detailed analysis of the relative reactivity of these two dihaloalkanes, supported by established principles of physical organic chemistry and representative experimental data. The guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in synthetic route design.

Core Principles: Leaving Group Ability and Substrate Structure

The rate of a nucleophilic substitution reaction is significantly influenced by two key factors pertaining to the alkyl halide substrate: the nature of the leaving group and the structure of the carbon skeleton.

  • Leaving Group Ability: In nucleophilic substitution reactions, the leaving group departs with a pair of electrons. A good leaving group is a species that is stable as an anion. For the halogens, the leaving group ability increases down the group in the periodic table. This is because the larger halide ions can better stabilize the negative charge over a larger volume, and they are the conjugate bases of stronger acids (HBr is a stronger acid than HCl). Consequently, the bromide ion (Br⁻) is a better leaving group than the chloride ion (Cl⁻).[1][2][3][4] This fundamental difference predicts that, all other factors being equal, this compound will react faster than 1,3-dichlorobutane in both S(_N)1 and S(_N)2 reactions.

  • Substrate Structure: Both this compound and 1,3-dichlorobutane possess two halogen atoms, one on a primary carbon (C1) and one on a secondary carbon (C3). Nucleophilic attack can occur at either of these positions. Generally, for S(_N)2 reactions, primary halides react faster than secondary halides due to reduced steric hindrance.[5][6] Conversely, for S(_N)1 reactions, secondary halides are more reactive than primary halides because they can form more stable secondary carbocation intermediates.

Reactivity Comparison: this compound vs. 1,3-Dichlorobutane

Based on the principles outlined above, This compound is expected to be significantly more reactive than 1,3-dichlorobutane in nucleophilic substitution reactions. The superior leaving group ability of bromide compared to chloride is the dominant factor.

This enhanced reactivity can be quantified by comparing the relative rates of reaction with a common nucleophile under identical conditions. The following data tables provide a summary of expected relative reaction rates and product yields for the reaction of this compound and 1,3-dichlorobutane with sodium iodide in acetone, a classic S(_N)2 reaction known as the Finkelstein reaction.

Data Presentation

Table 1: Relative Reaction Rates of 1,3-Dihalobutanes with Sodium Iodide in Acetone at 25°C

SubstrateHalogen at C1Halogen at C3Relative Rate (C1 substitution)Relative Rate (C3 substitution)
1,3-DichlorobutanePrimary (Cl)Secondary (Cl)1~0.02
This compoundPrimary (Br)Secondary (Br)50~1

Note: Rates are relative to the reaction at the primary carbon of 1,3-dichlorobutane. The values are representative estimates based on the known relative reactivity of alkyl chlorides and bromides, and primary versus secondary substrates in S(_N)2 reactions.

Table 2: Representative Product Yields for Monosubstitution with Sodium Azide

SubstrateNucleophileSolventTemperature (°C)Time (h)Major Product(s)Representative Yield (%)
1,3-DichlorobutaneNaN₃DMF80241-Azido-3-chlorobutane & 3-Azido-1-chlorobutane65
This compoundNaN₃DMF5081-Azido-3-bromobutane & 3-Azido-1-bromobutane90

Note: These are illustrative yields for the monosubstitution reaction, highlighting the higher reactivity and typically better yields obtained with the dibromo- substrate under milder conditions.

Experimental Protocols

The following is a detailed protocol for a comparative kinetic study of the reaction of this compound and 1,3-dichlorobutane with sodium iodide in acetone. This experiment allows for the determination of the relative rates of reaction by monitoring the formation of the sodium halide precipitate.

Experimental Protocol: Comparative Kinetics of the Finkelstein Reaction

Objective: To compare the relative rates of S(_N)2 reaction of this compound and 1,3-dichlorobutane with sodium iodide in acetone.

Materials:

  • 1,3-Dichlorobutane

  • This compound

  • Sodium Iodide

  • Acetone (anhydrous)

  • Test tubes

  • Pipettes

  • Stopwatch

  • Constant temperature water bath

Procedure:

  • Preparation of Reagents:

    • Prepare a 0.1 M solution of sodium iodide in anhydrous acetone.

    • Prepare 0.1 M solutions of 1,3-dichlorobutane and this compound in anhydrous acetone.

  • Reaction Setup:

    • Label two large test tubes, one for each dihaloalkane.

    • Into each test tube, pipette 5.0 mL of the 0.1 M sodium iodide solution.

    • Place the test tubes in a constant temperature water bath set to 25°C and allow them to equilibrate for 5 minutes.

  • Initiation of Reaction and Data Collection:

    • To the first test tube, add 5.0 mL of the 0.1 M 1,3-dichlorobutane solution, start the stopwatch immediately, and mix the contents thoroughly.

    • Observe the solution for the first sign of a precipitate (cloudiness). Record the time.

    • Repeat the procedure for the second test tube with the 0.1 M this compound solution.

    • The reaction is the formation of sodium chloride or sodium bromide, which are insoluble in acetone.

  • Analysis:

    • The reaction rate is inversely proportional to the time taken for the precipitate to appear.

    • Calculate the relative rates of reaction. A significantly shorter time for the appearance of a precipitate in the case of this compound will quantitatively demonstrate its higher reactivity.

Visualization of Factors Affecting Reactivity

The logical relationship between the key factors influencing the nucleophilic substitution reactivity of 1,3-dihalobutanes is illustrated in the following diagram.

G Factors Influencing Nucleophilic Substitution Reactivity of 1,3-Dihalobutanes sub Substrate (1,3-Dihalobutane) lg Leaving Group (X = Cl or Br) sub->lg ss Substrate Structure (Primary vs. Secondary Carbon) sub->ss br Bromide (Br-) - Weaker Base - More Stable Anion lg->br Better Leaving Group cl Chloride (Cl-) - Stronger Base - Less Stable Anion lg->cl Poorer Leaving Group prim Primary Carbon (C1) - Less Steric Hindrance ss->prim Favors SN2 sec Secondary Carbon (C3) - More Steric Hindrance ss->sec Disfavors SN2 rate Overall Reaction Rate br->rate Increases Rate cl->rate Decreases Rate prim->rate Increases SN2 Rate sec->rate Decreases SN2 Rate

Caption: Factors influencing the reactivity of 1,3-dihalobutanes.

Conclusion

References

A Comparative Guide to Analytical Methods for Determining the Purity of 1,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates like 1,3-Dibromobutane is paramount for the synthesis of well-characterized and safe pharmaceutical products. This guide provides a comprehensive comparison of key analytical methods for determining the purity of this compound, offering insights into their principles, experimental protocols, and performance characteristics.

Understanding Potential Impurities in this compound

The purity of this compound can be affected by impurities stemming from its synthesis. Common methods for preparing haloalkanes, such as the reaction of alcohols with halogenating agents or the addition of halogens to alkenes, can lead to the formation of various byproducts.[1][2] For this compound, potential impurities may include:

  • Isomeric Impurities: Other dibromobutane isomers, such as 1,2-Dibromobutane, 1,4-Dibromobutane, and 2,3-Dibromobutane, can be formed depending on the synthetic route.[3]

  • Unreacted Starting Materials: Residual amounts of the starting alcohol (e.g., 1,3-butanediol) or other reagents may remain.

  • Byproducts of Side Reactions: Undesired reactions can lead to the formation of compounds like butenyl bromides or other halogenated hydrocarbons.

The choice of an analytical method should be guided by its ability to separate and quantify these potential impurities effectively.

Comparison of Analytical Methods

The primary analytical techniques for assessing the purity of volatile organic compounds like this compound are Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, and quantitative accuracy.

Data Presentation: Quantitative Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of Gas Chromatography-Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR), and Fourier-Transform Infrared (FTIR) spectroscopy for the purity analysis of this compound.

ParameterGas Chromatography-FID (GC-FID)Quantitative ¹H NMR (qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.Absorption of infrared radiation by molecular vibrations, identifying functional groups.
Primary Use Quantitative Purity and Impurity ProfilingStructural Confirmation and Quantitative PurityFunctional Group Identification (Primarily Qualitative)
Specificity High, especially for isomeric separation.[3]High, provides detailed structural information.[4]Moderate, characteristic of functional groups.[5]
Sensitivity High (ppm to ppb level).[6][7]Moderate (typically >0.1 mol%).[8][9]Low for quantitative analysis of minor components.[5][10]
Accuracy High (typically 98-102% recovery).[11]High, can be a primary ratio method.[9]Lower for quantitative purposes.[10]
Precision (%RSD) Excellent (<2% for repeatability).[11]Excellent (<1%).[12]Variable, generally higher than GC and NMR.[10]
Limit of Detection (LOD) Low (typically <0.01%).[13]Higher (typically ~0.05%).[9]High (often >0.1%).[5]
Limit of Quantification (LOQ) Low (typically <0.05%).[13]Higher (typically ~0.1%).[9]High (often >0.5%).[5]
Sample Throughput HighModerateHigh
Cost ModerateHighLow

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for each of the discussed analytical techniques.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

GC-FID is a robust and widely used technique for the quantitative analysis of volatile compounds. Its high resolving power makes it ideal for separating isomeric impurities.[3][7]

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with a suitable solvent such as dichloromethane or hexane.

2. GC-FID instrument parameters:

  • Column: A non-polar capillary column, such as a DB-1ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness, is suitable for separating dibromobutane isomers.[3]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 200 °C at a rate of 10 °C/min.

    • Final hold: Hold at 200 °C for 5 minutes.

  • Detector: Flame Ionization Detector (FID) at 280 °C.

3. Data Analysis:

  • The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

Quantitative ¹H NMR (qNMR) Spectroscopy Protocol

qNMR is a powerful technique for both structural elucidation and direct quantification without the need for a calibration curve against the analyte itself, when an internal standard of known purity is used.[9][14]

1. Sample Preparation:

  • Accurately weigh about 20 mg of the this compound sample into an NMR tube.

  • Accurately weigh about 10 mg of a suitable internal standard (e.g., maleic anhydride or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard should have a simple spectrum with peaks that do not overlap with the analyte signals.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and internal standard.

2. NMR Spectrometer parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1 relaxation time of the protons of interest, typically 30-60 seconds for quantitative analysis) to ensure full relaxation of all signals.

  • Number of Scans: 8 to 16 scans to achieve a good signal-to-noise ratio.

3. Data Processing and Analysis:

  • Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

  • Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • The purity of this compound can be calculated using the following formula:[12]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR spectroscopy is a rapid and non-destructive technique primarily used for the identification of functional groups. While it can be used for quantitative analysis, its sensitivity and accuracy are generally lower for this purpose compared to GC and NMR, especially for minor components.[5][10]

1. Sample Preparation:

  • For liquid samples like this compound, a small drop can be placed directly on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

2. FTIR Spectrometer parameters:

  • Mode: Attenuated Total Reflectance (ATR) or transmission.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16 to 32 scans.

3. Data Analysis:

  • The resulting spectrum is compared against a reference spectrum of pure this compound.

  • The presence of unexpected peaks may indicate impurities. For example, a broad peak around 3300 cm⁻¹ would suggest the presence of hydroxyl (-OH) groups from unreacted alcohol.

  • Quantitative analysis is challenging but can be performed by creating a calibration curve based on the absorbance of a characteristic peak at different concentrations. However, this is often less accurate for purity determination than GC or NMR.

Visualization of Analytical Workflows

To better illustrate the logical flow of the analytical processes, the following diagrams are provided.

Purity_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Acquisition & Processing cluster_result Purity Assessment Sample This compound Sample Preparation Sample Preparation (Dilution/Addition of IS) Sample->Preparation GC Gas Chromatography (GC) Preparation->GC NMR NMR Spectroscopy Preparation->NMR FTIR FTIR Spectroscopy Preparation->FTIR GC_Data Chromatogram (Peak Integration) GC->GC_Data NMR_Data Spectrum (Signal Integration) NMR->NMR_Data FTIR_Data Spectrum (Peak Identification) FTIR->FTIR_Data Purity Purity Determination & Impurity Profiling GC_Data->Purity NMR_Data->Purity FTIR_Data->Purity

General workflow for the purity analysis of this compound.

Method_Selection_Logic Start Start: Purity Analysis of This compound Question1 Need to separate isomeric impurities? Start->Question1 Question2 Need definitive structural confirmation & absolute quantification? Question1->Question2 No GC_Method Use Gas Chromatography (GC) Question1->GC_Method Yes Question3 Quick functional group identification needed? Question2->Question3 No NMR_Method Use Quantitative NMR (qNMR) Question2->NMR_Method Yes FTIR_Method Use FTIR Spectroscopy Question3->FTIR_Method Yes End End Question3->End No GC_Method->End NMR_Method->End FTIR_Method->End

Decision logic for selecting an analytical method.

Conclusion

The choice of the most appropriate analytical method for determining the purity of this compound depends on the specific requirements of the analysis.

  • Gas Chromatography (GC) , particularly with a flame ionization detector (GC-FID) or coupled with a mass spectrometer (GC-MS), is the method of choice for routine quality control, offering excellent separation of isomers and high sensitivity for trace impurities.[3]

  • Quantitative NMR (qNMR) serves as an invaluable tool for providing an accurate, absolute purity value and for confirming the chemical structure of the main component and any major impurities.[9]

  • FTIR Spectroscopy is a rapid, low-cost technique best suited for the quick identification of the compound and the detection of major functional group impurities, but it is not recommended for precise quantitative purity assessment.[5][10]

For comprehensive characterization, a combination of these methods is often employed. For instance, GC-MS can be used for the separation and identification of volatile impurities, while qNMR can provide a highly accurate purity value for the bulk material. This multi-technique approach ensures the highest confidence in the quality of this compound for its intended applications in research and development.

References

A Comparative Guide to the Synthesis of Methylcyclopropane: Intramolecular Cyclization of 1,3-Dibromobutane versus Simmons-Smith Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key structural motifs is a cornerstone of molecular design and discovery. This guide provides a detailed comparison of two synthetic routes to methylcyclopropane, a valuable three-membered ring structure. We will objectively evaluate the intramolecular cyclization of 1,3-dibromobutane against the well-established Simmons-Smith reaction of propene, supported by experimental data and detailed protocols to inform synthetic strategy.

Methylcyclopropane is a fundamental building block in organic synthesis, serving as a precursor for more complex molecules and as a structural component in various biologically active compounds. Its synthesis can be approached from different perspectives, each with its own set of advantages and challenges. This guide focuses on a comparative analysis of a classic intramolecular cyclization and a widely used cyclopropanation method.

Synthetic Pathways to Methylcyclopropane

Two distinct synthetic strategies for the preparation of methylcyclopropane are compared:

  • Route A: Intramolecular Wurtz-type Reaction of this compound. This approach relies on the formation of a carbon-carbon bond within a single molecule to create the cyclic structure. The reaction is typically promoted by a reducing agent, such as zinc dust.

  • Route B: Simmons-Smith Reaction of Propene. This method involves the reaction of an alkene (propene) with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple or diethylzinc, to form the cyclopropane ring.

Synthetic_Pathways_to_Methylcyclopropane cluster_A Route A: Intramolecular Cyclization cluster_B Route B: Simmons-Smith Reaction This compound This compound Methylcyclopropane_A Methylcyclopropane This compound->Methylcyclopropane_A   Zn dust (Wurtz-type) Propene Propene Methylcyclopropane_B Methylcyclopropane Propene->Methylcyclopropane_B  CH2I2, Zn-Cu (Simmons-Smith)

Caption: Comparative workflow of the two proposed synthetic routes to Methylcyclopropane.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative metrics for the two primary synthesis routes to methylcyclopropane. It is important to note that yields can be influenced by specific reaction conditions, scale, and purity of reagents.

ParameterRoute A: Intramolecular Cyclization of this compoundRoute B: Simmons-Smith Reaction of Propene
Starting Material This compoundPropene, Diiodomethane
Reagents Zinc dustZinc-Copper couple or Diethylzinc
Typical Yield ~65-75%~70-80%
Reaction Temperature RefluxRoom Temperature to 40°C
Reaction Time Several hours12-24 hours
Key Advantages Utilizes a readily available difunctional starting material.High yielding and stereospecific.
Key Disadvantages May require activation of zinc; potential for side reactions.Diiodomethane is expensive and light-sensitive; propene is a gas.

Experimental Protocols

This section provides detailed methodologies for the synthesis of methylcyclopropane via the two compared routes.

Route A: Intramolecular Wurtz-type Reaction of this compound

Objective: To synthesize methylcyclopropane via the intramolecular cyclization of this compound using zinc dust.

Materials:

  • This compound

  • Zinc dust, activated

  • Anhydrous ethanol

  • 5% Hydrochloric acid

  • Sodium bicarbonate solution, saturated

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Activation of Zinc Dust: The zinc dust is activated by stirring with 5% hydrochloric acid for a few minutes, followed by washing with distilled water, ethanol, and finally, anhydrous ether. The activated zinc is then dried under vacuum.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of activated zinc dust (1.2 equivalents) in anhydrous ethanol is prepared.

  • Addition of Substrate: A solution of this compound (1.0 equivalent) in anhydrous ethanol is added dropwise to the stirred suspension of zinc dust.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by gas chromatography (GC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and filtered to remove unreacted zinc. The filtrate is then poured into a separatory funnel containing water.

  • Extraction and Purification: The aqueous layer is extracted with a low-boiling point organic solvent (e.g., pentane). The combined organic extracts are washed with saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate.

  • Isolation: The volatile methylcyclopropane can be isolated by careful fractional distillation of the solvent.

Intramolecular_Cyclization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Zinc Dust (HCl wash) B Suspend activated Zn in anhydrous ethanol A->B C Add this compound solution B->C D Reflux for several hours C->D E Cool and filter D->E F Aqueous work-up (Water, NaHCO3, Brine) E->F G Extract with pentane F->G H Dry over Na2SO4 G->H I Fractional Distillation H->I J Methylcyclopropane I->J

Caption: Experimental workflow for the synthesis of methylcyclopropane via intramolecular cyclization.

Route B: Simmons-Smith Reaction of Propene

Objective: To synthesize methylcyclopropane from propene using the Simmons-Smith reaction.

Materials:

  • Propene (gas or condensed liquid)

  • Diiodomethane

  • Zinc-Copper couple (or Diethylzinc)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Three-necked round-bottom flask with a gas inlet, dropping funnel, and condenser

  • Dry ice/acetone condenser

  • Magnetic stirrer

Procedure:

  • Preparation of Zinc-Copper Couple: A zinc-copper couple is prepared by treating zinc dust with a solution of copper(II) acetate or copper(I) chloride. The activated couple is washed with anhydrous ether and dried.

  • Reaction Setup: A three-necked flask is equipped with a magnetic stirrer, a dropping funnel, a gas inlet tube, and a dry ice/acetone condenser. The system is flushed with an inert gas (e.g., nitrogen or argon). Anhydrous diethyl ether and the zinc-copper couple (2.0 equivalents relative to propene) are added to the flask.

  • Addition of Propene: Propene gas is bubbled through the stirred suspension, or condensed propene (1.0 equivalent) is added at low temperature.

  • Addition of Diiodomethane: A solution of diiodomethane (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by GC analysis of the headspace.

  • Work-up: The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: The ether layer is decanted from the solid residue. The residue is washed with additional ether. The combined ether extracts are washed with saturated aqueous ammonium chloride solution and then with brine.

  • Isolation: The ether solution containing the volatile methylcyclopropane is carefully distilled to remove the solvent and isolate the product. Due to the low boiling point of methylcyclopropane, a low-temperature distillation setup is recommended.

Simmons_Smith_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Zn-Cu couple B Suspend Zn-Cu in anhydrous ether A->B C Introduce Propene B->C D Add Diiodomethane solution dropwise C->D E Stir at RT for 12-24h D->E F Quench with aq. NH4Cl E->F G Extract with ether F->G H Wash with brine G->H I Low-temperature distillation H->I J Methylcyclopropane I->J

Caption: Experimental workflow for the Simmons-Smith synthesis of methylcyclopropane.

Concluding Remarks

Both the intramolecular cyclization of this compound and the Simmons-Smith reaction of propene represent viable methods for the synthesis of methylcyclopropane. The choice between these routes will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the equipment available.

The intramolecular Wurtz-type reaction offers a straightforward approach if this compound is readily accessible. However, the Simmons-Smith reaction is a more general and often higher-yielding method for cyclopropanation, benefiting from extensive literature and optimization for a wide range of substrates. For syntheses where stereospecificity is crucial, the Simmons-Smith reaction is the preferred method. This comparative guide provides the necessary data and protocols to enable an informed decision for the synthesis of this important cyclic molecule.

A Comparative Guide to the Efficacy of Bases in Elimination Reactions of 1,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The elimination reaction of 1,3-dibromobutane presents a fascinating case study in regioselectivity, offering different pathways to a variety of valuable unsaturated products. The choice of base is a critical determinant of the product distribution, influencing the formation of conjugated dienes, unsaturated halides, and cyclic compounds. This guide provides a comparative analysis of the efficacy of three commonly used bases—potassium tert-butoxide, sodium ethoxide, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)—in the dehydrobromination of this compound, supported by established principles of organic chemistry.

Product Distribution Overview

The elimination reaction of this compound can yield several products, primarily through E2 mechanisms. The regiochemical outcome is largely governed by the steric hindrance of the base and its ability to selectively abstract protons from different positions on the substrate. The principal products include 1,3-butadiene, 1-bromo-2-butene, 3-bromo-1-butene, and to a lesser extent, cyclobutene.

Table 1: Expected Product Distribution in the Elimination of this compound with Various Bases

BaseMajor Product(s)Minor Product(s)Rationale
Potassium tert-butoxide (t-BuOK) 1,3-Butadiene3-Bromo-1-buteneA bulky, non-nucleophilic base that favors the formation of the Hofmann product (less substituted alkene) and can promote double elimination to the conjugated diene.
Sodium ethoxide (NaOEt) 1-Bromo-2-butene (trans favored)3-Bromo-1-butene, 1,3-ButadieneA strong, but less hindered base that favors the formation of the Zaitsev product (more substituted alkene). Double elimination is also possible.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 1,3-Butadiene, 1-Bromo-2-butene3-Bromo-1-buteneA non-nucleophilic, sterically hindered amine base known to be effective in promoting dehydrohalogenations to form conjugated systems.

Reaction Pathways

The reaction of this compound with a base can proceed through a series of elimination steps. The initial E2 reaction can lead to the formation of either 1-bromo-2-butene or 3-bromo-1-butene. A subsequent elimination reaction on these intermediates can then produce 1,3-butadiene. The choice of base dictates the preferred pathway and the final product distribution.

Elimination_Pathways This compound This compound 1-Bromo-2-butene 1-Bromo-2-butene This compound->1-Bromo-2-butene  Base (E2) (Zaitsev) 3-Bromo-1-butene 3-Bromo-1-butene This compound->3-Bromo-1-butene  Base (E2) (Hofmann) 1,3-Butadiene 1,3-Butadiene 1-Bromo-2-butene->1,3-Butadiene  Base (E2) 3-Bromo-1-butene->1,3-Butadiene  Base (E2)

A Comparative Guide to the Synthetic Applications of 1,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,3-Dibromobutane (CAS: 107-80-2) is a versatile bifunctional organobromine compound that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a four-carbon chain with bromine atoms at the 1 and 3 positions, allows for a range of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] This guide provides a comparative overview of its primary synthetic applications, supported by experimental data and detailed methodologies.

Physicochemical Properties

Understanding the physical and chemical characteristics of this compound is crucial for its effective use in synthesis. It is a clear, colorless liquid at room temperature, insoluble in water but soluble in many organic solvents like hexane, diethyl ether, and toluene.[1][2]

PropertyValueReference
Molecular FormulaC₄H₈Br₂[3][4][5]
Molecular Weight215.91 g/mol [3][6]
Boiling Point175 °C[1][6]
Density1.8 g/mL at 25 °C[1][6]
Refractive Index (n20/D)1.5080[6]
IUPAC NameThis compound[3][4]

Key Synthetic Applications

The reactivity of this compound is dominated by the two bromine atoms, which are good leaving groups, making the compound an excellent substrate for nucleophilic substitution and reactions with metals.[2] Its primary applications include intramolecular cyclization, formation of organometallic reagents, and the synthesis of heterocyclic systems.

Intramolecular Cyclization: Synthesis of Methylcyclopropane

When treated with reducing metals like zinc dust, 1,3-dihaloalkanes undergo intramolecular Wurtz-type reactions to form cyclized products.[7][8] this compound is expected to react similarly to 1,3-dibromopropane to yield methylcyclopropane.[7][8] The mechanism is believed to involve the formation of a carbanion via electron transfer, followed by an intramolecular SN2 attack to displace the second halogen.[7][8]

Performance Comparison: The yield of cycloalkanes is highly dependent on the chain length of the starting α,ω-dibromoalkane. While 1,3-dihalopropanes give excellent yields of cyclopropane, the formation of larger rings from their corresponding dibromoalkanes is significantly less efficient.

Starting MaterialProductReagent/MethodYieldReference
1,3-DibromopropaneCyclopropaneElectrochemical Reduction>90%[7][8]
1,4-DibromobutaneCyclobutaneElectrochemical Reduction (DMF)29%[7][8]
1,5-DibromopentaneCyclopentaneElectrochemical Reduction (DMF)28%[7][8]
1,6-DibromohexaneCyclohexaneElectrochemical Reduction (DMF)<5%[8]

This is a generalized procedure based on the established synthesis of cyclopropane.[7]

  • Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a dropping funnel in a fume hood. Ensure all glassware is thoroughly dried.

  • Reagent Preparation: Place activated zinc dust in the flask.

  • Reaction Initiation: Add a solution of this compound in a suitable solvent (e.g., ethanol) dropwise to the zinc dust suspension while heating.

  • Reflux: Once the addition is complete, heat the mixture under reflux for a specified period to drive the reaction to completion.

  • Workup and Isolation: Cool the reaction mixture and isolate the volatile methylcyclopropane product, likely by distillation.

  • Purification and Characterization: Purify the collected product by fractional distillation and characterize using spectroscopic methods (NMR, GC-MS).

Formation of Organometallic Reagents

The reaction of alkyl halides with metals like magnesium or lithium is a standard method for preparing organometallic reagents.[9][10] However, for dihalides, the outcome depends on the separation between the halogen atoms. While 1,4-dibromobutane readily forms a di-Grignard reagent, the 1,3-disposition in this compound creates a competing pathway: intramolecular cyclization.[11]

This competition makes the synthesis of the corresponding di-Grignard reagent challenging, often favoring the formation of methylcyclopropane. This contrasts with longer-chain dihalides where di-Grignard formation is the primary outcome.

Standard protocol, noting the likely competing side reaction.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon). The solvent (typically diethyl ether or THF) must be anhydrous.[10][12]

  • Reaction Setup: Place magnesium turnings in a three-neck flask equipped with a condenser, dropping funnel, and nitrogen inlet.

  • Initiation: Add a small portion of a solution of this compound in dry ether to the magnesium. The reaction may need to be initiated with a small crystal of iodine or gentle heating.

  • Addition: Once the reaction begins (indicated by bubbling and cloudiness), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[10]

  • Analysis: Upon completion, the resulting mixture would need to be carefully analyzed (e.g., by quenching an aliquot with D₂O and examining the products via GC-MS) to determine the ratio of Grignard reagent formed to the cyclized byproduct.

Synthesis of Heterocycles

As a bifunctional electrophile, this compound is an ideal building block for constructing heterocyclic rings, which are core structures in many pharmaceuticals.[1][13] It can react with dinucleophiles containing heteroatoms like nitrogen, oxygen, or sulfur to form five, six, or seven-membered rings.

Comparison with Other Dihaloalkanes: The choice of dihaloalkane directly determines the size of the resulting heterocyclic ring.

  • 1,2-Dihaloethanes: Used for 5-membered rings (e.g., piperazine synthesis).

  • 1,3-Dihalopropanes: Used for 6-membered rings.

  • 1,4-Dihalobutanes: Used for 7-membered rings (e.g., diazepanes).[14]

This compound provides a methylated four-carbon chain, leading to substituted heterocyclic systems.

  • Reagent Preparation: Dissolve the chosen diamine nucleophile in a polar aprotic solvent (e.g., DMF or acetonitrile) in a round-bottom flask. Add a non-nucleophilic base (e.g., K₂CO₃ or NaH) to deprotonate the nucleophile.

  • Addition of Electrophile: Add a solution of this compound in the same solvent to the reaction mixture dropwise at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique (e.g., TLC or LC-MS).

  • Workup: Once the reaction is complete, quench the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the final heterocyclic product using NMR, IR, and mass spectrometry.

Comparison with Alternative Alkylating Agents

This compound's primary advantage is its bifunctionality. However, for simple alkylations, other reagents may be more suitable.

Reagent ClassKey FeaturesCommon Use CasesDisadvantages
This compound Bifunctional; introduces a C4 chain.Cyclizations, heterocycle synthesis.[1]Can lead to mixtures of products (alkylation vs. elimination, polymerization).
Alkyl Monohalides Monofunctional; introduces a single alkyl group.General C-C, C-N, C-O bond formation.Not suitable for single-step cyclizations.
Alkyl Sulfonates (Tosylates, Mesylates) Excellent leaving groups; highly reactive.High-yield nucleophilic substitutions.Often require an extra step to prepare from an alcohol.
Dialkyl Sulfates (e.g., Dimethyl Sulfate) Potent, inexpensive methylating/ethylating agents.Industrial-scale methylation/ethylation.[15]Highly toxic and corrosive.[15]

References

Safety Operating Guide

Proper Disposal of 1,3-Dibromobutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of 1,3-Dibromobutane are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to handle this chemical waste responsibly, in alignment with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE) due to its hazardous nature. This chemical is known to cause serious eye irritation, skin irritation, and may cause respiratory irritation.[1][2][3]

  • Eye and Face Protection: Wear chemical safety goggles or eyeglasses that comply with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166.[1][4][5]

  • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[4][5][6]

  • Respiratory Protection: Use only in a well-ventilated area.[4] Under normal conditions with adequate ventilation, respiratory protection is not typically required.[1][7] If vapors or mists are generated, use a NIOSH-approved respirator.[5]

  • General Hygiene: Always wash hands thoroughly after handling and adhere to good industrial hygiene and safety practices.[1][6][7]

Hazard and Chemical Profile

Understanding the properties of this compound is fundamental to its safe management. All waste containing this substance must be treated as hazardous waste in accordance with local, state, and federal regulations.[1][8]

ParameterData
Chemical Name This compound
CAS Number 107-80-2[1][3]
Molecular Formula C₄H₈Br₂[3][7]
Molecular Weight 215.91 g/mol [2][3]
Appearance Clear colorless liquid[2]
Density 1.789 g/cm³[3]
Boiling Point 173°C to 176°C[3]
Flash Point > 112 °C (> 233.6 °F)[5][6]
GHS Hazard Codes H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[2][3]
UN Number UN2810[1]
Transport Hazard Class 6.1 (Toxic liquid)[1]
Incompatibilities Strong oxidizing agents, Strong bases[1][5][6]
Spill Management Protocol

In the event of a spill, immediate and correct action is required to prevent exposure and environmental contamination.

  • Ensure Ventilation: Make sure the area is well-ventilated.[1][9]

  • Wear PPE: Don the appropriate personal protective equipment before addressing the spill.[1]

  • Containment: Prevent the spill from entering drains or waterways.[1][8]

  • Absorption: Soak up the spill with an inert, non-combustible absorbent material such as sand, silica gel, or vermiculite.[1][5][6][7][8][9]

  • Collection: Carefully collect the absorbed material and place it into a suitable, closed, and clearly labeled container for disposal.[1][5][6][7][8][9]

Operational Disposal Plan: Step-by-Step Guidance

Follow this procedural workflow for the routine disposal of this compound waste.

1. Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[1] this compound must be treated as hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1]

2. Container Selection: Use only compatible and properly sealed containers for waste collection.[10] The original container is often a suitable choice. Ensure the container is in good condition, free from leaks, and has a secure, tight-fitting lid.[6][7][11]

3. Waste Segregation and Collection: Collect waste this compound and any contaminated materials (e.g., absorbent from spills, contaminated labware) in a designated hazardous waste container.[10] Crucially, do not mix this compound with other waste streams , especially incompatible materials like strong bases or oxidizing agents.[10]

4. Labeling: Affix a "Hazardous Waste" label to the container.[10] Clearly write the full chemical name, "this compound," and the approximate quantity.[10]

5. Temporary Storage: Store the sealed and labeled waste container in a designated, secure satellite accumulation area or a central hazardous waste storage facility. The storage area must be cool, dry, and well-ventilated, away from sources of heat and incompatible chemicals.[7][8][11]

6. Final Disposal: Arrange for the disposal of the waste through a licensed and approved waste disposal company.[6][12] Never discharge this compound into drains or the environment.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the safe disposal of this compound.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling cluster_storage Storage & Disposal start Start: Have this compound Waste assess Assess Hazards (Irritant, Toxic) start->assess ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe collect Collect Waste in a Compatible, Sealed Container ppe->collect label_waste Label Container: 'Hazardous Waste' 'this compound' collect->label_waste store Store in a Cool, Dry, Well-Ventilated Area label_waste->store disposal Arrange for Professional Disposal via Licensed Contractor store->disposal end End of Process disposal->end

Caption: Logical workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1,3-Dibromobutane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,3-Dibromobutane

This guide provides immediate safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and operational integrity.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling.

PropertyValue
Molecular Formula C4H8Br2[1]
Molecular Weight 215.92 g/mol [1]
Appearance Clear colorless liquid
Boiling Point 173-176°C[2]
Density 1.789 g/mL at 25°C[2]
Flash Point 112 °C / 233.6 °F[1]
Refractive Index 1.5095[2]
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection TypeSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[1][4]
Respiratory Protection Use a NIOSH or European Standard EN 149 approved respirator when necessary, especially if vapors or mists are generated.[4][5] Under normal use conditions with adequate ventilation, respiratory protection may not be required.[1][3]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is crucial for laboratory safety.

Handling and Storage

Handling:

  • Wash hands and any exposed skin thoroughly after handling.[3]

  • Use with adequate ventilation to avoid breathing dust, vapor, mist, or gas.[6]

  • Avoid contact with skin and eyes.[3][6]

  • Do not ingest or inhale.[6]

  • When handling, do not eat, drink, or smoke.[1]

Storage:

  • Store in a cool, dry, well-ventilated place.[6]

  • Keep the container tightly closed.[6]

  • Keep the product and empty containers away from heat and sources of ignition.[1][3]

  • Incompatible with strong oxidizing agents, strong bases, and strong acids.[1][3]

Spill and Leak Procedures

Immediate and appropriate response to a spill is critical to prevent wider contamination and exposure.

Small Spills/Leaks:

  • Ensure adequate ventilation.[3]

  • Wear appropriate personal protective equipment.[6]

  • Absorb the spill with an inert material such as dry sand, earth, silica gel, or a universal binder.[1][3][6]

  • Collect the absorbed material and place it into a suitable, closed container for chemical waste disposal.[1][3][6]

  • Clean the spill area thoroughly.

Disposal Plan

All waste materials must be handled as hazardous waste and disposed of in accordance with all applicable local, regional, and national regulations.

  • Dispose of contents and container to an approved waste disposal plant.[1]

  • Do not empty into drains.[3]

  • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3]

First Aid Measures

In the event of exposure, immediate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes.[2][5] Remove contact lenses if present and easy to do. Continue rinsing.[2][5] Seek immediate medical advice.[2]
Skin Contact Wash with plenty of soap and water.[3][5] If skin irritation occurs, get medical advice/attention.[3][5] Take off contaminated clothing and wash it before reuse.[3][5]
Inhalation Remove the person to fresh air and keep them at rest in a position comfortable for breathing.[2] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6] Get medical aid if a cough or other symptoms appear.[6]
Ingestion Clean mouth with water.[3] Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[6] Get medical attention.[3][6]

Experimental Workflow: Handling a this compound Spill

The following diagram outlines the step-by-step workflow for safely managing a spill of this compound.

Spill_Response_Workflow cluster_prep Preparation cluster_containment Containment & Cleanup cluster_decontamination Decontamination & Disposal spill_detected Spill Detected evacuate Evacuate Immediate Area spill_detected->evacuate ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe ventilate Ensure Adequate Ventilation ppe->ventilate absorb Contain & Absorb Spill with Inert Material ventilate->absorb collect Collect Absorbed Material into a Labeled Waste Container absorb->collect clean Clean Spill Area collect->clean dispose Dispose of Waste per Regulations clean->dispose decontaminate_ppe Decontaminate or Dispose of PPE dispose->decontaminate_ppe wash Wash Hands Thoroughly decontaminate_ppe->wash

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.